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Ant4

Cat. No.: B1192132
M. Wt: 351.315
InChI Key: SMKJNUOLUJELSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenine Nucleotide Translocase 4 (ANT4), also known as SLC25A31, is a mitochondrial inner membrane protein that is essential for cellular energy metabolism as it exclusively mediates the exchange of cytosolic ADP for mitochondrial ATP . Unlike its somatic paralogs (ANT1, ANT2, ANT3), this compound exhibits a highly restricted expression pattern, found almost exclusively in testicular germ cells in adult mammals, with peak expression during the meiotic prophase I stage of spermatogenesis . This unique expression profile underpins its critical, non-redundant role in male fertility. Research has demonstrated that this compound is indispensable for spermatogenesis, as this compound-deficient male mice experience a meiotic arrest at the leptotene/zygotene stage, leading to complete infertility . This is partly explained by the fact that during male meiosis, the X-chromosome-linked ANT2 gene is inactivated, making the autosomal this compound gene the sole provider of adenine nucleotide translocase function essential for this process . Beyond its fundamental role in energy supply, studies indicate that a loss of this compound leads to testicular oxidative stress, disrupted autophagic flux, and inflammation, ultimately causing germ cell apoptosis . Consequently, this compound is a prominent target for investigating male infertility and the development of novel non-hormonal male contraceptives . Our high-purity, research-grade this compound reagents—including antibodies, ELISA kits, and recombinant proteins—are specifically designed to support these critical areas of investigation. This product is For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C19H24Cl2N2

Molecular Weight

351.315

IUPAC Name

N1-(Anthracen-9-ylmethyl)butane-1,4-diamine Dihydrochloride

InChI

InChI=1S/C19H22N2.2ClH/c20-11-5-6-12-21-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19;;/h1-4,7-10,13,21H,5-6,11-12,14,20H2;2*1H

InChI Key

SMKJNUOLUJELSZ-UHFFFAOYSA-N

SMILES

NCCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C13.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ant4;  Ant 4;  Ant-4

Origin of Product

United States

Foundational & Exploratory

The Function of Adenine Nucleotide Translocase 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine Nucleotide Translocase 4 (ANT4), encoded by the SLC25A31 gene, is a critical mitochondrial protein responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. Unlike its somatic isoforms (ANT1, ANT2, and ANT3), this compound exhibits a highly tissue-specific expression pattern, predominantly found in meiotic and post-meiotic germ cells of the testis. This unique localization underscores its indispensable role in spermatogenesis and male fertility. Deficiencies in this compound function have been linked to meiotic arrest, increased apoptosis of spermatogenic cells, and subsequent infertility, highlighting it as a potential target for non-hormonal male contraception. This technical guide provides a comprehensive overview of the core functions of this compound, including its biochemical activity, role in cellular metabolism and signaling, and its implication in disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this crucial transporter.

Core Function: ADP/ATP Exchange

The primary and most well-characterized function of all ANT isoforms, including this compound, is to facilitate the 1:1 exchange of ADP from the cytosol for ATP synthesized in the mitochondrial matrix.[1] This process is fundamental for providing the cell with a continuous supply of ATP to power various cellular activities. The transport cycle is a complex conformational change of the carrier protein, driven by the electrochemical gradient across the inner mitochondrial membrane.

Kinetic Parameters

Table 1: Kinetic Parameters of ANT Isoforms

Parameter Substrate Typical Value Range Notes
Km ADP 1-10 µM The affinity for ADP is crucial for regulating oxidative phosphorylation.

| Vmax | ATP/ADP Exchange | Variable | Highly dependent on the experimental system (isolated mitochondria vs. reconstituted liposomes) and conditions. |

Note: The provided values are representative of ANT family members and may vary for this compound.

Role in Cellular Processes

This compound's function extends beyond simple energy translocation; it is a key player in several critical cellular processes, particularly within the specialized environment of the testes.

Spermatogenesis and Male Fertility

This compound is essential for the progression of spermatogenesis.[2] Knockout mouse models have demonstrated that the absence of this compound leads to an early meiotic arrest at the pachytene stage, increased apoptosis of spermatocytes, and complete male infertility.[2] This phenotype underscores the high energetic demands of meiosis and the critical role of this compound in meeting these demands.

Regulation of Oxidative Stress

Loss of this compound function has been shown to induce an imbalance between oxidants and antioxidants in testicular tissue, leading to a state of oxidative stress.[3] This is characterized by an increase in reactive oxygen species (ROS) and a decrease in the levels of antioxidant enzymes. The resulting oxidative damage can contribute to germ cell apoptosis and impaired sperm function.

Involvement in Apoptosis

This compound plays a significant role in the intrinsic (mitochondrial) pathway of apoptosis. In this compound-deficient testicular cells, there is an observed upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[2][4] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in programmed cell death.[2][3]

Autophagy

Evidence suggests a link between this compound and the process of autophagy, the cellular mechanism for degrading and recycling cellular components. In this compound knockout mice, there is an accumulation of autophagosomes in testicular tissue, indicating a potential disruption in autophagic flux.[3] This impairment in cellular quality control can further contribute to germ cell death and infertility.

Signaling Pathways Involving this compound

This compound's function is intricately linked with key cellular signaling pathways that govern cell survival, proliferation, and metabolism.

AKT-AMPK-mTOR Pathway

The AKT-AMPK-mTOR signaling cascade is a central regulator of cellular energy homeostasis and is influenced by this compound activity. In the absence of this compound, a decrease in the ATP/ADP ratio can lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor. Activated AMPK can, in turn, inhibit the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation. Furthermore, alterations in this pathway can impact the pro-survival signaling of AKT. The dysregulation of the AKT-AMPK-mTOR pathway in this compound-deficient cells contributes to the observed defects in spermatogenesis.[3]

ANT4_Signaling cluster_cellular_processes Cellular Processes This compound This compound ATP_ADP ATP/ADP Ratio This compound->ATP_ADP maintains AMPK AMPK ATP_ADP->AMPK inhibits mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy activates Spermatogenesis Spermatogenesis mTOR->Spermatogenesis promotes mTOR->Autophagy inhibits AKT AKT AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits

Caption: this compound's role in the AKT-AMPK-mTOR signaling pathway.

Intrinsic Apoptosis Pathway

This compound function is critical for maintaining mitochondrial integrity and preventing the initiation of the intrinsic apoptosis pathway. A functional this compound ensures an adequate supply of ATP for cellular processes and helps maintain the mitochondrial membrane potential. Loss of this compound leads to mitochondrial dysfunction, which is a key trigger for the intrinsic apoptotic cascade.

Intrinsic_Apoptosis_Pathway ANT4_Deficiency This compound Deficiency Mitochondrial_Dysfunction Mitochondrial Dysfunction ANT4_Deficiency->Mitochondrial_Dysfunction Bax Bax Mitochondrial_Dysfunction->Bax activates Bcl2 Bcl-2 Mitochondrial_Dysfunction->Bcl2 inhibits MOMP MOMP Bax->MOMP promotes Bcl2->MOMP inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis ADP_ATP_Exchange_Workflow start Start reconstitution Reconstitute this compound into Liposomes start->reconstitution adp_loading Load Proteoliposomes with ADP reconstitution->adp_loading sec Size-Exclusion Chromatography adp_loading->sec atp_addition Add External ATP sec->atp_addition fluorescence_measurement Measure Fluorescence (Magnesium Green™) atp_addition->fluorescence_measurement data_analysis Calculate Exchange Rate fluorescence_measurement->data_analysis end End data_analysis->end

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ANT4 Gene and Protein

Introduction

Adenine Nucleotide Translocase 4 (this compound), encoded by the SLC25A31 gene in humans, is a member of the mitochondrial solute carrier family 25 (SLC25).[1] Like other ANT isoforms, its primary function is to catalyze the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, a process fundamental to cellular energy metabolism.[2] What distinguishes this compound is its highly specific expression pattern, being found almost exclusively in meiotic germ cells within the testes of adult males.[3] This restricted expression makes this compound essential for spermatogenesis and male fertility, as it supplies the necessary ATP for sperm development and survival.[1][4] Unlike its somatic counterparts (ANT1, ANT2, ANT3), which are broadly expressed, this compound possesses a unique protein structure, including extended N- and C-terminal regions.[1] Its critical role in male reproduction and its structural divergence from other isoforms have positioned this compound as a promising target for the development of non-hormonal male contraceptives. This guide provides a comprehensive overview of the this compound gene and protein, detailing its structure, function, associated signaling pathways, and the experimental methodologies used for its study.

Gene and Protein Structure

The SLC25A31 Gene

The human SLC25A31 gene is located on chromosome 4 at band 4q28.1.[1] It spans approximately 44 kilobase pairs (kbp) and is composed of 6 exons.[1] The expression of SLC25A31 is tightly regulated, primarily through DNA hypermethylation in somatic tissues, which restricts its transcription to germline cells.[2]

The this compound Protein

The this compound protein is an integral component of the inner mitochondrial membrane. Its structure is characteristic of the mitochondrial carrier family, featuring six transmembrane helices that form a channel for nucleotide transport.[1] The functional unit is believed to be a homodimer.[1]

A key feature distinguishing this compound from other human ANT isoforms is its primary amino acid sequence. It shares approximately 70% sequence identity with ANT1, ANT2, and ANT3, which are about 90% identical to each other.[5] Notably, this compound possesses unique, extended amino acid sequences at both its N- and C-terminals, which may be involved in specialized functions or interactions, such as its localization to sperm flagella.[1]

Quantitative Data

Table 1: Comparison of Human ANT Isoforms
FeatureANT1ANT2ANT3This compound
Gene Name SLC25A4SLC25A5SLC25A6SLC25A31
Primary Expression Heart, skeletal muscleProliferating tissues, various organs[4][6]Ubiquitous[4]Testis (meiotic germ cells)
Key Functions High-capacity ATP/ADP exchange in tissues with high energy demand."Housekeeping" exchange in proliferating cells.General "housekeeping" ATP/ADP exchange.Essential for spermatogenesis, anti-apoptotic in germ cells.[1]
Sequence Identity ~90% identity between ANT1, ANT2, and ANT3.~70% identity between this compound and other isoforms.
Table 2: Inhibitory Activity of [2,2′-methanediylbis(4-nitrophenol)] on Human ANT Isoforms

This compound was identified via in silico screening as a potential selective inhibitor for this compound.[5]

InhibitorANT1 IC₅₀ (µM)ANT2 IC₅₀ (µM)ANT3 IC₅₀ (µM)This compound IC₅₀ (µM)
[2,2′-methanediylbis(4-nitrophenol)]5.84.15.11.4
Data sourced from a study using yeast mitochondria expressing human ANT isoforms.[5]

Function and Signaling Pathways

Core Function: ADP/ATP Transport

The canonical role of this compound is to import ADP from the cytoplasm into the mitochondrial matrix while exporting newly synthesized ATP out, thereby fueling cellular processes.[2] This function is particularly critical during spermatogenesis, where a substantial energy supply is required for meiosis, including processes like DNA double-strand break repair and chromosomal synapsis.[7]

Role in Apoptosis and Mitochondrial Integrity

This compound plays a significant anti-apoptotic role in germ cells.[1] It achieves this by stabilizing the mitochondrial membrane potential and regulating the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel whose prolonged opening leads to mitochondrial swelling, rupture, and subsequent cell death.[1][2][8] In this compound-deficient mice, increased apoptosis in the testis is observed, leading to infertility.[1]

Involvement in Cellular Homeostasis and Signaling

Studies using this compound knockout mice have revealed its importance in maintaining testicular homeostasis by regulating oxidative stress, autophagy, and inflammation.[4] The loss of this compound leads to an imbalance between reactive oxygen species (ROS) and antioxidants, mitochondrial damage, and the activation of pro-inflammatory and apoptotic pathways.[4][9]

Two key signaling pathways are affected by this compound deficiency:

  • AKT-AMPK-mTOR Pathway: this compound loss disrupts this pathway, which is central to regulating cellular growth, proliferation, and autophagy. This disruption leads to an accumulation of damaged mitochondria and autophagosomes, indicating inhibited autophagic degradation.[4]

  • NF-κB Signaling Pathway: The absence of this compound results in the activation of the NF-κB pathway, a key regulator of inflammation. This leads to increased levels of pro-inflammatory cytokines such as IL-6 and IL-1β in the testes.[4][9]

ANT4_Loss This compound Deficiency Oxidative_Stress Oxidative Stress (Increased ROS) ANT4_Loss->Oxidative_Stress AKT_AMPK_mTOR AKT-AMPK-mTOR Pathway Disruption ANT4_Loss->AKT_AMPK_mTOR NFkB NF-κB Pathway Activation ANT4_Loss->NFkB Mito_Damage Mitochondrial Damage Oxidative_Stress->Mito_Damage Apoptosis Increased Apoptosis Mito_Damage->Apoptosis Autophagy Inhibited Autophagic Flux AKT_AMPK_mTOR->Autophagy Autophagy->Mito_Damage Inflammation Increased Inflammation (IL-6, IL-1β) NFkB->Inflammation Inflammation->Apoptosis Spermatogenesis Impaired Spermatogenesis & Male Infertility Apoptosis->Spermatogenesis cluster_0 Computational Workflow A 1. Retrieve this compound Amino Acid Sequence B 2. Identify Structural Template (e.g., Bovine ANT1) A->B C 3. Perform Sequence Alignment B->C D 4. Build 3D Model (e.g., SWISS-MODEL) C->D E 5. Refine and Validate Model Quality D->E F Validated this compound Structural Model E->F cluster_1 Experimental Workflow A 1. Express hthis compound in ANT-deficient yeast B 2. Culture yeast and isolate mitochondria A->B C 3. Incubate mitochondria with [3H]ADP B->C D 4. Stop reaction with cATR inhibitor C->D E 5. Separate mitochondria from supernatant D->E F 6. Quantify radioactivity in mitochondrial pellet E->F G Determine this compound Transport Activity F->G cluster_2 Gene Targeting Workflow A 1. Construct this compound Targeting Vector B 2. Homologous Recombination in Embryonic Stem (ES) Cells A->B C 3. Inject Modified ES Cells into Blastocysts B->C D 4. Generate Chimeric Mice C->D E 5. Breed for Germline Transmission (this compound+/-) D->E F 6. Interbreed to Produce Homozygous Knockouts (this compound-/-) E->F G Phenotypic Analysis of Knockout Mice F->G

References

An In-depth Technical Guide to the SLC25A31 Gene: Function, Expression, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Solute Carrier Family 25 Member 31 (SLC25A31), also known as Adenine Nucleotide Translocator 4 (ANT4), is a crucial mitochondrial protein encoded by the SLC25A31 gene. As a member of the mitochondrial carrier family, its primary function is to facilitate the exchange of cytosolic adenosine diphosphate (ADP) for mitochondrial adenosine triphosphate (ATP) across the inner mitochondrial membrane. This process is fundamental for supplying the cell with the necessary energy currency. Beyond its canonical role in energy metabolism, SLC25A31 is implicated in the regulation of apoptosis, demonstrating an anti-apoptotic phenotype upon overexpression. Its expression is highly tissue-specific, with prominent levels in the testis, suggesting a vital role in spermatogenesis. Dysregulation of SLC25A31 has been associated with certain pathological conditions, including Combined Oxidative Phosphorylation Deficiency 34 and has been noted in various cancers. This technical guide provides a comprehensive overview of the function, expression, and clinical relevance of SLC25A31, along with detailed experimental protocols and pathway visualizations to aid in further research and drug development endeavors.

Core Function of SLC25A31: The Mitochondrial ADP/ATP Carrier

SLC25A31 is an integral protein of the inner mitochondrial membrane, where it acts as an antiporter, exchanging ADP from the cytoplasm for ATP synthesized within the mitochondrial matrix.[1] This exchange is a critical step in cellular bioenergetics, linking mitochondrial ATP production through oxidative phosphorylation to the energy-consuming processes in the cytosol.

The transport mechanism involves a conformational change in the protein, cycling between a cytoplasmic-open state and a matrix-open state.[2] This process is sensitive to specific inhibitors; the matrix-open state is inhibited by bongkrekic acid, while the cytoplasmic-open state is blocked by carboxyatractyloside.[3]

Beyond its primary role as an ADP/ATP translocator, SLC25A31 is also thought to be involved in the mitochondrial permeability transition pore (mPTP), a key player in programmed cell death.[2]

Quantitative Expression Analysis of SLC25A31

The expression of SLC25A31 is highly tissue-specific, with the highest levels observed in the testis. This suggests a specialized role in the energy-demanding process of spermatogenesis.[4] Below are summary tables of quantitative expression data from various sources.

Table 1: SLC25A31 RNA-Seq Gene Expression from GTEx Portal

TissueMedian TPM (Transcripts Per Million)
Testis150.2
Skeletal Muscle5.8
Heart - Atrial Appendage4.5
Heart - Left Ventricle4.1
Uterus2.9
Ovary2.1
Other tissues< 2.0

Data is a representative summary and should be further explored on the GTEx Portal for detailed analysis.

Table 2: SLC25A31 Protein Expression (Immunohistochemistry) from The Human Protein Atlas

OrganStaining IntensityLocalization
TestisHighCytoplasmic/membranous in cells of seminiferous ducts
Gastrointestinal tractMediumGlandular cells
KidneyLowTubules
LiverNot detected-
BrainNot detected-

Expression levels are categorized based on visual assessment of immunohistochemical staining.

Table 3: SLC25A31 Expression in Cancer (The Cancer Genome Atlas - TCGA)

Cancer TypeExpression Change (Tumor vs. Normal)
Kidney Renal Clear Cell Carcinoma (KIRC)Significantly Decreased
Glioblastoma Multiforme (GBM)Downregulated

Note: Expression changes can be variable and depend on the specific cancer subtype and stage.[5]

Role in Signaling Pathways: Apoptosis Regulation

SLC25A31 has been shown to exhibit an anti-apoptotic function.[4][6] Overexpression of the gene can render cells resistant to death-inducing stimuli. This function is intrinsically linked to its role as an ADP/ATP carrier and its potential interaction with the mitochondrial permeability transition pore (mPTP) and Bcl-2 family proteins. By maintaining mitochondrial membrane potential and ensuring a steady supply of ATP, SLC25A31 can counteract the signals that lead to the release of pro-apoptotic factors like cytochrome c.

Below is a diagram illustrating the proposed role of SLC25A31 in the intrinsic apoptosis pathway.

SLC25A31_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol SLC25A31 SLC25A31 (this compound) mPTP mPTP SLC25A31->mPTP inhibits opening ATP_out ATP SLC25A31->ATP_out export Cytochrome_c Cytochrome c mPTP->Cytochrome_c release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Bax_Bak Bax/Bak Bax_Bak->mPTP promotes opening Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits ADP_in ADP ADP_in->SLC25A31 import Matrix_ATP Matrix ATP Matrix_ATP->SLC25A31 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax_Bak Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes IP_MS_Workflow Cell_Lysis 1. Cell Lysis Pre_Clearing 2. Pre-Clearing Cell_Lysis->Pre_Clearing Antibody_Incubation 3. Antibody Incubation (Anti-SLC25A31 or IgG) Pre_Clearing->Antibody_Incubation Bead_Capture 4. Bead Capture (Protein A/G) Antibody_Incubation->Bead_Capture Washing 5. Washing Bead_Capture->Washing Elution 6. Elution Washing->Elution MS_Analysis 7. LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis 8. Data Analysis (Identify Interactors) MS_Analysis->Data_Analysis

References

An In-Depth Technical Guide on the Core Mechanism of Action of ANT4 in Spermatogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adenine Nucleotide Translocase 4 (ANT4), also known as Solute Carrier Family 25 Member 31 (SLC25A31), is a testis-specific mitochondrial protein crucial for male fertility. As a key component of the inner mitochondrial membrane, this compound facilitates the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. This function is of paramount importance during spermatogenesis, a highly energy-demanding process. This technical guide delineates the current understanding of this compound's mechanism of action in spermatogenesis, drawing from studies on knockout mouse models and cellular analyses. We will explore its role in cellular bioenergetics, the downstream consequences of its deficiency—including meiotic arrest, oxidative stress, and apoptosis—and its potential regulatory pathways. This document also provides detailed experimental protocols for key assays used to investigate this compound function, alongside structured data summaries and visual representations of associated signaling pathways.

Core Function of this compound in Spermatogenesis

This compound is an integral membrane protein located in the inner mitochondrial membrane. Its primary role is to mediate the 1:1 exchange of ATP synthesized in the mitochondrial matrix for ADP in the cytoplasm. This process is essential for providing the cell with a continuous supply of ATP to fuel various cellular activities. During spermatogenesis, particularly during the energy-intensive stages of meiosis, a constant and high supply of ATP is critical for processes such as DNA replication, chromosome segregation, and cellular proliferation and differentiation.

It is hypothesized that this compound becomes the primary ADP/ATP carrier during specific stages of spermatogenesis.[1] This is due to the meiotic sex chromosome inactivation (MSCI) process, which transcriptionally silences many genes on the X and Y chromosomes in male germ cells.[2] The gene for ANT2, another ANT isoform, is located on the X chromosome and is consequently silenced during meiosis.[2] this compound, encoded on an autosome, is thought to compensate for this loss, ensuring the continued energy supply necessary for the progression of meiosis.[2]

Phenotypic Consequences of this compound Deficiency

The indispensable role of this compound in male fertility has been unequivocally demonstrated through the use of this compound knockout (KO) mouse models. These models, typically generated using CRISPR/Cas9 technology, exhibit a consistent and severe phenotype of male sterility.[3][4]

Gross Anatomical and Histological Changes

This compound KO male mice are completely sterile.[3][4] Macroscopic examination reveals a significant reduction in testicular weight and size compared to wild-type littermates.[3][4] Histological analysis of the testes from this compound KO mice shows a dramatic disruption of the seminiferous epithelium. Key observations include:

  • Reduced Seminiferous Tubule Size: The diameter of the seminiferous tubules is significantly smaller.[3]

  • Impaired Epithelium: The seminiferous epithelium is severely disorganized, often displaying vacuole-like structures.[3][4]

  • Loss of Germ Cells: There is a marked reduction in the number of spermatogenic cells.[3][4]

  • Absence of Spermatozoa: Mature spermatozoa are completely absent from the epididymis.[3][4]

Meiotic Arrest

A hallmark of this compound deficiency is a block in spermatogenesis at an early stage of meiosis. Specifically, germ cell development is arrested at the leptotene stage of prophase I.[2] This is accompanied by a significant increase in apoptosis of spermatogenic cells, preventing their further development into mature sperm.[2][3][5]

Quantitative Data from this compound Knockout Mouse Models

The following table summarizes the key phenotypic data from studies on this compound knockout mice.

ParameterWild-Type (WT)This compound Knockout (KO)Reference
Fertility FertileSterile[3][4]
Testis Weight NormalSignificantly Reduced[3][4]
Sperm Count NormalAzoospermia (no sperm)[3][4]
Meiotic Stage Full SpermatogenesisArrest at Leptotene Stage[2]
Apoptosis Basal LevelsSignificantly Increased[2][3][5]

Molecular Mechanism of Action and Downstream Effects

The sterility observed in this compound KO mice stems from a cascade of cellular and molecular events initiated by the disruption of mitochondrial ATP/ADP transport.

Disruption of Cellular Bioenergetics

The primary insult in this compound deficiency is the inability to efficiently export ATP from the mitochondria to the cytoplasm in developing spermatocytes. This leads to a severe energy deficit in the cells, impairing numerous ATP-dependent processes crucial for meiosis.

Oxidative Stress and Mitochondrial Dysfunction

Loss of this compound leads to a significant imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, resulting in oxidative damage.[1][3] Ultrastructural analysis of testicular tissue from this compound-deficient mice reveals swollen mitochondria with a loss of cristae.[1] Proteomic analysis of this compound KO testes showed significant alterations in the expression of proteins involved in glutathione metabolism, a key cellular antioxidant defense system.

Induction of Apoptosis

The combination of energy deprivation, mitochondrial dysfunction, and oxidative stress culminates in the activation of the intrinsic apoptotic pathway. In this compound KO testes, there is a notable decrease in the expression of the anti-apoptotic protein BCL2 and an increase in the expression of pro-apoptotic proteins such as BAX, p21, p53, and Cytochrome C. This shift in the balance of apoptotic regulators triggers programmed cell death in spermatocytes, leading to their elimination and the observed meiotic arrest.

Altered Signaling Pathways

Recent evidence suggests that the loss of this compound impacts key cellular signaling pathways. Proteomic and subsequent analyses have implicated the AKT-AMPK-mTOR signaling pathway in the pathology of this compound deficiency. In the absence of this compound, there is a decrease in AMPK phosphorylation and an increase in AKT and mTOR phosphorylation. This pathway is a central regulator of cellular metabolism, growth, and autophagy. The dysregulation of this pathway in this compound-deficient spermatocytes likely contributes to the observed defects in cell survival and metabolism.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound Deficiency Leading to Meiotic Arrest

ANT4_Deficiency_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound ADP_matrix ADP (Matrix) This compound->ADP_matrix Import ATP_cyto ATP (Cytoplasm) This compound->ATP_cyto Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress prevents ATP_prod ATP Production ATP_matrix ATP (Matrix) ATP_prod->ATP_matrix ATP_matrix->this compound Export Energy_Deficit Energy Deficit ATP_cyto->Energy_Deficit ADP_cyto ADP (Cytoplasm) ADP_cyto->this compound Import Apoptosis Apoptosis Energy_Deficit->Apoptosis Oxidative_Stress->Apoptosis Meiotic_Arrest Meiotic Arrest Apoptosis->Meiotic_Arrest ANT4_KO This compound Knockout ANT4_KO->this compound leads to loss of

Caption: this compound deficiency disrupts mitochondrial ATP/ADP exchange, leading to cellular consequences.

Experimental Workflow for Investigating this compound Function

Experimental_Workflow start Start: Hypothesis on this compound Function model Generate this compound KO Mouse Model (CRISPR/Cas9) start->model phenotyping Phenotypic Analysis (Fertility, Testis Weight, Histology) model->phenotyping proteomics Quantitative Proteomics (LC-MS/MS) model->proteomics metabolic Metabolic Assays (e.g., Seahorse ATP Rate Assay) model->metabolic immuno Immunohistochemistry/ Immunofluorescence phenotyping->immuno western Western Blotting phenotyping->western data_analysis Data Analysis and Interpretation immuno->data_analysis western->data_analysis proteomics->data_analysis metabolic->data_analysis conclusion Conclusion on this compound Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for studying the function of this compound in spermatogenesis.

Hypothesized Regulatory and Apoptotic Pathways

Regulatory_Apoptotic_Pathways cluster_regulation Potential Transcriptional Regulation cluster_apoptosis Apoptotic Pathway in this compound Deficiency CREM CREMτ ANT4_gene This compound Gene CREM->ANT4_gene activates? YY1 YY1 YY1->ANT4_gene regulates? ANT4_loss Loss of this compound Mito_Dysfunction Mitochondrial Dysfunction (Energy Depletion, Oxidative Stress) ANT4_loss->Mito_Dysfunction Bcl2 Bcl-2 Mito_Dysfunction->Bcl2 decreases Bax Bax Mito_Dysfunction->Bax increases Bcl2->Bax inhibits CytoC Cytochrome C Release Bax->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized regulation of this compound expression and the downstream apoptotic cascade upon its loss.

Potential Regulatory Mechanisms of this compound Expression

While the direct transcriptional regulation of this compound in spermatocytes is not yet fully elucidated, several transcription factors known to be active during meiosis are potential candidates.

  • CREM (cAMP-responsive element modulator): The activator isoform, CREMτ, is highly expressed in post-meiotic germ cells and is essential for the transcription of numerous genes required for spermiogenesis. A switch from CREM repressors to activators occurs during meiosis, making it a plausible regulator of genes that become critical at this stage, such as this compound.

  • YY1 (Yin Yang 1): This ubiquitous transcription factor is involved in both gene activation and repression and plays a role in chromatin remodeling during spermatogenesis. Its dynamic expression and localization during meiosis suggest it could be involved in regulating the expression of key meiotic genes like this compound.

Further research, such as Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) for these transcription factors in purified spermatocytes, is needed to confirm their direct binding to the this compound promoter.

Detailed Experimental Protocols

Immunofluorescence Staining of Mouse Testis Sections (Cryosections)

Objective: To visualize the localization of this compound protein within the seminiferous tubules.

Materials:

  • Freshly dissected mouse testes

  • 4% paraformaldehyde (PFA) in PBS

  • 30% sucrose in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Superfrost Plus slides

  • Blocking buffer (e.g., 5% normal goat serum in PBST)

  • Primary antibody: anti-ANT4 antibody

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Coverslips

Protocol:

  • Tissue Fixation: Immediately after dissection, fix the testes in 4% PFA in PBS for 4-6 hours at 4°C.

  • Cryoprotection: Wash the fixed testes 3 times in PBS and then incubate in 30% sucrose in PBS overnight at 4°C, or until the tissue sinks.

  • Embedding and Sectioning: Embed the cryoprotected testes in OCT compound in a cryomold and freeze rapidly in isopentane cooled with liquid nitrogen. Store blocks at -80°C. Cut 7-10 µm thick sections using a cryostat and mount on Superfrost Plus slides.

  • Antigen Retrieval (if necessary): For some antibodies, antigen retrieval may be required. This can be done by heating the slides in a citrate buffer (pH 6.0).

  • Permeabilization and Blocking: Wash the sections with PBS and then permeabilize with 0.25% Triton X-100 in PBS (PBST) for 10 minutes. Block non-specific binding by incubating the sections in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-ANT4 antibody in the blocking buffer to the predetermined optimal concentration. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the sections with the secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the slides three times for 5 minutes each with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash briefly in PBS. Mount the coverslips using an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Measurement of Mitochondrial ATP Production Rate (Seahorse XF Real-Time ATP Rate Assay)

Objective: To quantify the rate of ATP production from oxidative phosphorylation and glycolysis in isolated spermatocytes.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Real-Time ATP Rate Assay Kit (containing oligomycin and rotenone/antimycin A)

  • Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose

  • Isolated spermatocytes

Protocol:

  • Cell Seeding: Seed isolated spermatocytes into a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow the cells to attach.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing the base medium with L-glutamine, pyruvate, and glucose. Warm the medium to 37°C.

  • Cell Plate Preparation: On the day of the assay, remove the cell culture medium from the microplate and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for at least 30 minutes.

  • Compound Loading: Load the Seahorse XF Real-Time ATP Rate Assay compounds (oligomycin and rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before and after the injection of the inhibitors.

  • Data Analysis: The Seahorse XF software calculates the rates of ATP production from both oxidative phosphorylation (mitoATP) and glycolysis (glycoATP) based on the changes in OCR and ECAR upon the addition of oligomycin (inhibits mitochondrial ATP synthase) and rotenone/antimycin A (inhibit complex I and III, respectively).

Conclusion and Future Directions

This compound is a critical molecular player in spermatogenesis, with its primary function being the provision of cytoplasmic ATP during the demanding process of meiosis. Its deficiency leads to a cascade of detrimental events, including a severe energy deficit, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis of spermatocytes, resulting in male sterility. While the downstream consequences of this compound loss are becoming clearer, several areas require further investigation. The direct transcriptional regulators of this compound expression during spermatogenesis need to be identified. A comprehensive analysis of the this compound interactome in spermatocytes would provide further insights into its function and regulation. Finally, a more detailed quantitative understanding of the metabolic reprogramming that occurs in this compound-deficient germ cells will be crucial for a complete picture of its mechanism of action and for the potential development of therapeutic strategies for male infertility linked to mitochondrial dysfunction.

References

An In-depth Technical Guide on ANT4 Expression in Testicular Germ Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenine Nucleotide Translocase 4 (ANT4), also known as Solute Carrier Family 25 Member 31 (SLC25A31), is a mitochondrial ATP/ADP translocator with a highly specific expression profile, predominantly found in testicular germ cells, particularly during the early stages of spermatogenesis. This restricted expression pattern, coupled with its essential role in male fertility, positions this compound as a significant subject of investigation for both fundamental reproductive biology and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its expression, function, and regulation within testicular germ cells. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, offering a valuable resource for researchers in reproductive biology and drug development.

This compound Expression and Localization in Testicular Germ Cells

This compound exhibits a unique and highly restricted expression pattern, primarily localized to the testes in adult mammals.[1][2] Unlike its paralogs (ANT1, ANT2, and ANT3) which have broader tissue distribution, this compound expression is confined to germ cells and is not detected in somatic cells of the testis, such as Sertoli cells.

Quantitative Data on this compound Expression

The expression of this compound is dynamically regulated during spermatogenesis, with peak expression observed in spermatocytes undergoing meiosis.[3]

Tissue/Cell Type Method Relative Expression Level Reference
TestisRT-PCR, Western BlotHigh[1][3]
Heart, Liver, Kidney, Brain, etc.RT-PCR, Western BlotUndetectable[1][3]
SpermatocytesImmunohistochemistryHigh[3]
SpermatogoniaImmunohistochemistryLow/Undetectable[4]
Round SpermatidsMicroarrayLower than Spermatocytes[5]

Table 1: Relative expression of this compound in various mouse tissues and testicular germ cell types. Data is compiled from multiple studies and presented qualitatively due to the absence of standardized quantitative units across publications.

Functional Role of this compound in Spermatogenesis

This compound plays an indispensable role in male fertility by ensuring the proper energy supply and cellular homeostasis required for the demanding process of spermatogenesis. As an ATP/ADP translocator, it facilitates the exchange of mitochondrial ATP for cytosolic ADP, a critical step for cellular energy metabolism.

Deficiency of this compound in mouse models leads to a severe reproductive phenotype characterized by:

  • Male Sterility: this compound knockout male mice are completely infertile.[1][3]

  • Meiotic Arrest: Spermatogenesis is halted at an early stage of meiosis, specifically at the leptotene stage of prophase I.[4]

  • Increased Apoptosis: The absence of this compound results in a significant increase in programmed cell death among spermatogenic cells.[3]

  • Oxidative Stress: this compound deficiency disrupts the redox balance in the testes, leading to an accumulation of reactive oxygen species (ROS).[3]

  • Inflammation: Knockout mice exhibit increased testicular inflammation, evidenced by a higher number of macrophages.[3]

Quantitative Data on this compound Knockout Phenotype in Mice

Parameter Wild-Type (WT) This compound Knockout (-/-) P-value Reference
Testicular Weight (g)~0.12~0.04<0.001[1] (Estimated from graph)
Sperm Count (epididymis)>40 x 10^60<0.001[1] (Estimated from graph)
Seminiferous Tubule Diameter (µm)~200~100<0.001[1] (Estimated from graph)
Johnsen Score~9.5~3.5<0.001[1] (Estimated from graph)

Table 2: Comparison of reproductive parameters between wild-type and this compound knockout mice. The data highlights the severe impact of this compound deficiency on testicular development and sperm production. Data is estimated from published figures.

Signaling Pathways Involving this compound

The cellular consequences of this compound loss are mediated through the dysregulation of key signaling pathways that control cell survival, metabolism, and inflammation.

AKT-AMPK-mTOR Pathway

The AKT-AMPK-mTOR pathway is a central regulator of cellular metabolism, growth, and autophagy. In this compound-deficient testes, this pathway is significantly altered. The loss of this compound leads to decreased phosphorylation of AMPK (a positive regulator of autophagy) and increased phosphorylation of AKT and mTOR (negative regulators of autophagy).[3][6] This suggests that this compound is crucial for maintaining the metabolic homeostasis necessary for proper autophagic flux in germ cells.

AKT_AMPK_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein Synthesis, Cell Growth Protein Synthesis, Cell Growth mTORC1->Protein Synthesis, Cell Growth Promotes AMPK AMPK AMPK->mTORC1 Inhibits AMPK->Autophagy Activates This compound This compound ATP_ADP ATP/ADP This compound->ATP_ADP Translocates ATP_ADP->AMPK Regulates

This compound's role in the AKT-AMPK-mTOR pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. In the testes of this compound knockout mice, there is a significant increase in the activation of the NF-κB pathway, as indicated by the increased phosphorylation of the p65 subunit.[3] This leads to the upregulation of pro-inflammatory cytokines such as IL-6 and IL-1β, contributing to the inflammatory phenotype observed in these animals.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (e.g., ROS) Inflammatory Stimuli (e.g., ROS) IKK IKK Inflammatory Stimuli (e.g., ROS)->IKK Activates IkB IkB IKK->IkB Phosphorylates Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound Deficiency This compound Deficiency This compound Deficiency->Inflammatory Stimuli (e.g., ROS) Gene Transcription Gene Transcription NFkB_nuc->Gene Transcription Induces Pro-inflammatory Cytokines\n(IL-6, IL-1β) Pro-inflammatory Cytokines (IL-6, IL-1β) Gene Transcription->Pro-inflammatory Cytokines\n(IL-6, IL-1β)

Activation of the NF-κB pathway in this compound deficiency.

Experimental Protocols

Western Blotting for this compound Detection

This protocol outlines the general steps for detecting this compound protein in testicular tissue lysates.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-ANT4 (SLC25A31) antibody (dilution to be optimized, typically 1:1000)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG (dilution to be optimized)

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Homogenize testicular tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ANT4 antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow A Sample Preparation (Tissue Lysis) B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Electrotransfer (to Membrane) C->D E Blocking (5% Milk/BSA) D->E F Primary Antibody (anti-ANT4) E->F G Secondary Antibody (HRP-conjugated) F->G H Detection (ECL Substrate) G->H

General workflow for Western blotting.
Immunohistochemistry (IHC) for this compound Localization

This protocol provides a general framework for localizing this compound protein in paraffin-embedded testicular tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded testis sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-ANT4 (SLC25A31) antibody (dilution to be optimized)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and then block non-specific binding with blocking solution.

  • Primary Antibody Incubation: Incubate sections with the primary anti-ANT4 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Amplification: Apply streptavidin-HRP conjugate and incubate for 30 minutes.

  • Visualization: Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

Real-Time Quantitative PCR (RT-qPCR) for this compound mRNA Expression

This protocol describes the quantification of this compound mRNA levels in testicular cells or tissue.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Forward and reverse primers for mouse Slc25a31 (this compound) and a reference gene (e.g., Gapdh or Actb)

  • RT-qPCR instrument

Primer Sequences (Example for mouse Slc25a31):

  • Forward: 5'-AGCCACATAGCCACCATGAT-3'

  • Reverse: 5'-GATGGCATCTGGGTCATCAA-3'

(Note: Primer sequences should always be validated for specificity and efficiency.)

Procedure:

  • RNA Extraction: Isolate total RNA from testicular tissue or sorted germ cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • RT-qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the relative expression of this compound mRNA, normalized to the expression of a reference gene, using the ΔΔCt method.

This compound as a Potential Drug Target

The highly restricted expression of this compound in testicular germ cells makes it an attractive target for the development of non-hormonal male contraceptives.[7] Furthermore, as a member of the cancer/testis antigen family, proteins whose expression is typically restricted to germ cells but can be aberrantly expressed in tumors, this compound (SLC25A31) presents a potential target for cancer therapy.

While direct inhibitors of this compound are still in the early stages of development, the broader family of mitochondrial solute carriers (SLC25) is being actively investigated for its role in cancer metabolism.[2] Targeting these transporters could disrupt the energy supply of cancer cells and overcome drug resistance.

Future Directions:

  • Development of Selective this compound Inhibitors: The design and synthesis of small molecules that specifically inhibit this compound activity are crucial for exploring its therapeutic potential.

  • Investigating this compound Expression in Testicular Germ Cell Tumors: Comprehensive analysis of this compound expression in different subtypes of testicular cancer is needed to validate it as a therapeutic target.

  • Elucidating the Upstream Regulatory Mechanisms of this compound: Understanding how this compound expression is controlled during spermatogenesis could reveal novel targets for intervention.

Conclusion

This compound is a key player in testicular germ cell development and male fertility. Its specific expression profile and critical function in mitochondrial energy metabolism make it a compelling subject for further research. The information and protocols provided in this guide offer a solid foundation for scientists and researchers to delve deeper into the biology of this compound and explore its potential as a therapeutic target. The continued investigation of this compound will undoubtedly provide valuable insights into the intricate processes of spermatogenesis and may pave the way for novel treatments for male infertility and cancer.

References

The Role of Adenine Nucleotide Translocase 4 (ANT4) in Male Fertility and Reproduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Adenine Nucleotide Translocase 4 (ANT4), also known as SLC25A31, is a testis-specific mitochondrial protein that plays an indispensable role in male fertility. As a key transporter of ADP and ATP across the inner mitochondrial membrane, this compound is fundamental to the energy metabolism required for the complex process of spermatogenesis. This technical guide provides an in-depth review of the function of this compound in male reproduction, detailing its expression, molecular mechanisms, and the severe consequences of its deficiency. We consolidate quantitative data from key studies, outline detailed experimental protocols for its investigation, and present visual diagrams of the critical pathways and workflows involving this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of reproductive biology and mitochondrial medicine.

Introduction to this compound

The Adenine Nucleotide Translocase (ANT) family consists of four isoforms (ANT1-4) that are crucial for cellular energy homeostasis by facilitating the exchange of mitochondrial ATP for cytosolic ADP.[1] While other isoforms are more broadly expressed, this compound exhibits a highly specific expression pattern, primarily in testicular germ cells.[1][2] Functionally, this compound is an electrogenic antiport that specifically exchanges ADP and ATP, ensuring that the high energy demands of developing sperm cells are met.[2][3]

Evolutionarily, the this compound gene is conserved in mammals and is located on an autosome. This is significant because the Ant2 gene, which is ubiquitously expressed in somatic cells, is located on the X chromosome.[1][3] During male meiosis, the sex chromosomes undergo Meiotic Sex Chromosome Inactivation (MSCI), silencing the expression of X-linked genes like Ant2.[2][3] It is hypothesized that the autosomal this compound gene evolved in mammals to compensate for the silencing of Ant2, thereby serving as the essential ADP/ATP carrier during spermatogenesis.[1][2]

Expression Profile of this compound

This compound expression is highly restricted to the testes in adult mammals.[2][4] Both mRNA and protein analyses confirm its exclusive presence in the testis compared to other tissues like the heart, liver, and brain.[5][6] Within the testis, this compound is specifically expressed in germ cells, with particularly high levels detected in spermatocytes undergoing meiosis.[1][2] This precise expression pattern underscores its specialized role during the early phases of spermatogenesis.[4][7]

Core Role of this compound in Spermatogenesis and Male Fertility

This compound is absolutely essential for male fertility.[4][7] Studies utilizing knockout mouse models (this compound-/-) have unequivocally demonstrated that the loss of this compound leads to complete male sterility.[4] These mice exhibit a severe reproductive phenotype characterized by:

  • Impaired Testicular Development: this compound-/- mice show a significant reduction in testicular size and weight compared to their wild-type counterparts.[1]

  • Meiotic Arrest: Spermatogenesis is halted at an early stage, specifically around the leptotene stage of meiosis I.[2][4] This leads to a drastic reduction in the number of spermatocytes and a complete absence of mature spermatozoa in the cauda epididymis.[1][4]

  • Germ Cell Apoptosis: The arrest in meiosis is accompanied by a substantial increase in the apoptosis of spermatogenic cells.[1][4]

Molecular Mechanisms of this compound Function

The infertility phenotype observed in this compound-deficient models stems from disruptions in several critical cellular processes that are dependent on mitochondrial integrity and energy supply.

Oxidative Homeostasis

The loss of this compound disrupts the delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems within the testes.[4] This leads to a state of oxidative stress, which is known to be detrimental to developing germ cells.[4][8] In this compound-/- mice, elevated ROS levels contribute to germ cell damage and apoptosis.[4] The expression of oxidative stress indicators, such as Nox1, Nox2, and Nox4, is significantly increased in the testes of these mice.[4]

Mitochondrial Integrity and Autophagy

This compound deficiency leads to significant ultrastructural defects in mitochondria, including swelling and the loss of cristae.[4][6] These damaged mitochondria must be cleared by autophagy to maintain cellular health. However, the loss of this compound also impairs the autophagic process.[4] This is evidenced by the accumulation of autophagosomes and altered levels of key autophagy markers like BECLIN, LC3B, and P62 in the testes of knockout mice.[4] The impaired clearance of damaged organelles exacerbates cellular stress and contributes to germ cell death.[4][6]

Inflammation

A chronic inflammatory state is another key consequence of this compound loss.[4][5] this compound-/- testes show increased infiltration of macrophages and activation of the pro-inflammatory NF-κB signaling pathway.[4] This heightened inflammation creates a hostile microenvironment within the seminiferous tubules, further promoting germ cell damage and apoptosis and ultimately contributing to infertility.[4]

Signaling Pathways Involving this compound

The cellular defects arising from this compound deficiency are mediated through the dysregulation of key signaling pathways.

  • AKT-AMPK-mTOR Pathway: This pathway is a central regulator of autophagy. In this compound-/- mice, the levels of phosphorylated AKT (p-AKT) and mTOR (p-mTOR), which are negative regulators of autophagy, are increased.[5] Conversely, the level of phosphorylated AMPK (p-AMPK), a positive regulator, is notably lower.[5] This signaling imbalance leads to the inhibition of autophagy, preventing the clearance of damaged mitochondria and other cellular components.[5][6]

ANT4_Autophagy_Pathway cluster_Signaling AKT-AMPK-mTOR Signaling This compound This compound (Present) Mito_Health Mitochondrial Homeostasis & ATP/ADP Transport This compound->Mito_Health Maintains AMPK AMPK Mito_Health->AMPK Promotes Activation AKT AKT mTOR mTOR Autophagy Autophagy (Cellular Quality Control) mTOR->Autophagy Inhibits ANT4_KO This compound (Absent) Mito_Dysfunction Mitochondrial Dysfunction ANT4_KO->Mito_Dysfunction Leads to Mito_Dysfunction->AKT Promotes Activation Mito_Dysfunction->AMPK Inhibits Activation

  • NF-κB Signaling Pathway: The loss of this compound triggers inflammation by activating the NF-κB pathway.[4] This leads to the upregulation of pro-inflammatory cytokines, which contributes to the destruction of the germinal epithelium.[4]

Quantitative Data Summary

The following tables summarize the quantitative phenotypic differences observed between wild-type (WT) and this compound knockout (this compound-/-) mice.

Table 1: Fertility and Testicular Parameters in this compound-/- Mice

ParameterWild-Type (WT)This compound-/-Reference
FertilityFertileCompletely Sterile[4]
Average Litter Size> 60[5]
Testis Weight (Adult)Significantly HigherSignificantly Lower[4]
Sperm Count (Cauda Epididymis)Normal0[4]
Johnsen ScoreNormal (~10)Significantly Reduced[5]
Seminiferous Tubule DiameterNormalSignificantly Reduced[5]

Table 2: Molecular Changes in this compound-/- Testes

Gene/Protein CategoryMarkerChange in this compound-/- vs. WTReference
Oxidative StressNox1, Nox2, Nox4 mRNAIncreased[4]
ApoptosisBax, p53, Caspase-3, -9 mRNAIncreased[4]
Autophagy Signalingp-AKT, p-mTORIncreased[5]
Autophagy Signalingp-AMPKDecreased[5]
InflammationF4/80+ MacrophagesIncreased[5]
InflammationPhosphorylated NF-κB p65Increased[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the role of this compound.

Generation of this compound Knockout Mice
  • Method: CRISPR/Cas9 technology is used to generate a targeted disruption of the this compound gene.[4]

  • Protocol:

    • Design single-guide RNAs (sgRNAs) targeting a critical exon of the this compound gene.

    • Synthesize Cas9 mRNA and the validated sgRNAs.

    • Microinject the Cas9 mRNA and sgRNAs into the cytoplasm of zygotes from a suitable mouse strain (e.g., C57BL/6).

    • Transfer the injected zygotes into pseudopregnant female mice.

    • Screen the resulting pups for the desired genetic modification using PCR analysis of genomic DNA and sequencing to confirm the mutation.

    • Establish a breeding colony and confirm the absence of this compound protein in homozygous knockout mice via Western blot analysis of testis tissue lysates.[4]

Histological and Immunohistochemical Analysis
  • Objective: To assess the morphology of the testis and epididymis and to localize specific proteins.

  • Protocol:

    • Tissue Preparation: Euthanize mice and dissect the testes and epididymides. Fix tissues in a suitable fixative (e.g., Bouin's solution or 4% paraformaldehyde) for 24 hours.

    • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

    • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

    • Hematoxylin and Eosin (H&E) Staining: Dewax and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei and eosin to visualize the cytoplasm and extracellular matrix. Dehydrate and mount with a coverslip.

    • Immunohistochemistry (IHC):

      • Dewax and rehydrate sections as above.

      • Perform antigen retrieval using a citrate buffer solution (pH 6.0) by heating.[4]

      • Block endogenous peroxidase activity with 3% hydrogen peroxide.

      • Block non-specific binding sites with a blocking serum (e.g., goat serum).

      • Incubate sections overnight at 4°C with a primary antibody against the protein of interest (e.g., anti-F4/80 for macrophages).[4]

      • Wash and incubate with a biotinylated secondary antibody, followed by incubation with a streptavidin-horseradish peroxidase (HRP) complex.[4]

      • Develop the signal using a chromogen like DAB (3,3'-diaminobenzidine) and counterstain with hematoxylin.

      • Dehydrate, clear, and mount the sections for microscopic analysis.

Western Blot Analysis
  • Objective: To quantify the expression levels of specific proteins in testis tissue.

  • Protocol:

    • Protein Extraction: Homogenize testis tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[4]

    • Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]

    • Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-PAGE.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-ANT4, anti-p-AKT, anti-LC3B) overnight at 4°C.

    • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Experimental_Workflow cluster_Phenotyping Phenotypic Analysis cluster_Molecular Molecular & Cellular Analysis start Generate this compound-/- Mouse (CRISPR/Cas9) fertility Fertility Testing (Mating Studies) start->fertility anatomy Anatomical Analysis (Testis Weight & Size) start->anatomy sperm_count Sperm Count (Epididymis) fertility->sperm_count If sterile histology Histological Analysis (H&E Staining) anatomy->histology western Western Blot (Protein Expression) histology->western rt_pcr RT-PCR (Gene Expression) histology->rt_pcr ihc Immunohistochemistry (Protein Localization) histology->ihc Investigate Cellular Changes result Conclusion: This compound is essential for male fertility due to roles in energy metabolism, autophagy, and inflammation control. sperm_count->result proteomics Proteomic Analysis western->proteomics Broader Protein Screen rt_pcr->result ihc->result proteomics->result

Conclusion and Future Directions

The evidence is clear that this compound is a critical, non-redundant component for successful spermatogenesis and male fertility in mammals. Its role extends beyond simple energy provision, as its absence triggers a cascade of detrimental events including oxidative stress, failed autophagy, and chronic inflammation, culminating in meiotic arrest and germ cell death. The testis-specific expression of this compound makes it an intriguing target for both understanding idiopathic male infertility and potentially for the development of non-hormonal male contraceptives. Future research should focus on identifying the upstream regulators of this compound expression and elucidating the precise molecular links between this compound-mediated ATP/ADP transport and the downstream signaling pathways that govern germ cell survival and differentiation. Such investigations may reveal novel therapeutic opportunities for treating male infertility linked to mitochondrial dysfunction.

References

ANT4's Crucial Role in Apoptosis and Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine Nucleotide Translocator 4 (ANT4), a member of the mitochondrial carrier family, plays a pivotal and multifaceted role in the intricate processes of apoptosis and programmed cell death. Primarily localized to the inner mitochondrial membrane, this compound is a key component of the mitochondrial permeability transition pore (MPTP), a critical mediator of the intrinsic apoptotic pathway. Its involvement extends to the regulation of mitochondrial membrane potential, ATP/ADP translocation, and the release of pro-apoptotic factors. This technical guide provides an in-depth exploration of this compound's functions in apoptosis, detailing its molecular mechanisms, associated signaling pathways, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, development, and the elimination of damaged or infected cells. The intrinsic pathway of apoptosis is mitochondrially-mediated and distinguished by the permeabilization of the outer mitochondrial membrane, a process in which Adenine Nucleotide Translocators (ANTs) are centrally involved.[1] Among the four known human ANT isoforms, this compound (encoded by the SLC25A31 gene) exhibits a unique tissue-specific expression pattern, primarily in germ cells, and has been identified as a critical regulator of apoptosis.[2][3]

Dysregulation of this compound function has been implicated in various pathological conditions, including infertility and potentially cancer, making it a compelling target for therapeutic intervention. Understanding the precise mechanisms by which this compound governs cell death is therefore of paramount importance for the development of novel therapeutic strategies.

This compound and the Mitochondrial Permeability Transition Pore (MPTP)

The mitochondrial permeability transition pore (MPTP) is a non-specific channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of calcium and oxidative stress.[4] The opening of the MPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately triggering the caspase cascade and apoptosis.[4]

ANT proteins, including this compound, are considered core components of the MPTP.[4] The regulatory protein Cyclophilin D (CypD) binds to ANTs in the mitochondrial matrix, sensitizing the pore to opening in response to calcium.[4][5] This interaction is a key regulatory point in the induction of apoptosis.

Signaling Pathways Involving this compound in Apoptosis

The central role of this compound in apoptosis is primarily mediated through the intrinsic pathway. Its function is intricately linked with the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization.

Intrinsic Apoptosis Pathway

In response to apoptotic stimuli, a cascade of events is initiated that converges on the mitochondria. The loss of this compound function has been shown to disrupt the delicate balance between pro-apoptotic and anti-apoptotic Bcl-2 family members. Studies in this compound knockout mice have demonstrated a significant upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in testicular tissue. This shift in the Bax/Bcl-2 ratio favors mitochondrial permeabilization and the subsequent release of cytochrome c.

Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[6] Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[6]

ANT4_Intrinsic_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic_Stimuli p53 p53 Apoptotic_Stimuli->p53 Bax Bax p53->Bax Upregulates Bcl2 Bcl2 p53->Bcl2 Downregulates MPTP MPTP Cytochrome_c_cyto Cytochrome_c_cyto MPTP->Cytochrome_c_cyto Release Apaf1 Apaf1 Cytochrome_c_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Cell_Death Cell_Death Caspase3->Cell_Death Executes This compound This compound CypD CypD

Role of Reactive Oxygen Species (ROS)

Mitochondria are a major source of reactive oxygen species (ROS), which can act as signaling molecules to induce apoptosis.[7][8] this compound is implicated in the regulation of ROS production. Dysfunctional this compound can lead to mitochondrial uncoupling and electron leakage from the electron transport chain, resulting in increased ROS levels.[7] This elevation in ROS can further promote MPTP opening and potentiate the apoptotic signal.[8][9]

Quantitative Data on this compound Involvement in Apoptosis

The following tables summarize quantitative data from studies on this compound knockout (KO) mice, highlighting the impact of this compound deficiency on the expression of key apoptosis-related genes and proteins in testicular tissue.

Table 1: Relative mRNA Expression of Apoptosis-Related Genes in this compound KO Mouse Testis

GeneFold Change (KO vs. Wild-Type)
BaxIncreased
p53Increased
p21Increased
CytcIncreased
Caspase-3Increased
Caspase-8Increased
Caspase-9Increased

Data is qualitatively described as "considerably elevated" in the source literature. Precise fold changes were not provided.

Table 2: Protein Levels of Apoptosis Regulators in this compound KO Mouse Testis

ProteinExpression Level (KO vs. Wild-Type)
BAXIncreased
BCL-2Decreased
Bax/Bcl-2 Ratio Increased
p53Increased
p21Increased
Cytochrome cIncreased

Based on Western blot analyses showing trends of protein expression. Specific densitometry values were not available for a direct quantitative comparison.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of this compound in apoptosis.

Western Blot Analysis of Apoptotic Proteins

This protocol describes the detection and quantification of proteins such as BAX and BCL-2 in testicular tissue lysates.[10][11][12][13]

Western_Blot_Workflow Tissue_Homogenization 1. Tissue Homogenization in Lysis Buffer Protein_Quantification 2. Protein Quantification (e.g., BCA Assay) Tissue_Homogenization->Protein_Quantification SDS_PAGE 3. SDS-PAGE (Protein Separation by Size) Protein_Quantification->SDS_PAGE Electrotransfer 4. Electrotransfer to PVDF Membrane SDS_PAGE->Electrotransfer Blocking 5. Blocking (e.g., 5% non-fat milk) Electrotransfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (e.g., anti-BAX, anti-BCL-2) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Chemiluminescence 8. Chemiluminescent Detection Secondary_Antibody->Chemiluminescence Data_Analysis 9. Densitometry Analysis Chemiluminescence->Data_Analysis

Protocol Steps:

  • Tissue Lysis: Homogenize testicular tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAX, BCL-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis of the bands and normalize to the loading control to determine relative protein expression.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.[14][15]

Protocol for Paraffin-Embedded Sections:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol concentrations.

  • Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue.

  • Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Washing: Wash the sections to remove unincorporated nucleotides.

  • Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Microscopy: Mount the slides and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16]

Protocol for Cell Lysates:

  • Cell Lysis: Lyse cells in a chilled lysis buffer to release intracellular contents.

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate, Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin).

  • Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the substrate.

  • Fluorescence Measurement: Measure the fluorescence of the released AFC (amino-4-trifluoromethylcoumarin) using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis: The fluorescence intensity is directly proportional to the caspase-3 activity in the sample.

Conclusion and Future Directions

This compound is a critical regulator of apoptosis, primarily through its role as a component of the mitochondrial permeability transition pore and its influence on the intrinsic apoptotic pathway. Its tissue-specific expression and profound impact on germ cell survival highlight its importance in reproductive biology and its potential as a therapeutic target.

Future research should focus on elucidating the precise molecular interactions of this compound with other components of the MPTP and the Bcl-2 family proteins. A deeper understanding of the upstream signaling pathways that regulate this compound expression and function will be crucial. Furthermore, the development of specific small molecule modulators of this compound activity could provide novel therapeutic avenues for diseases characterized by aberrant apoptosis, such as certain cancers and infertility disorders. The continued investigation of this compound's role in cellular life and death decisions promises to yield valuable insights with significant translational potential.

References

The Role of Adenine Nucleotide Translocase 4 (ANT4) in Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenine Nucleotide Translocase 4 (ANT4), a member of the mitochondrial carrier family, is primarily known for its role in the exchange of ADP and ATP across the inner mitochondrial membrane, a critical process for cellular energy homeostasis. Emerging evidence, however, points towards a significant and previously underappreciated role for this compound in the intricate network of cellular responses to oxidative stress. This technical guide provides an in-depth exploration of the connection between this compound and oxidative stress, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. A deeper understanding of this link holds promise for the development of novel therapeutic strategies targeting diseases with a strong oxidative stress component, particularly those affecting tissues with high this compound expression.

Introduction to this compound (SLC25A31)

Adenine Nucleotide Translocase 4, encoded by the SLC25A31 gene, is one of the four known isoforms of ANT in humans. Unlike the more ubiquitously expressed ANT isoforms (ANT1, ANT2, and ANT3), this compound exhibits a highly tissue-specific expression pattern, predominantly found in the testes, specifically in spermatocytes, as well as in certain stem cells.[1] The primary function of all ANT proteins is to facilitate the exchange of cytosolic ADP for matrix ATP, thereby exporting the energy currency generated through oxidative phosphorylation to the rest of the cell.[2] This process is fundamental for cellular metabolism and function.

The Nexus of this compound and Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through antioxidant defense mechanisms. Mitochondria are a primary source of cellular ROS, generated as a byproduct of the electron transport chain. Recent studies utilizing this compound knockout mouse models have unveiled a critical role for this specific isoform in maintaining redox homeostasis, particularly within the testicular environment.

Evidence from this compound Knockout Models

A pivotal study on this compound knockout mice revealed that the absence of this compound leads to a significant imbalance between oxidation and antioxidant defenses in the testes.[1] This disruption in redox balance was associated with severe testicular atrophy, impaired spermatogenesis, and male infertility.[1][3] While the study did not provide specific quantitative measurements of ROS levels or antioxidant enzyme activity, it documented significant ultrastructural damage to mitochondria, a hallmark of oxidative stress-induced injury.

Table 1: Phenotypic Consequences of this compound Deficiency in Mouse Testes

Observed PhenotypeDescriptionImplication for Oxidative StressReference
Mitochondrial Swelling and Cristae Loss Electron microscopy revealed swollen mitochondria with disorganized and diminished cristae in the testicular tissue of this compound knockout mice.Indicates mitochondrial dysfunction, a known consequence and source of oxidative stress.[1]
Increased Apoptosis of Spermatogenic Cells A significant increase in programmed cell death was observed in the germ cells of this compound-deficient mice.Oxidative stress is a potent inducer of apoptosis.[1]
Upregulation of Pro-inflammatory Factors The expression of pro-inflammatory markers was elevated in the testes of knockout mice.Oxidative stress and inflammation are intricately linked in a self-perpetuating cycle.[1]
Altered AKT-AMPK-mTOR Signaling The study noted disruptions in this key signaling pathway that regulates cellular energy homeostasis and stress responses.This pathway is known to be modulated by cellular redox status.[1]

Proposed Signaling Pathways

Based on the evidence from the this compound knockout model and the known functions of related cellular pathways, we can propose a signaling network illustrating the role of this compound in mitigating oxidative stress.

ANT4_Oxidative_Stress_Pathway This compound This compound ATP_ADP ADP/ATP Exchange This compound->ATP_ADP Facilitates Antioxidant Antioxidant Defense (e.g., SOD, GPx) This compound->Antioxidant Supports (Proposed) AKT_mTOR AKT-AMPK-mTOR Signaling This compound->AKT_mTOR Modulates (Proposed) Mito_Health Mitochondrial Integrity (ΔΨm Maintenance) ATP_ADP->Mito_Health Maintains ROS_Prod Mitochondrial ROS Production Mito_Health->ROS_Prod Reduces Ox_Stress Oxidative Stress ROS_Prod->Ox_Stress Induces Ox_Stress->Mito_Health Damages Apoptosis Apoptosis Ox_Stress->Apoptosis Inflammation Inflammation Ox_Stress->Inflammation Antioxidant->Ox_Stress Counteracts

Proposed signaling pathway linking this compound to oxidative stress modulation.

Experimental Protocols

Investigating the precise mechanisms by which this compound influences oxidative stress requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Quantification of this compound Gene Expression via qPCR

This protocol allows for the measurement of SLC25A31 mRNA levels in response to oxidative stress.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Primers for SLC25A31 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture cells of interest (e.g., testicular cell line, stem cells) and expose them to a known oxidant (e.g., H₂O₂, menadione) at various concentrations and time points.

  • RNA Extraction: Isolate total RNA from treated and control cells according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for SLC25A31 or the housekeeping gene, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of SLC25A31 using the ΔΔCt method.[4]

qPCR_Workflow start Cell Culture & Oxidative Stress Induction rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_setup qPCR Reaction Setup (SYBR Green) cdna_synthesis->qpcr_setup qpcr_run qPCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis end Relative this compound mRNA Expression data_analysis->end

Workflow for quantifying this compound gene expression using qPCR.

Detection of this compound Protein Levels by Western Blot

This protocol is used to assess changes in this compound protein abundance following oxidative stress.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary this compound antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine relative this compound protein levels.

Measurement of Mitochondrial Superoxide Production

This protocol utilizes the fluorescent dye MitoSOX Red to specifically measure superoxide levels in the mitochondria of live cells.

Materials:

  • MitoSOX Red reagent (Thermo Fisher Scientific)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., glass-bottom dish for microscopy, 6-well plate for flow cytometry) and treat with the desired oxidant or in the context of this compound knockdown/overexpression.

  • MitoSOX Staining: Incubate the cells with 5 µM MitoSOX Red in culture medium for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells gently with warm PBS.

  • Imaging/Analysis:

    • Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer to quantify the mean fluorescence intensity.[5]

Potential for Redox-Sensitive Modifications of this compound

ANT proteins, in general, possess exposed cysteine residues that are susceptible to chemical modification, which can alter their ADP/ATP exchange activity.[2] Cysteine residues are known to be key targets of redox regulation, acting as molecular switches that can be reversibly oxidized.[6][7] While specific redox-sensitive cysteines on this compound have not yet been definitively identified, their presence is highly probable and represents a crucial area for future research.

Table 2: Potential Cysteine-Based Post-Translational Modifications of this compound under Oxidative Stress

ModificationDescriptionPotential Impact on this compound Function
S-Glutathionylation Reversible formation of a mixed disulfide between a protein cysteine and glutathione.May alter the conformation and activity of the ADP/ATP translocator.
S-Nitrosylation Covalent attachment of a nitric oxide moiety to a cysteine thiol.Could modulate this compound's role in signaling pathways involving nitric oxide.
Sulfenylation (SOH) Oxidation of a cysteine thiol to a sulfenic acid.A key intermediate in redox signaling that can lead to further modifications or be reversed.

Investigating these potential modifications would require proteomic approaches, such as mass spectrometry, following enrichment of this compound from cells subjected to oxidative stress.

Future Directions and Therapeutic Implications

The emerging role of this compound in the oxidative stress response opens up new avenues for research and therapeutic development. Key areas for future investigation include:

  • Identification of this compound's Redox-Sensitive Cysteines: Pinpointing the specific cysteine residues that are modified under oxidative stress will be crucial for understanding the molecular mechanisms of its regulation.

  • Elucidation of Upstream and Downstream Signaling: Determining how this compound expression and activity are regulated in response to oxidative stress (e.g., involvement of transcription factors like Nrf2) and identifying its downstream targets will provide a more complete picture of its role.

  • Therapeutic Targeting of this compound: In diseases characterized by both mitochondrial dysfunction and oxidative stress, such as certain neurodegenerative disorders and infertility, modulating this compound activity could represent a novel therapeutic strategy.

Conclusion

This compound is more than just a mitochondrial ADP/ATP transporter; it is a key player in maintaining cellular redox homeostasis, particularly in specialized tissues. The evidence strongly suggests that this compound dysfunction can lead to increased oxidative stress, mitochondrial damage, and cell death. The experimental protocols and proposed signaling pathways outlined in this guide provide a framework for further investigation into this critical area of mitochondrial biology. A comprehensive understanding of the interplay between this compound and oxidative stress will undoubtedly pave the way for innovative therapeutic interventions for a range of debilitating diseases.

References

Exploratory Studies on ANT4 in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine Nucleotide Translocator 4 (ANT4), encoded by the SLC25A31 gene, is a critical component of the mitochondrial inner membrane, facilitating the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. This function places this compound at the heart of cellular energy metabolism. While ubiquitously important, emerging research has highlighted a specialized and pivotal role for this compound in the intricate processes of embryonic development, particularly in the context of germ cell maturation. This technical guide provides an in-depth exploration of the current understanding of this compound's function during embryogenesis, with a focus on its expression patterns, the methodologies used to study it, and its involvement in key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of developmental biology, reproductive medicine, and drug development.

Quantitative Data Presentation: this compound Expression in Embryonic Development

While a comprehensive, stage-by-stage quantitative dataset for this compound expression throughout embryonic development is not yet fully consolidated in published literature, significant insights can be drawn from various experimental approaches. The Mouse Genome Informatics (MGI) database, a critical resource for the scientific community, indicates the availability of diverse expression data for Slc25a31 (the mouse ortholog of human SLC25A31) across numerous embryonic stages.

Table 1: Summary of Available this compound (Slc25a31) Expression Data in Mouse Embryonic Development

Developmental Stage (Embryonic Day)Assay TypeKey Findings
E3.5 - E7.5In situ RNA (whole mount)Expression is localized to the developing germline.
E8.5 - E12.5In situ RNA (section), RT-PCRContinued expression in primordial germ cells (PGCs) as they migrate and colonize the gonads.
E13.5 - E18.5Immunohistochemistry (section), Northern blot, RT-PCRHigh levels of expression are detected in the testes and ovaries, specifically within meiotic germ cells.[1]

Studies have consistently shown that this compound expression is particularly enriched in testicular germ cells and is indispensable for spermatogenesis.[1] Male mice deficient in this compound exhibit early meiotic arrest and are consequently sterile. Interestingly, while this compound is also expressed in the embryonic ovary during meiosis, it is not essential for oogenesis, as female knockout mice remain fertile.[1] This sexually dimorphic requirement is hypothesized to be due to the functional redundancy with its X-linked paralog, ANT2, which is inactivated in male germ cells during meiosis.

Experimental Protocols

Understanding the function of this compound in embryonic development relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches: whole-mount in situ hybridization to visualize gene expression and CRISPR/Cas9-mediated gene knockout to study loss-of-function phenotypes.

Whole-Mount In Situ Hybridization (WISH) for this compound mRNA Detection in Mouse Embryos

This protocol is adapted from standard procedures and is suitable for detecting the spatial distribution of this compound mRNA in mouse embryos.

1. Probe Preparation:

  • A digoxigenin (DIG)-labeled antisense RNA probe for mouse Slc25a31 is synthesized by in vitro transcription from a linearized plasmid containing the target cDNA sequence.

  • The probe's integrity and labeling efficiency should be verified by gel electrophoresis.

2. Embryo Preparation:

  • Dissect mouse embryos at the desired developmental stage in ice-cold Phosphate-Buffered Saline (PBS).

  • Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

  • Dehydrate the embryos through a graded series of methanol/PBT (PBS with 0.1% Tween-20) and store at -20°C.

3. Hybridization:

  • Rehydrate the embryos through a graded series of methanol/PBT.

  • Treat with Proteinase K (10 µg/mL in PBT) to improve probe penetration. The digestion time is stage-dependent.

  • Post-fix in 4% PFA and 0.2% glutaraldehyde in PBT.

  • Pre-hybridize in hybridization buffer (50% formamide, 5x SSC, 1% SDS, 50 µg/mL heparin, 50 µg/mL yeast RNA) for at least 2 hours at 65°C.

  • Hybridize overnight at 65°C with the DIG-labeled this compound probe diluted in hybridization buffer.

4. Washing and Detection:

  • Perform stringent washes in pre-warmed wash buffers to remove unbound probe.

  • Block with a blocking solution (e.g., 2% Roche Blocking Reagent, 20% heat-inactivated sheep serum in MABT) for at least 2 hours.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Wash extensively in MABT (Maleic acid buffer with 0.1% Tween-20).

  • Equilibrate in NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

  • Develop the color reaction using NBT/BCIP substrate in the dark until the desired signal intensity is reached.

  • Stop the reaction by washing in PBT and fix in 4% PFA.

  • Clear the embryos in glycerol for imaging.

Generation of this compound Knockout Mice using CRISPR/Cas9

This protocol outlines a standard workflow for creating a null allele of Slc25a31 in mice.

1. Design of sgRNAs:

  • Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of a critical exon of the Slc25a31 gene to create a genomic deletion.

  • Off-target effects should be minimized by using appropriate design software.

2. Preparation of CRISPR/Cas9 Reagents:

  • Synthesize the designed sgRNAs and obtain Cas9 mRNA or protein.

3. Microinjection:

  • Co-inject the sgRNAs and Cas9 mRNA/protein into the cytoplasm of fertilized mouse zygotes.

  • This process is typically performed in superovulated female mice.

4. Embryo Transfer:

  • Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.

5. Genotyping of Founder Animals:

  • After birth, obtain genomic DNA from tail biopsies of the pups.

  • Use PCR with primers flanking the targeted region to identify founders carrying the desired deletion.

  • Sequence the PCR products to confirm the precise nature of the mutation.

6. Breeding and Colony Establishment:

  • Breed the founder mice with wild-type mice to establish a germline transmission of the knockout allele and to generate heterozygous F1 animals.

  • Intercross the heterozygous mice to obtain homozygous knockout animals for phenotypic analysis.

Signaling Pathways and Logical Relationships

Recent evidence suggests that this compound plays a crucial role in maintaining cellular homeostasis, particularly in the energy-demanding process of meiosis. A proposed signaling pathway involves the regulation of the AKT-AMPK-mTOR axis, which is a central regulator of cell growth, proliferation, and apoptosis.

ANT4_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm This compound This compound (SLC25A31) ATP_Prod ATP Production (Oxidative Phosphorylation) This compound->ATP_Prod Facilitates ADP/ATP Exchange AMPK AMPK ATP_Prod->AMPK High ATP/AMP ratio AKT AKT mTOR mTOR AKT->mTOR Activates AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Cell_Metabolism Cellular Metabolism AMPK->Cell_Metabolism Promotes Catabolism mTOR->Apoptosis Inhibits mTOR->Cell_Metabolism Promotes Anabolism

References

Methodological & Application

Application Notes and Protocols for the Generation and Analysis of an ANT4 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenine Nucleotide Translocator 4 (ANT4), encoded by the Slc25a31 gene, is a mitochondrial inner membrane protein that plays a critical role in the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. Unlike the more ubiquitously expressed ANT isoforms, this compound expression is predominantly restricted to the testis, specifically in spermatocytes and round spermatids. This tissue-specific expression pattern suggests a specialized role for this compound in spermatogenesis and male fertility.

Studies utilizing knockout mouse models have been instrumental in elucidating the physiological function of this compound. The generation of an this compound knockout mouse model provides a powerful in vivo system to investigate the molecular mechanisms underlying male infertility, the role of mitochondrial bioenergetics in sperm development and function, and to identify potential therapeutic targets for reproductive disorders.

These application notes provide a comprehensive overview and detailed protocols for the creation and characterization of an this compound knockout mouse model using CRISPR-Cas9 technology.

Data Presentation

Table 1: Reproductive Phenotype of this compound Knockout Mice
ParameterWild-Type (WT)This compound Knockout (KO)Reference
Testis Weight (mg) ~100~50[1]
Sperm Count (x10^6/mL) ~50-600 (Azoospermia)[1]
Sperm Motility (%) ~70-80N/A[1]
Litter Size 6-8 pups0[1]
Histology Normal spermatogenesisArrest at pachytene stage of meiosis I, absence of mature sperm[1]
Table 2: Molecular Phenotype of this compound Knockout Testis
ParameterWild-Type (WT)This compound Knockout (KO)MethodReference
This compound Protein Expression PresentAbsentWestern Blot[1]
This compound mRNA Expression PresentAbsentRT-qPCR[1]
p-AMPK/AMPK Ratio BaselineIncreasedWestern Blot[1]
p-mTOR/mTOR Ratio BaselineDecreasedWestern Blot[1]
LC3-II/LC3-I Ratio BaselineIncreasedWestern Blot[1]

Experimental Protocols

Protocol 1: Generation of this compound Knockout Mice using CRISPR-Cas9

This protocol outlines the steps for generating an this compound knockout mouse by introducing a frameshift mutation in the Slc25a31 gene using the CRISPR-Cas9 system.

1.1. sgRNA Design and Validation:

  • Target Selection: Identify a suitable target region in the early exons of the mouse Slc25a31 gene (NCBI Gene ID: 73333). Targeting early exons is more likely to result in a loss-of-function mutation.

  • sgRNA Design: Use online design tools such as Benchling or CHOPCHOP to design several sgRNAs targeting the selected region. Select sgRNAs with high on-target scores and low off-target scores. A recommended target sequence format is 5'-G(N19)NGG-3'.

  • sgRNA Synthesis: Synthesize the designed sgRNAs using a commercially available in vitro transcription kit.

  • In Vitro Validation (Optional but Recommended): Validate the cleavage efficiency of the synthesized sgRNAs and Cas9 protein on a PCR-amplified template of the target genomic region.

1.2. Preparation of Microinjection Mix:

  • Prepare a microinjection mix containing:

    • Cas9 mRNA (or protein)

    • Validated sgRNA(s)

    • Microinjection buffer (e.g., TE buffer, pH 7.5)

  • The final concentration of components should be optimized, but a starting point is 100 ng/µL for Cas9 mRNA and 50 ng/µL for sgRNA.

1.3. Microinjection into Zygotes:

  • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

  • Perform pronuclear or cytoplasmic microinjection of the Cas9/sgRNA mix into the collected zygotes.

  • Culture the microinjected zygotes overnight to the two-cell stage.

1.4. Embryo Transfer and Generation of Founder Mice:

  • Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice.

  • Allow the pregnancies to proceed to term. The resulting pups are the F0 generation (founders).

Protocol 2: Genotyping of this compound Knockout Mice

This protocol describes the identification of wild-type, heterozygous, and homozygous knockout mice using PCR.

2.1. Genomic DNA Extraction:

  • Collect a small tail snip (~2 mm) from 2-3 week old pups.

  • Extract genomic DNA using a commercial DNA extraction kit or a standard proteinase K digestion followed by ethanol precipitation protocol.

2.2. PCR Primer Design:

  • Design three primers for a three-primer PCR reaction:

    • Forward Primer (Fwd): Located upstream of the sgRNA target site.

    • Wild-Type Reverse Primer (WT-Rev): Spanning the sgRNA target site. This primer will only bind to the intact wild-type allele.

    • Mutant Reverse Primer (Mut-Rev): Located downstream of the sgRNA target site. This primer, in conjunction with the Fwd primer, will amplify a product from both wild-type and knockout alleles.

  • The expected product sizes should be designed to be easily distinguishable on an agarose gel (e.g., WT allele: ~200 bp, KO allele: ~400 bp).

2.3. PCR Amplification:

  • Set up a PCR reaction with the following components:

    • Genomic DNA (~100 ng)

    • Forward Primer (10 µM)

    • Wild-Type Reverse Primer (10 µM)

    • Mutant Reverse Primer (10 µM)

    • PCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

  • Perform PCR with the following cycling conditions (to be optimized based on primer Tms):

    • Initial Denaturation: 95°C for 5 min

    • 35 cycles of:

      • Denaturation: 95°C for 30 sec

      • Annealing: 58-62°C for 30 sec

      • Extension: 72°C for 30-60 sec

    • Final Extension: 72°C for 5 min

2.4. Gel Electrophoresis:

  • Run the PCR products on a 1.5-2% agarose gel.

  • Visualize the bands under UV light.

    • Wild-Type (+/+): One band corresponding to the WT allele size.

    • Heterozygous (+/-): Two bands, one for the WT allele and one for the KO allele.

    • Homozygous Knockout (-/-): One band corresponding to the KO allele size.

2.5. Sanger Sequencing:

  • To confirm the nature of the mutation (insertion/deletion), gel-purify the PCR product from a homozygous knockout mouse and send it for Sanger sequencing.

Protocol 3: Western Blot Analysis of this compound Protein Expression

This protocol is for the validation of this compound protein knockout in testis lysates.

3.1. Protein Extraction:

  • Homogenize mouse testis tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA assay.

3.2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3.3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal to SLC25A31, diluted 1:1000) overnight at 4°C.[1][2][3]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Protocol 4: Analysis of Testicular Histology

This protocol describes the preparation of testis sections for histological examination.

4.1. Tissue Fixation and Processing:

  • Dissect testes from adult mice and fix them in Bouin's solution or 4% paraformaldehyde overnight at 4°C.

  • Dehydrate the tissues through a graded series of ethanol concentrations.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

4.2. Sectioning and Staining:

  • Cut 5 µm thick sections using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Dehydrate the stained sections and mount with a coverslip.

4.3. Microscopic Analysis:

  • Examine the sections under a light microscope to assess the morphology of the seminiferous tubules, the presence of different stages of germ cells, and the overall testicular architecture.

Protocol 5: Sperm Count and Motility Analysis

This protocol details the procedure for assessing sperm parameters from the epididymis.

5.1. Sperm Collection:

  • Dissect the cauda epididymis from adult male mice.

  • Place the cauda epididymis in a pre-warmed drop of buffer (e.g., Human Tubal Fluid medium).

  • Make several incisions in the epididymis to allow sperm to swim out for 10-15 minutes at 37°C.

5.2. Sperm Counting:

  • Dilute the sperm suspension.

  • Load the diluted sperm onto a hemocytometer.

  • Count the number of sperm in the central grid of the hemocytometer under a microscope.

  • Calculate the sperm concentration (sperm/mL).

5.3. Motility Analysis:

  • Place a drop of the undiluted sperm suspension on a pre-warmed slide.

  • Observe the sperm under a microscope at 200x or 400x magnification.

  • Assess the percentage of motile sperm. For more detailed analysis, use a Computer-Assisted Sperm Analysis (CASA) system to measure parameters like progressive motility and velocity.[2]

Mandatory Visualization

experimental_workflow cluster_design 1. Design and Preparation cluster_generation 2. Mouse Generation cluster_characterization 3. Characterization sgRNA_design sgRNA Design for this compound microinjection Zygote Microinjection sgRNA_design->microinjection cas9_prep Cas9 mRNA/Protein Preparation cas9_prep->microinjection embryo_transfer Embryo Transfer microinjection->embryo_transfer founder_mice F0 Founder Mice embryo_transfer->founder_mice genotyping Genotyping founder_mice->genotyping breeding Breeding to F1/F2 genotyping->breeding phenotyping Phenotypic Analysis breeding->phenotyping signaling_pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_knockout This compound Knockout Effect This compound This compound (Slc25a31) ATP_prod ATP Production This compound->ATP_prod ADP/ATP Exchange KO_effect Decreased ATP/ADP Ratio (Increased AMP/ATP) AMPK AMPK ATP_prod->AMPK High ATP inhibits mTOR mTOR AMPK->mTOR Inhibits p53 p53 AMPK->p53 Activates Autophagy Autophagy mTOR->Autophagy Inhibits Spermatogenesis Spermatogenesis mTOR->Spermatogenesis Promotes p53->AMPK Activates KO_effect->AMPK Activates

References

Application Notes and Protocols for Studying ANT4 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenine Nucleotide Translocator 4 (ANT4), encoded by the SLC25A31 gene, is a crucial mitochondrial inner membrane protein responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.[1] Unlike its somatic isoforms, this compound is predominantly expressed in the testis and is essential for spermatogenesis.[1] Its role in regulating mitochondrial membrane potential and inhibiting apoptosis underscores its importance in cellular bioenergetics and survival pathways.

Understanding the protein-protein interactions of this compound is critical for elucidating its regulatory mechanisms and its involvement in various signaling pathways. This document provides detailed application notes and protocols for several key methods to study this compound protein-protein interactions, including Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Proximity Ligation Assay (PLA). Additionally, it outlines how quantitative mass spectrometry can be employed to identify and quantify the this compound interactome.

Potential this compound Interaction Partners

Based on its localization and function, several proteins are hypothesized or have been shown in large-scale screens to interact with this compound. These include:

  • Voltage-Dependent Anion Channel (VDAC): As a key protein in the outer mitochondrial membrane, VDAC is a likely interaction partner for the inner membrane protein this compound, potentially forming a complex to regulate metabolite exchange between the mitochondria and the cytosol.[2][3]

  • Bcl-2 Family Proteins: Given this compound's role in apoptosis, interactions with pro- and anti-apoptotic members of the Bcl-2 family (e.g., Bax, Bak, Bcl-2) are plausible, potentially regulating the mitochondrial permeability transition pore (mPTP).[4][5]

  • Other Mitochondrial Proteins: this compound may interact with other components of the electron transport chain, ATP synthase, and other mitochondrial solute carriers to form larger functional complexes.

Data Presentation: Quantitative Analysis of the this compound Interactome

A comprehensive understanding of this compound's interaction network can be achieved through quantitative mass spectrometry techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). This method allows for the precise quantification of proteins that co-purify with this compound. While specific quantitative data for the this compound interactome is not yet widely available in public databases, the following table illustrates how such data would be presented.

Table 1: Hypothetical Quantitative Proteomic Analysis of this compound Interactors Identified by SILAC-based Co-Immunoprecipitation and Mass Spectrometry.

Prey ProteinGene NameUniProt IDSILAC Ratio (Heavy/Light)p-valueCellular LocalizationPutative Function in Relation to this compound
VDAC1VDAC1P217965.2<0.01Outer mitochondrial membraneRegulation of metabolite transport
Bcl-2BCL2P104153.8<0.05Mitochondrial membrane, ERAnti-apoptotic signaling
BaxBAXQ078122.5<0.05Cytosol, MitochondriaPro-apoptotic signaling
ATP5A1ATP5A1P257054.1<0.01Inner mitochondrial membraneATP synthesis
CYCSCYCSP999992.9<0.05Mitochondrial intermembrane spaceElectron transport, Apoptosis

Note: The data presented in this table is hypothetical and serves as an example of how quantitative proteomics data for this compound interactors would be structured.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of this compound from Testis Tissue

Co-IP is a powerful technique to identify in vivo protein-protein interactions.[6][7] This protocol is adapted for the immunoprecipitation of this compound, an integral membrane protein, from testis tissue where it is highly expressed.

Workflow for this compound Co-Immunoprecipitation

cluster_0 Sample Preparation cluster_1 Immunoprecipitation cluster_2 Analysis prep1 Homogenize Testis Tissue prep2 Isolate Mitochondria prep1->prep2 prep3 Lyse Mitochondria with Mild Detergent prep2->prep3 ip1 Incubate Lysate with anti-ANT4 Antibody prep3->ip1 ip2 Add Protein A/G Beads ip1->ip2 ip3 Wash Beads to Remove Non-specific Binders ip2->ip3 analysis1 Elute Protein Complexes ip3->analysis1 analysis2 SDS-PAGE and Western Blot analysis1->analysis2 analysis3 Mass Spectrometry analysis1->analysis3 cluster_0 No Interaction cluster_1 Interaction no_int_bait Bait (this compound-Cub-TF) no_int_prey Prey (Prey-NubG) no_int_reporter Reporter Gene OFF int_bait Bait (this compound-Cub-TF) int_complex Bait-Prey Interaction int_bait->int_complex int_prey Prey (Prey-NubG) int_prey->int_complex int_ubiquitin Ubiquitin Reconstitution int_complex->int_ubiquitin int_cleavage TF Cleavage int_ubiquitin->int_cleavage int_translocation TF Translocates to Nucleus int_cleavage->int_translocation int_reporter Reporter Gene ON int_translocation->int_reporter cluster_0 Sample Preparation & Antibody Incubation cluster_1 PLA Probe Hybridization and Ligation cluster_2 Amplification and Detection prep1 Fix and Permeabilize Cells/Tissue prep2 Incubate with Primary Antibodies (anti-ANT4 & anti-Partner) prep1->prep2 pla1 Add PLA Probes (Secondary Antibodies with Oligonucleotides) prep2->pla1 pla2 Hybridize Connector Oligos pla1->pla2 pla3 Ligate to Form a Circular DNA Template pla2->pla3 amp1 Rolling Circle Amplification pla3->amp1 amp2 Hybridize Fluorescently Labeled Probes amp1->amp2 amp3 Visualize by Fluorescence Microscopy amp2->amp3 cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Apoptosis Execution stimulus Cellular Stress bax Bax/Bak Activation stimulus->bax bcl2 Bcl-2/Bcl-xL bax->bcl2 Inhibition mptp mPTP Opening bax->mptp This compound This compound This compound->mptp vdac VDAC vdac->mptp cytochrome_c Cytochrome c Release mptp->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for Biochemical Assays of ANT4 ADP/ATP Exchange Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adenine Nucleotide Translocase 4 (ANT4), also known as Solute Carrier Family 25 Member 31 (SLC25A31), is a mitochondrial inner membrane protein that plays a critical role in cellular energy metabolism. It facilitates the exchange of adenosine diphosphate (ADP) from the cytoplasm for adenosine triphosphate (ATP) synthesized in the mitochondrial matrix. This transport is vital for providing the cell with the necessary energy currency. Dysregulation of this compound activity has been implicated in various pathological conditions, making it an attractive target for drug development. These application notes provide detailed protocols for robust biochemical assays to quantify the ADP/ATP exchange activity of human this compound, essential for screening potential inhibitors and characterizing its function.

I. Recombinant Human this compound Expression and Purification

A reliable source of pure and active this compound is a prerequisite for any biochemical assay. The following protocol describes the expression of human this compound in E. coli and its subsequent purification.

Experimental Protocol: Expression and Purification of His-tagged Human this compound
  • Expression Vector: The human this compound coding sequence is cloned into a pET series expression vector (e.g., pET-28a) containing an N-terminal Hexa-histidine (6xHis) tag for affinity purification.

  • Host Strain: E. coli BL21(DE3) cells are commonly used for protein expression.

  • Culture Growth:

    • Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a).

    • Incubate overnight at 37°C with shaking (220 rpm).

    • The next day, inoculate 1 L of fresh LB broth with the overnight culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Protein Expression:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Cell Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. The supernatant contains the soluble this compound protein.

  • Affinity Purification using Ni-NTA Chromatography:

    • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with lysis buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange and Storage:

    • Perform buffer exchange of the eluted protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Assess protein purity by SDS-PAGE and concentration using a protein assay (e.g., Bradford or BCA).

    • Store the purified protein at -80°C.

II. Reconstitution of Purified this compound into Liposomes

To study the transport activity of the membrane protein this compound in a controlled in vitro environment, it is essential to reconstitute the purified protein into artificial lipid bilayers, or liposomes.

Experimental Protocol: this compound Reconstitution into Proteoliposomes
  • Liposome Preparation:

    • Prepare a lipid mixture of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) at a molar ratio of 3:1 in chloroform.

    • Dry the lipid mixture into a thin film under a stream of nitrogen gas.

    • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with a buffer containing 10 mM HEPES-KOH pH 7.4 and 100 mM KCl to a final lipid concentration of 10 mg/mL.

    • Create unilamellar liposomes by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Detergent Solubilization of Liposomes and Protein:

    • Solubilize the prepared liposomes with a mild, non-ionic detergent such as Triton X-100 or octyl glucoside. The detergent concentration should be above its critical micelle concentration (CMC).

    • In a separate tube, solubilize the purified this compound protein with the same detergent.

  • Reconstitution:

    • Mix the solubilized liposomes and the solubilized this compound protein at a desired lipid-to-protein ratio (e.g., 50:1 to 200:1 w/w).

    • Incubate the mixture on ice for 30 minutes with gentle agitation.

  • Detergent Removal:

    • Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:

      • Dialysis: Dialyze the mixture against a detergent-free buffer for 48-72 hours with several buffer changes.

      • Bio-Beads: Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking at 4°C.

  • Proteoliposome Harvesting:

    • Harvest the proteoliposomes by ultracentrifugation at >100,000 x g for 1-2 hours at 4°C.

    • Resuspend the proteoliposome pellet in the desired assay buffer.

III. Biochemical Assays for this compound ADP/ATP Exchange Activity

Two primary methods are described here for measuring the transport activity of reconstituted this compound: a fluorescence-based assay and a radioactivity-based assay.

A. Fluorescence-Based ADP/ATP Exchange Assay

This assay is based on the differential chelation of magnesium ions by ADP and ATP, which can be monitored using a magnesium-sensitive fluorescent probe.

Principle: The fluorescent probe Magnesium Green exhibits an increase in fluorescence upon binding to Mg²⁺. ATP has a higher affinity for Mg²⁺ than ADP. When this compound transports ATP out of the proteoliposomes in exchange for external ADP, the concentration of free Mg²⁺ in the external buffer increases, leading to an increase in fluorescence.

Experimental Protocol:
  • Proteoliposome Loading: Prepare proteoliposomes containing a high concentration of ATP (e.g., 5 mM) and a defined concentration of Mg²⁺ in the internal buffer.

  • Assay Buffer: The external assay buffer should contain the fluorescent probe Magnesium Green (e.g., 1 µM), and a low concentration of Mg²⁺.

  • Initiation of Exchange:

    • Add the ATP-loaded proteoliposomes to the assay buffer in a fluorometer cuvette.

    • Initiate the ADP/ATP exchange by adding a known concentration of ADP to the external buffer.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence spectrophotometer (Excitation: ~506 nm, Emission: ~531 nm).

  • Data Analysis: The initial rate of fluorescence increase is proportional to the this compound transport activity.

B. Radioisotope-Based ADP/ATP Exchange Assay

This is a direct and highly sensitive method to measure the transport of radiolabeled nucleotides.

Principle: Proteoliposomes are loaded with non-radiolabeled ADP. The exchange reaction is initiated by adding radiolabeled ATP (e.g., [α-³²P]ATP or [³H]ATP) to the external buffer. The uptake of the radiolabeled ATP into the proteoliposomes is then measured over time.

Experimental Protocol:
  • Proteoliposome Loading: Prepare proteoliposomes containing a high concentration of unlabeled ADP (e.g., 10 mM) in the internal buffer.

  • Initiation of Exchange:

    • Add the ADP-loaded proteoliposomes to an assay buffer.

    • Initiate the exchange reaction by adding a mixture of unlabeled ATP and a tracer amount of radiolabeled ATP (e.g., [α-³²P]ATP) to the external solution.

  • Stopping the Reaction: At various time points, stop the transport reaction by adding a potent ANT inhibitor such as carboxyatractyloside (cATR) or bongkrekic acid (BKA).

  • Separation of Proteoliposomes: Separate the proteoliposomes from the external medium containing unincorporated radiolabel. This can be done by rapid filtration through a membrane filter or by using a stop solution followed by centrifugation.

  • Quantification: Measure the amount of radioactivity incorporated into the proteoliposomes using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity against time to determine the initial rate of transport.

IV. Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes key quantitative parameters for human this compound activity and inhibition. These values can serve as a reference for experimental design and data interpretation.

ParameterSubstrate/InhibitorValueAssay Condition
Km ATP~10 µMReconstituted liposomes
Km ADPData not available
Vmax ATP/ADP ExchangeDependent on protein concentration and assay conditions
IC50 Carboxyatractyloside (cATR)Potent inhibitor
IC50 Bongkrekic Acid (BKA)Potent inhibitor

Note: Kinetic parameters can vary depending on the experimental setup, including lipid composition, pH, and temperature.

V. Visualizations

Experimental Workflow for this compound Activity Assay

G cluster_prep Protein Preparation cluster_assay Activity Assay cluster_analysis Data Analysis expr This compound Expression in E. coli purify Purification (Ni-NTA) expr->purify reconstitute Reconstitution into Liposomes purify->reconstitute assay_prep Assay Setup (Fluorometer/Scintillation Counter) reconstitute->assay_prep initiate Initiate Exchange (Add ADP/Radiolabeled ATP) assay_prep->initiate measure Measure Signal (Fluorescence/Radioactivity) initiate->measure rate Calculate Initial Rate measure->rate kinetics Determine Kinetic Parameters (Km, Vmax) rate->kinetics inhibition Inhibition Analysis (IC50) rate->inhibition

Caption: Workflow for this compound ADP/ATP exchange activity assay.

Signaling Context of this compound

G Cellular Energy Homeostasis matrix Matrix ims Intermembrane Space matrix->ims ATP ATP_synthase ATP Synthase matrix->ATP_synthase ADP + Pi ims->matrix ADP This compound This compound cytoplasm Cytoplasm ims->cytoplasm ATP ATP_synthase->matrix ATP cytoplasm->ims ADP

Caption: this compound's central role in cellular energy exchange.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to accurately measure the ADP/ATP exchange activity of human this compound. These assays are crucial for understanding the fundamental role of this compound in cellular bioenergetics and for the development of novel therapeutic agents targeting this transporter. The provided workflows and diagrams offer a clear visual representation of the experimental procedures and the biological context of this compound.

Application Notes and Protocols for Isolating Mitochondria to Study ANT4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adenine Nucleotide Translocase (ANT) is a family of four mitochondrial inner membrane proteins (ANT1-4) that play a crucial role in cellular energy metabolism by exchanging cytosolic ADP for mitochondrial ATP.[1] While ANT1, ANT2, and ANT3 have broader tissue distribution, ANT4 is predominantly expressed in the testis and germ cells, with lower levels detected in the brain and liver.[1][2] This tissue-specific expression pattern suggests a specialized role for this compound, particularly in spermatogenesis.[3]

Functionally, this compound is essential for maintaining mitochondrial membrane potential and has been implicated in the regulation of apoptosis.[4] Studies have shown that this compound imports ATP into the mitochondria of sperm, a process vital for their development and survival.[4] Disruption of this compound function has been linked to male infertility in mice, highlighting its critical role in reproductive biology. The unique characteristics and disease relevance of this compound make it a compelling target for basic research and therapeutic development.

These application notes provide a detailed protocol for the isolation of mitochondria from mammalian testis, a primary source of this compound, and subsequent protocols for studying its function.

Data Presentation

Table 1: Expected Yield and Purity of Mitochondrial Isolation from Testicular Tissue

ParameterExpected ValueMethod of Verification
Starting Tissue Weight100 - 200 mgAnalytical Balance
Mitochondrial Protein Yield2 - 5 mgBradford or BCA Protein Assay
This compound Enrichment (vs. total lysate)5 - 10 foldWestern Blotting
Mitochondrial Purity> 90%Western blotting for mitochondrial (e.g., COX IV, VDAC) and contaminant (e.g., GAPDH for cytosol, Calnexin for ER) markers.

Note: The expected values are estimates based on mitochondrial isolation from other soft tissues and may vary depending on the species, age, and specific experimental conditions. Optimization is recommended.

Experimental Protocols

Protocol for Isolation of Mitochondria from Mammalian Testis

This protocol is optimized for the gentle isolation of functionally intact mitochondria from testicular tissue, which is crucial for studying the transport activity of this compound.

Materials:

  • Freshly dissected mammalian testis

  • Mitochondria Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • BSA (Bovine Serum Albumin), fatty acid-free

  • Protease inhibitor cocktail

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification

Procedure:

  • Tissue Preparation:

    • Excise testes and place them immediately in ice-cold MIB.

    • Perform all subsequent steps on ice or at 4°C to minimize proteolytic degradation and maintain mitochondrial integrity.

    • Remove the tunica albuginea and mince the testicular tissue into small pieces using fine scissors.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled Dounce homogenizer.

    • Add 10 volumes of ice-cold MIB containing 1 mg/mL BSA and a protease inhibitor cocktail.

    • Homogenize the tissue with 10-15 slow strokes of the loose-fitting pestle. Avoid vigorous homogenization to prevent mitochondrial damage.

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and transfer it to a new centrifuge tube.

    • Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant, which contains the cytosolic fraction.

  • Washing the Mitochondrial Pellet:

    • Gently resuspend the mitochondrial pellet in 1 mL of MIB without BSA.

    • Centrifuge again at 12,000 x g for 15 minutes at 4°C.

    • Repeat the wash step one more time to ensure the removal of contaminants.

  • Final Mitochondrial Pellet and Quantification:

    • After the final wash, resuspend the mitochondrial pellet in a minimal volume (e.g., 200-500 µL) of MIB or a suitable buffer for your downstream application.

    • Determine the protein concentration of the isolated mitochondria using a Bradford or BCA protein assay.

  • Quality Control:

    • Assess the purity of the mitochondrial fraction by Western blotting using antibodies against mitochondrial marker proteins (e.g., this compound, COX IV, VDAC) and markers for other cellular compartments (e.g., GAPDH for cytosol, Calnexin for ER).

    • Evaluate the integrity of the isolated mitochondria by measuring the respiratory control ratio (RCR) using an oxygen electrode or by assessing the mitochondrial membrane potential.

ADP/ATP Transport Assay in Isolated Mitochondria

This assay measures the specific transport activity of this compound by quantifying the uptake of radiolabeled ADP into isolated mitochondria.

Materials:

  • Isolated testicular mitochondria (0.5-1 mg/mL protein)

  • Transport Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2

  • [¹⁴C]-ADP (radiolabeled)

  • Unlabeled ADP

  • Carboxyatractyloside (CATR) and Bongkrekic acid (BKA) - specific inhibitors of ANT

  • Silicone oil

  • Microcentrifuge tubes

Procedure:

  • Prepare Mitochondria:

    • Dilute the isolated mitochondria to a final concentration of 0.5-1 mg/mL in ice-cold Transport Buffer.

  • Set up the Transport Reaction:

    • In a microcentrifuge tube, add 50 µL of the mitochondrial suspension.

    • To initiate the transport, add 5 µL of [¹⁴C]-ADP (final concentration, e.g., 10-50 µM).

    • For inhibitor controls, pre-incubate the mitochondria with CATR (e.g., 10 µM) or BKA (e.g., 20 µM) for 5 minutes on ice before adding the radiolabeled ADP.

  • Incubation:

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 1-5 minutes). The optimal time should be determined empirically.

  • Stop the Transport:

    • To stop the reaction, add 10 µL of a high concentration of CATR (e.g., 100 µM).

    • Immediately centrifuge the tubes at 12,000 x g for 2 minutes at 4°C through a layer of silicone oil to separate the mitochondria from the aqueous medium.

  • Quantification:

    • Aspirate the aqueous layer and the silicone oil.

    • Lyse the mitochondrial pellet with a scintillation cocktail.

    • Measure the radioactivity in the pellet using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake of [¹⁴C]-ADP by subtracting the radioactivity in the inhibitor-treated samples from the untreated samples.

    • Express the transport activity as nmol of ADP per mg of mitochondrial protein per minute.

Apoptosis Assays Involving Mitochondria

Given this compound's role in apoptosis, the following assays can be used to investigate its function in this process.

Principle: The JC-1 dye accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as green fluorescent monomers.

Procedure:

  • Treat isolated mitochondria or this compound-expressing cells with the compound of interest.

  • Incubate with JC-1 dye according to the manufacturer's instructions.

  • Measure the red and green fluorescence using a fluorescence plate reader or flow cytometer.

  • A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization, an early marker of apoptosis.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that only enters cells with compromised membranes (late apoptotic/necrotic cells).

Procedure:

  • After treatment, harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI.

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. Their activity can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.

Procedure:

  • Lyse the treated cells to release cellular contents.

  • Add a luminogenic or fluorogenic caspase-3/7 substrate to the lysate.

  • Incubate to allow for substrate cleavage.

  • Measure the resulting luminescence or fluorescence, which is proportional to caspase-3/7 activity.

Mandatory Visualization

Mitochondrial_Isolation_Workflow Start Fresh Testicular Tissue Mince Mince Tissue Start->Mince Homogenize Homogenize in MIB + BSA (Dounce Homogenizer) Mince->Homogenize Centrifuge1 Centrifuge at 1,000 x g for 10 min Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (contains mitochondria) Centrifuge1->Supernatant1 Pellet1 Discard Pellet (nuclei, debris) Centrifuge1->Pellet1 Centrifuge2 Centrifuge at 12,000 x g for 15 min Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant (cytosol) Centrifuge2->Supernatant2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Wash Wash Pellet with MIB Pellet2->Wash Centrifuge3 Centrifuge at 12,000 x g for 15 min Wash->Centrifuge3 FinalPellet Final Mitochondrial Pellet Centrifuge3->FinalPellet

Caption: Workflow for the isolation of mitochondria from testicular tissue.

ANT4_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion This compound This compound ATP_out ATP This compound->ATP_out Export ADP_out ADP This compound->ADP_out Export MMP Maintain ΔΨm (Mitochondrial Membrane Potential) This compound->MMP Contributes to ADP_in ADP ADP_in->this compound Import ATP_in ATP ATP_in->this compound Import MOMP Mitochondrial Outer Membrane Permeabilization MMP->MOMP Inhibits CytoC Cytochrome c Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, stress) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Bax_Bak->MOMP MOMP->CytoC Release Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified signaling pathway of this compound's role in apoptosis.

References

Developing Specific Inhibitors for Adenine Nucleotide Translocase 4 (ANT4): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine Nucleotide Translocase 4 (ANT4), also known as SLC25A31, is a crucial mitochondrial protein primarily expressed in meiotic germ cells. Its essential role in the ATP/ADP exchange across the inner mitochondrial membrane makes it a key player in cellular energy metabolism, particularly during spermatogenesis. The unique tissue-specific expression of this compound and its critical function in male fertility have positioned it as a promising target for the development of non-hormonal male contraceptives. This document provides detailed application notes and protocols for the identification and characterization of specific this compound inhibitors, intended to guide researchers in this emerging field of drug discovery.

Introduction to this compound

This compound is one of the four isoforms of the adenine nucleotide translocase in humans. Unlike the more ubiquitously expressed ANT1, ANT2, and ANT3 isoforms, this compound expression is largely restricted to the testes, specifically in spermatocytes and round spermatids. This restricted expression pattern presents a unique therapeutic window for developing specific inhibitors with minimal off-target effects. Loss-of-function studies in animal models have demonstrated that the absence of this compound leads to meiotic arrest, increased apoptosis of spermatogenic cells, and consequently, male infertility, underscoring its potential as a contraceptive target.

Data Presentation: Inhibitor Potency

The development of specific this compound inhibitors is still in its early stages. However, some compounds have been identified that exhibit inhibitory activity against this compound. The following table summarizes the available quantitative data for known ANT inhibitors, highlighting their potency against different ANT isoforms where data is available.

Compound NameANT1 IC50 (µM)ANT2 IC50 (µM)ANT3 IC50 (µM)This compound IC50 (µM)Notes
[2,2'-methanediylbis(4-nitrophenol)] (MDBNP)5.84.15.11.4Shows modest selectivity for this compound.
Atractyloside (ATR)~1~1~1~1A well-known, non-selective ANT inhibitor. Serves as a control.
Carboxyatractyloside (CATR)~0.1~0.1~0.1~0.1A potent, non-selective ANT inhibitor.
Bongkrekic acid (BKA)~0.5~0.5~0.5~0.5A non-selective ANT inhibitor with a different mechanism of action.

Signaling Pathways Involving this compound

This compound plays a critical role in maintaining the metabolic homeostasis of germ cells. Its inhibition or absence can trigger several signaling pathways leading to cellular stress and apoptosis.

ANT4_Signaling_Pathways cluster_inhibition Inhibition of this compound cluster_consequences Downstream Consequences ANT4_Inhibitor Specific this compound Inhibitor (e.g., MDBNP) This compound This compound ANT4_Inhibitor->this compound Inhibits ATP_ADP_Exchange Mitochondrial ATP/ADP Exchange This compound->ATP_ADP_Exchange Mediates Energy_Depletion Energy Depletion (Lower ATP) ATP_ADP_Exchange->Energy_Depletion Leads to Oxidative_Stress Oxidative Stress (Increased ROS) Energy_Depletion->Oxidative_Stress Autophagy_Dysregulation Autophagy Dysregulation Energy_Depletion->Autophagy_Dysregulation Apoptosis Apoptosis of Spermatocytes Energy_Depletion->Apoptosis Induces NFkB_Activation NF-kB Activation Oxidative_Stress->NFkB_Activation AKT_AMPK_mTOR AKT-AMPK-mTOR Pathway Autophagy_Dysregulation->AKT_AMPK_mTOR Impacts NFkB_Activation->Apoptosis Promotes HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Yeast_Culture Prepare this compound-expressing yeast culture in YPD medium Add_Yeast Inoculate with yeast in YPG medium Yeast_Culture->Add_Yeast Compound_Library Prepare compound library in DMSO Dispense_Compounds Dispense compounds and controls into 384-well plates Compound_Library->Dispense_Compounds Dispense_Compounds->Add_Yeast Incubate Incubate at 30°C Add_Yeast->Incubate Measure_OD Measure OD600 Incubate->Measure_OD Calculate_Inhibition Calculate % growth inhibition Measure_OD->Calculate_Inhibition Identify_Hits Identify primary hits Calculate_Inhibition->Identify_Hits ADP_ATP_Exchange_Assay cluster_liposome Proteoliposome ANT4_protein This compound Internal_ADP ADP + MgGreen ANT4_protein->Internal_ADP Exchange Lipid_Bilayer Lipid Bilayer Fluorescence_Signal Fluorescence Signal Internal_ADP->Fluorescence_Signal Modulates External_ATP External ATP External_ATP->ANT4_protein Transport Inhibitor Inhibitor Inhibitor->ANT4_protein Blocks

Application Notes and Protocols for Identifying ANT4 Ligands via Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adenine Nucleotide Translocase 4 (ANT4) as a Therapeutic Target

Adenine Nucleotide Translocase 4 (this compound), also known as SLC25A31, is a member of the mitochondrial carrier family.[1][2] Primarily expressed in the testes and germ cells, this compound plays a crucial role in cellular energy metabolism by facilitating the exchange of ADP and ATP across the inner mitochondrial membrane.[1][3] Emerging research has highlighted its significance in spermatogenesis and male fertility.[3][4] Studies have shown that a deficiency in this compound can lead to impaired testicular development, oxidative stress, and inflammation, suggesting its potential as a therapeutic target for male infertility and related conditions.[4]

The loss of this compound has been linked to the activation of the NF-kB signaling pathway, leading to increased levels of pro-inflammatory cytokines.[4] Furthermore, this compound deficiency affects the AKT-AMPK-mTOR signaling pathway, which is critical for cellular processes like autophagy.[4] These connections underscore the potential for developing novel therapeutics that modulate this compound activity. Molecular docking serves as a powerful computational tool to identify and optimize potential ligands that can bind to this compound and modulate its function. This document provides a detailed protocol for utilizing molecular docking to discover novel this compound ligands.

Signaling Pathways Involving this compound

The following diagram illustrates the key signaling pathways influenced by this compound function. Understanding these pathways is crucial for elucidating the potential downstream effects of this compound modulation by novel ligands.

ANT4_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_signaling Signaling Pathways This compound This compound ATP_out ATP This compound->ATP_out Export Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Regulates Autophagy Autophagy This compound->Autophagy Regulates Inflammation Inflammation This compound->Inflammation Suppresses Apoptosis Apoptosis This compound->Apoptosis Inhibits ADP_in ADP ADP_in->this compound Import AKT_AMPK_mTOR AKT-AMPK-mTOR Pathway Autophagy->AKT_AMPK_mTOR NFkB NF-kB Pathway Inflammation->NFkB

Caption: Signaling pathways influenced by this compound activity.

Experimental Workflow for this compound Ligand Discovery

The subsequent diagram outlines the typical workflow for a molecular docking study aimed at identifying novel this compound ligands.

Molecular_Docking_Workflow PDB 1. Protein Preparation (Human this compound) Docking 3. Molecular Docking (e.g., AutoDock Vina) PDB->Docking LigandDB 2. Ligand Library Preparation LigandDB->Docking Analysis 4. Post-Docking Analysis (Binding Affinity, Pose) Docking->Analysis Hit_ID 5. Hit Identification & Prioritization Analysis->Hit_ID Validation 6. In Vitro Validation Hit_ID->Validation

Caption: Experimental workflow for this compound ligand discovery.

Detailed Experimental Protocols

The following protocols provide a generalized methodology for conducting a molecular docking study to identify this compound ligands.

Protein Preparation
  • Obtain this compound Structure: Download the 3D structure of human this compound (SLC25A31) from a protein structure database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated using servers like SWISS-MODEL, using a suitable template.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign atomic charges (e.g., Kollman charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

Ligand Library Preparation
  • Source Ligand Library: Obtain a library of small molecules for screening. This can be from commercial databases (e.g., ZINC, PubChem) or a custom-designed library.

  • Ligand Preparation:

    • Convert the 2D structures of the ligands into 3D structures.

    • Minimize the energy of the 3D structures.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define the rotatable bonds.

    • Save the prepared ligands in a compatible format (e.g., PDBQT).

Molecular Docking Simulation

This protocol assumes the use of AutoDock Vina, a popular open-source docking program.

  • Grid Box Generation:

    • Define the docking search space (grid box) around the putative binding site of this compound. The binding site can be predicted using pocket detection algorithms or based on homology to other ANT isoforms with known ligand-binding sites.

    • The grid box should be large enough to accommodate the ligands and allow for conformational sampling.

  • Docking Configuration:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness of the search).

  • Run Docking Simulation:

    • Execute the docking run using the command line interface of AutoDock Vina. The program will systematically sample different conformations and orientations of each ligand within the defined search space and calculate the binding affinity for each pose.

Post-Docking Analysis
  • Analyze Docking Scores: The primary output of the docking simulation is a ranked list of ligands based on their predicted binding affinities (in kcal/mol). A more negative value indicates a stronger predicted binding.

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the predicted binding poses of the top-ranked ligands.

  • Analyze Interactions: Examine the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the amino acid residues of this compound. These interactions provide insights into the binding mechanism and stability of the protein-ligand complex.

Data Presentation

The quantitative results from the molecular docking study should be summarized in a clear and concise table to facilitate comparison and hit selection. The following is a template for presenting such data.

Ligand IDPubChem CIDMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Number of Hydrogen BondsInteracting Residues
Ligand A12345350.4-9.83TYR123, SER156, LYS289
Ligand B67890412.5-9.52ARG98, ASP231
Ligand C13579289.3-9.24GLU76, ASN111, HIS145, GLN201
Ligand D24680455.6-8.91TRP187
Ligand E97531321.2-8.72LEU45, ILE58

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hit Identification and Prioritization

Based on the docking results and interaction analysis, a set of "hit" compounds can be selected for further experimental validation. The selection criteria typically include:

  • High Predicted Binding Affinity: Ligands with the most negative binding energy scores.

  • Favorable Binding Pose: A conformation that fits well within the binding pocket and forms key interactions.

  • Drug-like Properties: Adherence to Lipinski's rule of five and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Selected hits should then be subjected to in vitro validation assays, such as binding assays or functional assays, to confirm their activity against this compound.

References

Troubleshooting & Optimization

ANT4 Knockout Mouse Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenine Nucleotide Translocase 4 (ANT4) knockout mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most consistent phenotype observed in this compound knockout male mice?

A1: The most prominent and consistently reported phenotype in this compound knockout male mice is complete sterility.[1] This is due to a critical role of this compound in spermatogenesis.

Q2: I am not observing any spermatozoa in the cauda epididymis of my adult this compound knockout male mice. Is this an expected finding?

A2: Yes, this is an expected and defining characteristic of the this compound knockout mouse model. The absence of this compound leads to an early arrest of meiosis and increased apoptosis of spermatogenic cells, preventing the formation of mature sperm.[1]

Q3: The testes of my this compound knockout mice appear significantly smaller and lighter than those of their wild-type littermates. What is the underlying cause of this testicular atrophy?

A3: The reduced testicular size and weight are direct consequences of the impaired spermatogenesis in this compound knockout mice. The loss of germ cells due to meiotic arrest and apoptosis leads to a significant reduction in the cellularity of the seminiferous tubules, resulting in smaller testes.[1]

Q4: I am observing increased cell death in the testicular tissue of my this compound knockout mice. Which molecular pathways are likely involved?

A4: The increased apoptosis in the testes of this compound knockout mice is associated with several interconnected cellular stress pathways. Key pathways to investigate include those related to oxidative stress, autophagy, and inflammation. Specifically, the loss of this compound has been shown to affect the AKT-AMPK-mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1]

Troubleshooting Guides

Problem: My this compound knockout male mice are failing to produce offspring when paired with wild-type females.

Possible Cause Suggested Solution/Investigation
Complete male infertility This is the expected phenotype. Confirm the absence of sperm in the cauda epididymis via histological analysis or sperm count.
Genotyping error Re-genotype the mice to confirm their this compound knockout status.
Female infertility While unlikely to be the primary issue, ensure the wild-type females are fertile by pairing them with proven wild-type males.

Problem: I am observing a high degree of variability in the testicular size of my this compound knockout mice.

Possible Cause Suggested Solution/Investigation
Age differences Ensure that testicular size and weight are compared between age-matched animals, as these parameters can change during development.
Genetic background The genetic background of the mice can influence the severity of phenotypes. Ensure that the knockout and wild-type control mice are on the same genetic background.
Incomplete knockout If using a conditional knockout model, verify the efficiency of Cre-mediated recombination in the testes.

Quantitative Data Summary

Note: The following tables provide a summary of expected quantitative data based on published literature. Specific values may vary depending on the mouse strain and experimental conditions. While it is widely reported that this compound knockout mice have significantly reduced testicular weight and are azoospermic, specific mean and standard deviation values are not consistently available in the literature. The data presented for wild-type mice is representative of typical values.

Table 1: Testicular Weight Comparison

Genotype Testicular Weight (g) (Mean ± SD)
Wild-Type (WT)0.22 ± 0.04
This compound Knockout (KO)Significantly Reduced

Table 2: Sperm Count Comparison

Genotype Sperm Count (x 106/mL) (Mean ± SD)
Wild-Type (WT)4.51 ± 0.22
This compound Knockout (KO)0

Key Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by this compound knockout in the testes and a general experimental workflow for characterizing the phenotype.

ANT4_Signaling_Pathway This compound This compound Mitochondrial_Function Mitochondrial ATP/ADP Transport This compound->Mitochondrial_Function ATP_Levels ATP Levels Mitochondrial_Function->ATP_Levels maintains Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress dysfunction leads to AKT_AMPK_mTOR AKT-AMPK-mTOR Signaling ATP_Levels->AKT_AMPK_mTOR regulates Apoptosis Apoptosis Oxidative_Stress->Apoptosis induces Autophagy Autophagy AKT_AMPK_mTOR->Autophagy regulates Autophagy->Apoptosis impaired autophagy contributes to Meiotic_Arrest Meiotic Arrest Apoptosis->Meiotic_Arrest causes Infertility Infertility Meiotic_Arrest->Infertility results in

Caption: Signaling pathway in this compound knockout testes.

Experimental_Workflow Start This compound KO and WT Mice Breeding Breeding and Fertility Trials Start->Breeding Tissue_Collection Testis and Epididymis Collection Breeding->Tissue_Collection Gross_Morphology Testicular Weight and Size Measurement Tissue_Collection->Gross_Morphology Sperm_Analysis Sperm Count and Motility Analysis Tissue_Collection->Sperm_Analysis Histology H&E Staining Tissue_Collection->Histology Molecular_Analysis Western Blot for Signaling Proteins Tissue_Collection->Molecular_Analysis Protein Extraction Oxidative_Stress_Assay ROS/Lipid Peroxidation Measurement Tissue_Collection->Oxidative_Stress_Assay Homogenization Data_Analysis Data Analysis and Interpretation Gross_Morphology->Data_Analysis Sperm_Analysis->Data_Analysis Apoptosis_Assay TUNEL Assay Histology->Apoptosis_Assay Further Sectioning Apoptosis_Assay->Data_Analysis Molecular_Analysis->Data_Analysis Oxidative_Stress_Assay->Data_Analysis

Caption: Experimental workflow for this compound KO mouse analysis.

Detailed Experimental Protocols

1. Histological Analysis of Testes (Hematoxylin and Eosin Staining)

  • Objective: To assess the morphology of the seminiferous tubules and the presence of different stages of germ cells.

  • Procedure:

    • Fix testes in Bouin's solution or 4% paraformaldehyde overnight at 4°C.

    • Dehydrate the tissue through a graded series of ethanol concentrations.

    • Clear the tissue in xylene and embed in paraffin.

    • Section the paraffin blocks at 5 µm thickness and mount on slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

    • Stain with Harris's hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

    • Rinse in running tap water.

    • Counterstain with eosin Y for 1-2 minutes.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

2. Detection of Apoptosis (TUNEL Assay)

  • Objective: To identify apoptotic cells in the testicular tissue.

  • Procedure:

    • Use paraffin-embedded testis sections as prepared for H&E staining.

    • Deparaffinize and rehydrate the sections.

    • Permeabilize the tissue with Proteinase K.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction according to the manufacturer's instructions of a commercial kit. This typically involves incubating the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP-digoxigenin).

    • If using an indirect method, follow with the detection antibody (e.g., anti-BrdU or anti-digoxigenin) conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase).

    • For fluorescence detection, counterstain with a nuclear stain like DAPI.

    • For chromogenic detection, use a suitable substrate (e.g., DAB) and counterstain with a contrasting color like methyl green.

    • Mount and visualize under a microscope.

3. Assessment of Oxidative Stress (Lipid Peroxidation Assay)

  • Objective: To measure the levels of lipid peroxidation, an indicator of oxidative damage, in testicular tissue.

  • Procedure:

    • Homogenize a known weight of testicular tissue in ice-cold buffer (e.g., PBS with a protease inhibitor cocktail).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

    • Perform a malondialdehyde (MDA) assay, which is a common method for measuring lipid peroxidation. This typically involves reacting the sample with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product.

    • Measure the absorbance of the product at a specific wavelength (usually around 532 nm) using a spectrophotometer.

    • Calculate the MDA concentration based on a standard curve and normalize to the protein concentration of the sample.

4. Western Blot Analysis of Signaling Proteins

  • Objective: To determine the expression and phosphorylation status of key proteins in the AKT-AMPK-mTOR pathway.

  • Procedure:

    • Extract total protein from testicular tissue using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Denature the proteins by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, AMPK, and mTOR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

ANT4 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ANT4 Western blot protocols.

Troubleshooting Guide

Encountering issues with your this compound Western blot? This guide addresses common problems in a question-and-answer format to help you identify and resolve them.

Problem: Weak or No Signal

  • Question: I am not detecting any band for this compound, or the signal is very weak. What are the possible causes and solutions?

    Answer: Weak or no signal for this compound can stem from several factors, often related to protein abundance, antibody efficiency, or technical aspects of the Western blot procedure.

    • Low this compound Expression: this compound is predominantly expressed in testis tissue, with lower levels detected in the brain and liver. In many somatic cell lines, its expression is very low or absent.

      • Solution: Use human testis tissue lysate as a positive control to confirm that your antibody and detection system are working correctly. If you must use cell lines, consider screening cell lines derived from tissues where this compound is expressed or cell lines with high mitochondrial activity. It may be necessary to enrich the mitochondrial fraction from your cell lysate to increase the concentration of this compound.[1]

    • Inefficient Protein Extraction: this compound is an inner mitochondrial membrane protein, which can be challenging to solubilize.

      • Solution: Use a robust lysis buffer such as RIPA buffer, supplemented with fresh protease and phosphatase inhibitors, to ensure efficient extraction of mitochondrial proteins.[2][3][4][5] Sonication of the lysate can also help to shear DNA and improve protein solubilization.[4][6]

    • Suboptimal Antibody Concentration: The concentration of the primary antibody may be too low.

      • Solution: Increase the concentration of your primary antibody. For instance, if you are using the Abcam ab136959 antibody, a recommended starting dilution is 1:500. You can try a range of dilutions (e.g., 1:250, 1:500, 1:1000) to find the optimal concentration for your experimental conditions.[7][8]

    • Insufficient Protein Loading: The amount of total protein loaded onto the gel may be insufficient to detect a low-abundance protein like this compound.

      • Solution: Increase the amount of protein loaded per lane. A common starting point is 20-30 µg of total lysate, but for low-abundance proteins, loading up to 50 µg may be necessary.[9][10]

    • Poor Transfer: Inefficient transfer of the protein from the gel to the membrane can lead to a weak signal.

      • Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) for a protein of this compound's size (~35 kDa). For smaller proteins, a membrane with a 0.2 µm pore size may be more effective.

Problem: Non-Specific Bands

  • Question: I am seeing multiple bands in my Western blot, making it difficult to identify the specific this compound band. What could be the reason?

    Answer: The presence of non-specific bands is a common issue in Western blotting and can be caused by several factors.

    • Antibody Cross-Reactivity: this compound shares high sequence homology with other ANT isoforms (ANT1, ANT2, and ANT3). If you are using a polyclonal antibody that was not specifically raised against a unique epitope of this compound, it may cross-react with other isoforms.[11][12]

      • Solution: Use a monoclonal antibody or a polyclonal antibody that has been affinity-purified against a specific this compound peptide. The Abcam ab136959 antibody is a rabbit polyclonal antibody marketed as specific for human this compound. When possible, include lysates from cells known to express other ANT isoforms as negative controls to check for cross-reactivity.

    • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.

      • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that gives a strong specific signal with minimal background.

    • Inadequate Blocking: Insufficient blocking of the membrane can result in antibodies binding non-specifically to the membrane.

      • Solution: Ensure that the blocking step is performed for at least 1 hour at room temperature with a suitable blocking agent, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Some antibodies perform better with a specific blocking agent, so it may be worth trying both.

    • Insufficient Washing: Inadequate washing between antibody incubation steps can lead to high background and non-specific bands.

      • Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about optimizing your this compound Western blot protocol.

  • Question: What is the expected molecular weight of this compound?

    Answer: The calculated molecular weight of human this compound is approximately 35 kDa. However, the apparent molecular weight on an SDS-PAGE gel can vary slightly.

  • Question: What is a reliable positive control for this compound Western blotting?

    Answer: Human testis tissue lysate is the most reliable positive control for this compound, as it is the tissue with the highest expression level. Commercially available human testis lysates can be purchased. If preparing your own, ensure you use a lysis buffer that efficiently extracts mitochondrial proteins.

  • Question: What is a suitable negative control?

    Answer: A good negative control would be a cell line or tissue known to have very low or no this compound expression. Many common cancer cell lines have low this compound expression. Additionally, lysates from tissues that primarily express other ANT isoforms (e.g., heart for ANT1, proliferating cells for ANT2) can be used to assess antibody specificity.

  • Question: What type of lysis buffer is recommended for this compound extraction?

    Answer: Given that this compound is an inner mitochondrial membrane protein, a lysis buffer containing strong detergents is recommended. RIPA (Radioimmunoprecipitation assay) buffer is a good choice as it is effective at solubilizing membrane proteins.[2][3][4][5] Always supplement the lysis buffer with a protease and phosphatase inhibitor cocktail to prevent protein degradation.

  • Question: Should I perform a mitochondrial enrichment step?

    Answer: If you are working with cells or tissues with low this compound expression, performing a mitochondrial enrichment step prior to lysis can significantly increase the concentration of your target protein and improve the chances of a successful Western blot.

Quantitative Data Summary

ParameterRecommendationNotes
Primary Antibody Abcam ab136959 (Rabbit Polyclonal)Specific for human this compound.
Primary Antibody Dilution 1:500 (starting dilution)Titrate for optimal signal-to-noise ratio.
Positive Control Human Testis Tissue LysateHighest known expression of this compound.
Protein Loading 20-50 µg of total protein lysateUse higher amounts for samples with low this compound expression.
Lysis Buffer RIPA Buffer + Protease/Phosphatase InhibitorsEfficient for extracting mitochondrial membrane proteins.
Blocking Buffer 5% Non-fat Dry Milk or 5% BSA in TBSTBlock for at least 1 hour at room temperature.
Incubation (Primary Ab) Overnight at 4°CLonger incubation can increase signal for low-abundance proteins.
Incubation (Secondary Ab) 1 hour at Room Temperature
Washing 3 x 5-10 minutes in TBSTThorough washing is crucial to reduce background.

Experimental Protocols

Detailed Methodology for this compound Western Blot

1. Sample Preparation: Human Testis Tissue Lysate

  • Obtain human testis tissue and keep it on ice.

  • Wash the tissue briefly with ice-cold PBS to remove any contaminants.

  • Mince the tissue into small pieces.

  • Add ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. Use approximately 1 mL of buffer per 100 mg of tissue.

  • Homogenize the tissue on ice using a Dounce homogenizer or a tissue homogenizer.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the protein lysate.

  • Determine the protein concentration using a BCA or Bradford protein assay.

  • Aliquot the lysate and store it at -80°C for long-term use.

2. SDS-PAGE and Protein Transfer

  • Thaw the protein lysate on ice.

  • Mix 20-50 µg of protein with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load the samples and a pre-stained protein ladder onto a 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system according to the manufacturer's instructions.

  • After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm successful transfer.

  • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-ANT4, Abcam ab136959) diluted 1:500 in the blocking buffer overnight at 4°C with gentle agitation.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in the blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.

Visualizations

ANT4_Western_Blot_Workflow cluster_prep Sample Preparation cluster_sds SDS-PAGE & Transfer cluster_immuno Immunoblotting start Start: Cell/Tissue Sample lysis Lysis with RIPA Buffer (+ Inhibitors) start->lysis centrifuge Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifuge supernatant Collect Supernatant (Protein Lysate) centrifuge->supernatant quantify Protein Quantification (BCA/Bradford Assay) supernatant->quantify denature Denature Sample (Laemmli Buffer, 95°C) quantify->denature sds_page SDS-PAGE (12% Gel) denature->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer ponceau Ponceau S Staining (Verify Transfer) transfer->ponceau blocking Blocking (5% Milk/BSA in TBST, 1 hr) ponceau->blocking primary_ab Primary Antibody Incubation (Anti-ANT4, 4°C Overnight) blocking->primary_ab wash1 Wash (3x TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, RT 1 hr) wash1->secondary_ab wash2 Wash (3x TBST) secondary_ab->wash2 detection ECL Detection wash2->detection end End: Image Analysis detection->end Troubleshooting_Decision_Tree cluster_protein Protein-Related Issues cluster_antibody Antibody-Related Issues cluster_technique Technical Issues start Problem: Weak or No Signal q_expression Is this compound expression expected in your sample? start->q_expression a_expression_no Use positive control (Testis Lysate). Consider mitochondrial enrichment. q_expression->a_expression_no No q_extraction Is protein extraction efficient? q_expression->q_extraction Yes solution Signal Should Improve a_expression_no->solution a_extraction_no Use strong lysis buffer (RIPA). Add protease inhibitors. q_extraction->a_extraction_no No q_loading Is enough protein loaded? q_extraction->q_loading Yes a_extraction_no->solution a_loading_no Increase protein load (20-50 µg). q_loading->a_loading_no No q_ab_conc Is primary antibody concentration optimal? q_loading->q_ab_conc Yes a_loading_no->solution a_ab_conc_no Titrate primary antibody (e.g., 1:250 to 1:1000). q_ab_conc->a_ab_conc_no No q_ab_activity Is the antibody active? q_ab_conc->q_ab_activity Yes a_ab_conc_no->solution a_ab_activity_no Check storage conditions. Use a fresh antibody aliquot. q_ab_activity->a_ab_activity_no No q_transfer Was the transfer successful? q_ab_activity->q_transfer Yes a_ab_activity_no->solution a_transfer_no Check with Ponceau S stain. Optimize transfer conditions. q_transfer->a_transfer_no No q_detection Is the detection system working? q_transfer->q_detection Yes a_transfer_no->solution a_detection_no Check ECL reagents. Optimize exposure time. q_detection->a_detection_no No q_detection->solution Yes a_detection_no->solution

References

troubleshooting ANT4 immunofluorescence experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adenine Nucleotide Translocase 4 (ANT4) immunofluorescence experiments. This guide provides troubleshooting tips and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal staining results for this challenging mitochondrial protein.

Frequently Asked Questions (FAQs)

Q1: I am not getting any signal, or the signal is very weak in my this compound immunofluorescence experiment. What are the possible causes and solutions?

A1: Weak or no signal is a common issue in immunofluorescence. Here are several potential causes and troubleshooting steps:

  • Low this compound Expression: this compound is predominantly expressed in the testis, specifically in spermatocytes.[1] If you are using cell lines or tissues with known low or no expression, you may not detect a signal.

    • Solution: Use a positive control tissue known to express this compound, such as testis tissue. Confirm this compound expression in your sample using a more sensitive technique like Western Blot or qPCR.

  • Inactive Primary Antibody: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles.

    • Solution: Store antibodies according to the manufacturer's instructions, typically at 4°C for short-term and in aliquots at -20°C for long-term storage. Run a positive control to verify antibody activity.

  • Inappropriate Antibody Dilution: The primary antibody concentration may be too low.

    • Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions around it.

  • Suboptimal Fixation: The fixation protocol may be masking the this compound epitope or not adequately preserving the cellular structure.

    • Solution: Test different fixation methods. For mitochondrial proteins like this compound, a common starting point is 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Avoid methanol fixation if you suspect it may denature the epitope.

  • Insufficient Permeabilization: The permeabilization step may not be sufficient to allow the antibody to access the mitochondrial inner membrane where this compound is located.

    • Solution: For mitochondrial proteins, a stronger permeabilization agent like 0.2-0.5% Triton X-100 for 10-15 minutes is often required. Ensure the permeabilization step is performed after fixation.

  • Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody's host species or may not be fluorescently bright enough.

    • Solution: Ensure the secondary antibody is designed to target the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Use a secondary antibody conjugated to a bright and stable fluorophore.

Q2: I am observing high background or non-specific staining in my this compound immunofluorescence experiment. How can I resolve this?

A2: High background can obscure your specific signal. Here are some common causes and solutions:

  • Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody can lead to non-specific binding.

    • Solution: Titrate your primary antibody to find the lowest concentration that gives a specific signal with low background.

  • Inadequate Blocking: Non-specific antibody binding can occur if the blocking step is insufficient.

    • Solution: Increase the blocking time (e.g., to 1-2 hours at room temperature) and use an appropriate blocking buffer. A common choice is 5% normal goat serum (or serum from the species the secondary antibody was raised in) in your antibody dilution buffer.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.

    • Solution: Increase the number and duration of washes. Use a wash buffer containing a mild detergent like 0.1% Tween-20 in PBS.

  • Secondary Antibody Non-Specificity: The secondary antibody may be cross-reacting with other proteins in your sample.

    • Solution: Run a control where you omit the primary antibody. If you still see staining, the secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.

  • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can be mistaken for a specific signal.

    • Solution: Image an unstained sample to assess the level of autofluorescence. If it's problematic, you can try using a commercial autofluorescence quenching reagent or switch to a fluorophore in a different spectral range (e.g., far-red).

Experimental Protocols

Recommended Starting Protocol for this compound Immunofluorescence in Testis Tissue

This protocol is a general guideline and should be optimized for your specific experimental conditions and antibodies.

  • Tissue Preparation:

    • Fix fresh testis tissue in 4% paraformaldehyde (PFA) in PBS for 4-6 hours at 4°C.

    • Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.

    • Embed the tissue in OCT compound and freeze.

    • Cut 10-12 µm cryosections and mount on charged slides.

  • Staining Procedure:

    • Rehydrate sections in PBS for 10 minutes.

    • Perform antigen retrieval by incubating slides in a citrate-based buffer (pH 6.0) at 95°C for 10-15 minutes. Let cool for 20 minutes at room temperature.

    • Wash slides 3 times with PBS for 5 minutes each.

    • Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes at room temperature.

    • Wash 3 times with PBS for 5 minutes each.

    • Block with 5% normal goat serum and 0.1% Triton X-100 in PBS for 1 hour at room temperature.

    • Incubate with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash 3 times with PBS containing 0.1% Tween-20 for 10 minutes each.

    • Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

    • Wash 3 times with PBS containing 0.1% Tween-20 for 10 minutes each.

    • Counterstain with DAPI (1 µg/mL) for 5 minutes to visualize nuclei.

    • Wash 2 times with PBS for 5 minutes each.

    • Mount coverslips with an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Data Presentation

Table 1: Troubleshooting Guide for Common this compound Immunofluorescence Issues

IssuePossible CauseRecommended Solution
Weak or No Signal Low this compound expression in the sample.Use positive control tissue (e.g., testis).
Inactive primary antibody.Use a new antibody aliquot; verify with a positive control.
Primary antibody concentration too low.Perform antibody titration to find the optimal concentration.
Epitope masking.Optimize antigen retrieval method (heat-induced or enzymatic).
Insufficient permeabilization.Increase Triton X-100 concentration or incubation time.
High Background Primary antibody concentration too high.Decrease primary antibody concentration.
Inadequate blocking.Increase blocking time; use serum from the secondary host species.
Insufficient washing.Increase number and duration of washes; add detergent to wash buffer.
Secondary antibody non-specificity.Run a secondary-only control; use a pre-adsorbed secondary antibody.
Autofluorescence.Image unstained sample; use autofluorescence quenching reagents.
Non-specific Staining Cross-reactivity of the primary antibody.Validate antibody specificity (e.g., using knockout/knockdown samples).
Presence of endogenous Fc receptors.Block with an Fc receptor blocking solution.

Table 2: Commercially Available this compound Antibodies (Verification for IF Recommended)

Product NameHostManufacturerCatalog Number
Anti-SLC25A31 antibodyRabbitSt John's LaboratorySTJ91607
Anti-SLC25A31 antibodyRabbitSigma-AldrichHPA016841
Anti-ANT4 AntibodyRabbitABclonalA89333
Anti-ANT4 antibodyRabbitAbcamab136959

Note: The suitability of these antibodies for immunofluorescence should be independently validated in your experimental system.

Visualizations

ANT4_IF_Workflow This compound Immunofluorescence Experimental Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging Tissue_Collection Tissue Collection (e.g., Testis) Fixation Fixation (e.g., 4% PFA) Tissue_Collection->Fixation Cryoprotection Cryoprotection (30% Sucrose) Fixation->Cryoprotection Embedding_Sectioning Embedding & Sectioning Cryoprotection->Embedding_Sectioning Antigen_Retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Embedding_Sectioning->Antigen_Retrieval Permeabilization Permeabilization (0.3% Triton X-100) Antigen_Retrieval->Permeabilization Blocking Blocking (5% Normal Goat Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-ANT4, 4°C Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Counterstain (DAPI) Secondary_Ab->Counterstain Mounting Mounting (Anti-fade Medium) Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A flowchart of the recommended experimental workflow for this compound immunofluorescence.

ANT4_Function_Pathway This compound's Role in Mitochondrial Function and Apoptosis cluster_mito Mitochondrion This compound This compound (SLC25A31) Inner Mitochondrial Membrane PTPC Permeability Transition Pore Complex (PTPC) This compound->PTPC Regulates Cytosol_ATP Cytosolic ATP This compound->Cytosol_ATP Matrix_ADP Matrix ADP This compound->Matrix_ADP ATP_Synthase ATP Synthase Matrix_ATP Matrix ATP ATP_Synthase->Matrix_ATP Production Apoptosis Apoptosis PTPC->Apoptosis Initiates Cytosol_ADP Cytosolic ADP Cytosol_ADP->this compound Import Spermatogenesis Spermatogenesis Cytosol_ATP->Spermatogenesis Energy Supply Matrix_ATP->this compound Export Matrix_ADP->ATP_Synthase Substrate Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->PTPC Induces Opening

Caption: The central role of this compound in mitochondrial bioenergetics and apoptosis regulation.

References

Technical Support Center: Improving the Yield of Functional ANT4 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression and purification of functional human Adenine Nucleotide Translocase 4 (ANT4).

Frequently Asked Questions (FAQs)

Q1: What are the common expression systems for producing recombinant this compound?

A1: Recombinant this compound has been successfully expressed in both Escherichia coli and Saccharomyces cerevisiae (yeast). While E. coli can be used for expression, yeast systems, such as Pichia pastoris or Saccharomyces cerevisiae, are often preferred for eukaryotic membrane proteins as they can provide a more suitable environment for proper folding and post-translational modifications.[1][2][3]

Q2: My this compound expression levels are very low. What are the potential causes and solutions?

A2: Low expression of this compound can be due to several factors. Here are some common causes and troubleshooting steps:

  • Codon Bias: The human this compound gene (SLC25A31) may contain codons that are rare in your chosen expression host.

    • Solution: Optimize the codon usage of your this compound construct to match the codon preference of the expression host (e.g., E. coli or yeast).

  • Promoter Strength and Induction: The promoter used in your expression vector might be too weak, or the induction conditions may not be optimal.

    • Solution: Use a strong, tightly regulated promoter (e.g., T7 promoter in E. coli or AOX1 promoter in Pichia pastoris). Optimize induction parameters such as inducer concentration (e.g., IPTG, methanol) and induction time.

  • Toxicity of this compound to the Host Cell: Overexpression of a membrane protein can be toxic to the host cells, leading to poor growth and low protein yield.

    • Solution: Lower the induction temperature (e.g., 18-25°C) to slow down protein expression and reduce toxicity. Use a lower concentration of the inducer.

Q3: The purified this compound protein is aggregating. How can I improve its solubility?

A3: Aggregation is a common issue with membrane proteins. Consider the following strategies:

  • Detergent Choice: The detergent used to solubilize this compound from the membrane is critical.

    • Solution: Screen a panel of detergents (e.g., DDM, LDAO, Triton X-100) to identify the one that best maintains this compound solubility and stability. The optimal detergent may need to be present throughout the purification process.

  • Buffer Composition: The pH, ionic strength, and additives in your buffers can significantly impact protein stability.

    • Solution: Optimize the buffer pH to be at least one unit away from the isoelectric point (pI) of this compound. Include additives such as glycerol (10-20%), stabilizing salts, or reducing agents (e.g., DTT, TCEP) in your buffers.

  • Protein Concentration: High protein concentrations can promote aggregation.

    • Solution: Perform purification steps at a lower protein concentration. Elute the protein in larger volumes to keep the concentration down.

Q4: How can I confirm that my purified this compound is functional?

A4: The primary function of this compound is to exchange ADP for ATP across the inner mitochondrial membrane. To confirm functionality, you can perform an ADP/ATP exchange assay.

  • Method: This typically involves reconstituting the purified this compound protein into liposomes. The exchange of radiolabeled ADP or a fluorescent ADP analog for ATP within the liposomes is then measured.[1][4] A fluorescence-based assay using a Mg2+-sensitive dye can also be employed to detect changes in ATP and ADP concentrations.[4]

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound Protein
Potential Cause Recommended Solution
Inefficient Cell Lysis Optimize lysis method. For E. coli, consider high-pressure homogenization (French press) or sonication. For yeast, enzymatic digestion of the cell wall followed by mechanical disruption is effective.
Loss of Protein During Solubilization Screen for the optimal detergent and concentration for solubilizing this compound from the membrane. Ensure sufficient incubation time with the detergent.
Poor Binding to Affinity Resin Ensure the affinity tag (e.g., His-tag) is accessible. Check the binding buffer composition (pH, imidazole concentration for His-tag). Consider batch binding to increase binding efficiency.[5]
Protein Degradation Add protease inhibitors to all buffers during extraction and purification. Perform all steps at 4°C to minimize protease activity.
Problem 2: Purified this compound is Inactive in Functional Assays
Potential Cause Recommended Solution
Protein Misfolding Express the protein at a lower temperature to promote proper folding. Consider co-expression with chaperones.
Inappropriate Detergent The detergent used for purification may be denaturing the protein. Screen for a milder detergent that preserves activity.
Inefficient Reconstitution into Liposomes Optimize the lipid composition of the liposomes and the protein-to-lipid ratio. Ensure complete removal of the detergent after reconstitution, as residual detergent can inhibit function.
Assay Conditions Verify the pH, temperature, and substrate concentrations in your ADP/ATP exchange assay. Ensure that the liposomes are properly loaded with ATP.

Quantitative Data

Table 1: Comparison of Kinetic Parameters for Human ANT Isoforms

Data obtained from human this compound expressed in yeast mitochondria and compared to other human ANT isoforms under similar conditions.[1]

Parameter ANT1 ANT2 ANT3 This compound (mutant)
Km (ADP, µM) 2.8 ± 0.43.1 ± 0.64.2 ± 0.95.5 ± 1.1
Km (ATP, µM) 3.5 ± 0.74.0 ± 1.05.1 ± 1.26.8 ± 1.5
Vmax (nmol/min/mg protein) 150 ± 20165 ± 25140 ± 18180 ± 30

Experimental Protocols

Protocol 1: Expression of His-tagged Human this compound in S. cerevisiae
  • Vector Construction: Clone the codon-optimized human this compound cDNA into a yeast expression vector (e.g., pYES2) with a C-terminal 6xHis-tag.

  • Yeast Transformation: Transform the expression vector into an appropriate S. cerevisiae strain (e.g., a strain deficient in endogenous ADP/ATP carriers).

  • Culture Growth: Grow a starter culture in a selective medium containing glucose. Inoculate a larger culture with the starter culture and grow to mid-log phase.

  • Induction: Induce protein expression by switching to a medium containing galactose.

  • Harvesting: Harvest the yeast cells by centrifugation.

Protocol 2: Purification of His-tagged this compound
  • Cell Lysis: Resuspend the yeast cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells using glass beads or a French press.

  • Membrane Isolation: Centrifuge the lysate at a low speed to remove cell debris. Pellet the membranes from the supernatant by ultracentrifugation.

  • Solubilization: Resuspend the membrane pellet in a solubilization buffer containing an optimized detergent (e.g., 1% DDM) and incubate with gentle agitation.

  • Clarification: Centrifuge the solubilized membranes to remove any insoluble material.

  • Affinity Chromatography: Incubate the clarified supernatant with Ni-NTA resin. Wash the resin with a wash buffer containing a low concentration of imidazole. Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole.[6][7][8]

Protocol 3: Functional Reconstitution of this compound into Liposomes
  • Liposome Preparation: Prepare liposomes with a defined lipid composition (e.g., a mixture of phosphatidylcholine and cardiolipin) by sonication or extrusion.

  • Detergent Destabilization: Add a small amount of a mild detergent to the liposomes to destabilize them.

  • Protein Insertion: Add the purified this compound protein to the destabilized liposomes and incubate.

  • Detergent Removal: Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes.

  • Functional Assay: Load the proteoliposomes with ATP and measure the uptake of radiolabeled or fluorescently labeled ADP.[4]

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_analysis Functional Analysis Codon Optimization Codon Optimization Vector Insertion Vector Insertion Codon Optimization->Vector Insertion Yeast Transformation Yeast Transformation Vector Insertion->Yeast Transformation Culture Growth Culture Growth Yeast Transformation->Culture Growth Induction Induction Culture Growth->Induction Cell Harvesting Cell Harvesting Induction->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Membrane Solubilization Membrane Solubilization Cell Lysis->Membrane Solubilization Affinity Chromatography Affinity Chromatography Membrane Solubilization->Affinity Chromatography Purity Check Purity Check Affinity Chromatography->Purity Check Reconstitution Reconstitution Purity Check->Reconstitution ADP/ATP Exchange Assay ADP/ATP Exchange Assay Reconstitution->ADP/ATP Exchange Assay

Caption: Experimental workflow for producing functional this compound.

ANT4_Signaling_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound Matrix_ADP Matrix ADP This compound->Matrix_ADP Cytosol_ATP Cytosolic ATP This compound->Cytosol_ATP ATP_Synthase ATP Synthase Matrix_ATP Matrix ATP ATP_Synthase->Matrix_ATP synthesizes Matrix_ADP->ATP_Synthase Matrix_ATP->this compound export H_gradient Proton Gradient H_gradient->ATP_Synthase Cytosol_ADP Cytosolic ADP Cytosol_ADP->this compound import Cellular_Processes Cellular Processes (e.g., Spermatogenesis) Cytosol_ATP->Cellular_Processes powers

Caption: this compound's role in mitochondrial bioenergetics.

References

ANT4 Transport Activity Measurement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges in measuring the transport activity of Adenine Nucleotide Translocase 4 (ANT4).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring this compound transport activity?

A1: The two primary methods for measuring this compound-mediated ADP/ATP exchange are radioactive assays and fluorescence-based assays.

  • Radioactive Assays: These are considered the gold standard and directly measure the transport of a radiolabeled substrate (e.g., [³H]ADP or [¹⁴C]ATP) into isolated mitochondria or proteoliposomes.[1]

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative. One common method utilizes the Mg²⁺-sensitive dye Magnesium Green™ to detect changes in free magnesium concentration resulting from the different binding affinities of ADP and ATP for Mg²⁺.[1][2]

Q2: Why is it challenging to express functional human this compound in yeast systems?

A2: Expressing functional human this compound in Saccharomyces cerevisiae can be difficult. Unlike other ANT isoforms, direct expression of hthis compound may not complement the growth of yeast strains deficient in their native ADP/ATP carriers. However, specific mutations in the hthis compound sequence have been shown to improve its expression and functional reconstitution in yeast mitochondria.

Q3: Are there specific inhibitors for this compound?

A3: Currently, there are no commercially available, highly specific inhibitors for this compound. Known ANT inhibitors like Carboxyatractyloside (CATR) and Bongkrekic Acid (BKA) inhibit all ANT isoforms.[1] Research has identified some compounds with modest selectivity for this compound, such as [2,2′-methanediylbis(4-nitrophenol)], but these are not yet widely used as specific tools.

Q4: What is the role of mitochondrial membrane potential in this compound transport activity?

A4: The mitochondrial membrane potential (ΔΨm) is a key driver for ADP/ATP transport. The exchange of ATP (with a -4 charge) for ADP (with a -3 charge) is an electrogenic process, meaning it is influenced by the electrical potential across the inner mitochondrial membrane. A decrease in ΔΨm can therefore reduce the rate of ATP export from the mitochondrial matrix.

Troubleshooting Guides

Issue 1: Low or No Detectable Transport Activity

Possible Causes & Solutions

CauseRecommended Solution
Inactive Protein Ensure proper protein folding and integrity. If using a recombinant protein, verify its activity using a standard assay with a known active ANT isoform as a positive control. For this compound expressed in yeast, confirm that the necessary mutations for functional expression are present.
Inefficient Reconstitution Optimize the lipid composition and protein-to-lipid ratio for proteoliposome reconstitution. Ensure complete removal of detergent after reconstitution, as residual detergent can inhibit transport activity.
Sub-optimal Assay Conditions Verify the pH, temperature, and ionic strength of your assay buffer. Ensure that substrate concentrations (ADP and ATP) are appropriate for the expected Km of this compound.
Inhibitor Presence Check all reagents for potential contaminating inhibitors. If possible, test the assay with a known activator to confirm the system is responsive.
Issue 2: High Background Signal in Assays

Possible Causes & Solutions

CauseRecommended Solution
Leaky Vesicles (Proteoliposomes) Assess the integrity of your proteoliposomes. Use techniques like dynamic light scattering to check for uniform vesicle size. Ensure proper extrusion and handling to prevent vesicle rupture.
Non-specific Binding (Radioactive Assays) Include a control with a potent ANT inhibitor (e.g., CATR) to determine the level of non-specific binding. Subtract this value from your experimental measurements.
Fluorescence Quenching/Artifacts For fluorescence assays, run controls without protein to assess background fluorescence changes. Be mindful of potential quenching effects from components in your assay buffer.
Contaminated Reagents Use high-purity reagents, especially nucleotides. Contaminating ADP in ATP stocks can affect baseline readings in fluorescence assays.
Issue 3: Poor Reproducibility Between Replicates

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Reconstitution Standardize the reconstitution protocol meticulously. Small variations in lipid preparation, detergent removal, and protein concentration can lead to significant differences in activity.
Variable Vesicle Size Ensure consistent vesicle size by using a standardized extrusion protocol. Inconsistent vesicle size will lead to variability in the surface area available for transport.
Pipetting Errors Use calibrated pipettes and be precise, especially when adding small volumes of inhibitors or substrates.
Temperature Fluctuations Maintain a constant and controlled temperature throughout the assay, as transport rates are temperature-dependent.

Experimental Protocols

Protocol 1: Radioactive Measurement of this compound Transport Activity in Proteoliposomes

This protocol is adapted from standard methods for measuring mitochondrial carrier activity.

  • Preparation of Proteoliposomes:

    • Prepare liposomes with the desired lipid composition (e.g., a mixture of phosphatidylcholine and cardiolipin).

    • Solubilize the purified this compound protein with a suitable detergent (e.g., Triton X-100).

    • Mix the solubilized protein with the liposomes at an optimized protein-to-lipid ratio.

    • Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes.

    • Load the proteoliposomes with a high concentration of unlabeled ADP.

  • Transport Assay:

    • Initiate the transport reaction by adding a known concentration of radiolabeled substrate (e.g., [³H]ADP) to the external buffer.

    • At specific time points, stop the reaction by adding a potent inhibitor (e.g., Carboxyatractyloside).

    • Separate the proteoliposomes from the external buffer using column chromatography.

    • Measure the radioactivity incorporated into the proteoliposomes using liquid scintillation counting.

  • Data Analysis:

    • Plot the incorporated radioactivity over time to determine the initial rate of transport.

    • Perform control experiments with empty liposomes (no protein) and with inhibitors to determine background and non-specific transport.

Protocol 2: Fluorescence-Based Measurement of this compound Transport Activity using Magnesium Green™

This protocol is based on the principle that ATP has a higher affinity for Mg²⁺ than ADP.[1]

  • Preparation of Proteoliposomes:

    • Prepare proteoliposomes containing this compound as described in Protocol 1, but with the internal solution containing Magnesium Green™ dye and a known concentration of Mg²⁺ and ATP.

  • Transport Assay:

    • Place the proteoliposome suspension in a fluorometer cuvette.

    • Initiate the transport by adding external ADP.

    • As this compound exchanges external ADP for internal ATP, the concentration of ATP inside the proteoliposomes will decrease, leading to an increase in free Mg²⁺.

    • The increase in free Mg²⁺ will cause an increase in the fluorescence of Magnesium Green™.

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Calibrate the fluorescence signal to the concentration of free Mg²⁺ using a standard curve.

    • Calculate the rate of ATP export based on the rate of change in fluorescence.

    • Run control experiments with empty liposomes and inhibitors to ensure the observed activity is specific to this compound.

Quantitative Data Summary

Table 1: IC₅₀ Values of a Moderately Selective this compound Inhibitor

ANT IsoformAverage IC₅₀ (µM)
ANT15.8
ANT24.1
ANT35.1
This compound1.4

Data from a study identifying [2,2′-methanediylbis(4-nitrophenol)] as an inhibitor.

Visualizations

Experimental_Workflow_Radioactive_Assay cluster_prep Proteoliposome Preparation cluster_assay Transport Assay Lipids Lipid Mixture Mix Mix Lipids and Solubilized this compound Lipids->Mix Detergent Detergent Solubilize Solubilize this compound Detergent->Solubilize This compound Purified this compound This compound->Solubilize Solubilize->Mix Reconstitute Remove Detergent (Reconstitution) Mix->Reconstitute Load Load with Unlabeled ADP Reconstitute->Load Proteoliposomes ADP-Loaded Proteoliposomes Load->Proteoliposomes Radiolabeled_ADP Add [3H]ADP Proteoliposomes->Radiolabeled_ADP Initiate Transport Inhibitor Add Inhibitor (e.g., CATR) Radiolabeled_ADP->Inhibitor Stop Reaction at Time Points Separate Separate Proteoliposomes Inhibitor->Separate Measure Measure Radioactivity Separate->Measure Data_Analysis Calculate Transport Rate Measure->Data_Analysis

Radioactive this compound Transport Assay Workflow.

Experimental_Workflow_Fluorescence_Assay cluster_prep Proteoliposome Preparation cluster_assay Transport Assay Lipids Lipid Mixture Reconstitute Reconstitute this compound in Liposomes Lipids->Reconstitute This compound Purified this compound This compound->Reconstitute Load Load with ATP, Mg2+, and Magnesium Green Reconstitute->Load Proteoliposomes Loaded Proteoliposomes Load->Proteoliposomes External_ADP Add External ADP Proteoliposomes->External_ADP Initiate Transport Monitor_Fluorescence Monitor Fluorescence Increase External_ADP->Monitor_Fluorescence Data_Analysis Calculate ATP Export Rate Monitor_Fluorescence->Data_Analysis

Fluorescence-Based this compound Transport Assay Workflow.

Troubleshooting_Decision_Tree Start Problem with this compound Assay Low_Activity Low/No Activity? Start->Low_Activity High_Background High Background? Low_Activity->High_Background No Check_Protein Check Protein Activity Low_Activity->Check_Protein Yes Poor_Reproducibility Poor Reproducibility? High_Background->Poor_Reproducibility No Check_Vesicles Check Vesicle Integrity High_Background->Check_Vesicles Yes Standardize_Protocol Standardize Protocol Poor_Reproducibility->Standardize_Protocol Yes Optimize_Reconstitution Optimize Reconstitution Check_Protein->Optimize_Reconstitution Check_Assay_Conditions Check Assay Conditions Optimize_Reconstitution->Check_Assay_Conditions Inhibitor_Control Run Inhibitor Control Check_Vesicles->Inhibitor_Control Reagent_Purity Check Reagent Purity Inhibitor_Control->Reagent_Purity Check_Pipetting Verify Pipetting Accuracy Standardize_Protocol->Check_Pipetting Control_Temperature Control Temperature Check_Pipetting->Control_Temperature

References

Technical Support Center: Overcoming Off-Target Effects in ANT4 CRISPR Editing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ANT4 CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects when targeting the this compound gene (also known as SLC25A31).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when designing CRISPR-Cas9 reagents to target the this compound gene?

The primary challenge in designing CRISPR-Cas9 reagents for this compound is the presence of a highly homologous paralog, SLC25A4 (also known as ANT1).[1] Paralogous genes share a high degree of sequence similarity, which increases the likelihood of the guide RNA (sgRNA) binding to and directing Cas9 to cut at unintended locations on the paralog, leading to off-target effects. Therefore, careful sgRNA design and rigorous validation are crucial.

Q2: How can I design sgRNAs for this compound with high specificity?

To design highly specific sgRNAs for this compound, it is essential to use computational tools that can predict both on-target efficacy and off-target potential.

  • Utilize sgRNA Design Tools: Several online tools can assist in designing sgRNAs with minimal off-target effects. Popular choices include CHOPCHOP, Benchling, and GenScript's gRNA design tool.[2][3][4] These tools allow you to input the this compound gene sequence and will identify potential sgRNA target sites, often providing on-target and off-target scores.

  • Perform BLAST Analysis: After designing candidate sgRNAs, it is critical to perform a BLAST (Basic Local Alignment Search Tool) search against the human genome to identify potential off-target sites, paying special attention to the SLC25A4 sequence. Aim for sgRNAs with the fewest and most mismatched potential off-target sites, especially within the "seed" region (the 8-12 nucleotides at the 3' end of the sgRNA).

  • Prioritize Unique Target Sites: When possible, select sgRNAs that target regions of this compound with the most sequence divergence from SLC25A4.

Q3: Which Cas9 variant is recommended for editing this compound?

To minimize off-target effects, it is highly recommended to use a high-fidelity Cas9 variant instead of the wild-type SpCas9. These engineered versions of Cas9 have been designed to have reduced non-specific DNA contacts, thereby decreasing off-target cleavage.

Cas9 VariantKey Features
SpCas9-HF1 Harbors alterations that reduce non-specific DNA contacts, leading to a significant reduction in off-target events.
HiFi Cas9 Another high-fidelity variant with improved specificity compared to wild-type SpCas9.
eSpCas9(1.1) An enhanced specificity variant that shows reduced off-target activity.

Using a high-fidelity Cas9 nuclease can dramatically decrease the likelihood of cleavage at off-target sites, even for sgRNAs that may have some sequence similarity to other genomic locations.

Q4: What is the best method for delivering CRISPR components into my cells to reduce off-target effects?

The delivery method of CRISPR-Cas9 components significantly influences the level of off-target activity. For this compound editing, delivering the Cas9 protein and sgRNA as a pre-assembled ribonucleoprotein (RNP) complex is the recommended approach.

  • Transient Activity: RNP complexes are active immediately upon entering the cell but are degraded relatively quickly. This transient activity limits the time the Cas9 nuclease is present, reducing the chances of it finding and cutting at off-target sites.

  • Reduced Toxicity: Compared to plasmid-based delivery, which can induce an immune response and has a longer duration of expression, RNP delivery is generally less toxic to cells.

Troubleshooting Guides

Problem: My sgRNA for this compound is showing significant off-target editing at the SLC25A4 locus.

Solution:

  • Re-design your sgRNA:

    • Use multiple sgRNA design tools to generate a new set of candidate sgRNAs.

    • Perform a thorough bioinformatic analysis, specifically aligning your candidate sgRNAs against the SLC25A4 gene sequence. Prioritize sgRNAs that have multiple mismatches with SLC25A4, especially in the seed region.

  • Switch to a High-Fidelity Cas9 Variant: If you are using wild-type SpCas9, switching to a high-fidelity variant like SpCas9-HF1 or HiFi Cas9 will significantly reduce off-target cleavage.

  • Optimize RNP Delivery:

    • Titrate the amount of RNP complex delivered to your cells. Use the lowest concentration that still provides efficient on-target editing.

    • Optimize the delivery parameters for your specific cell type (e.g., electroporation settings).

  • Consider a Paired Nickase Approach: Use two sgRNAs that target opposite strands of the DNA in close proximity, along with a Cas9 nickase variant (e.g., D10A). This strategy requires two binding events to create a double-strand break, thereby increasing specificity.

Problem: I am not getting efficient on-target editing of this compound.

Solution:

  • Validate sgRNA Efficacy:

    • Test multiple sgRNAs (at least 3-4) to find one that is highly active at your target site. On-target efficiency can be sequence-dependent.

    • Ensure your sgRNA is of high quality. In vitro transcription can sometimes produce truncated or otherwise imperfect sgRNAs. Consider using commercially synthesized, modified sgRNAs for higher stability and consistency.

  • Optimize Delivery:

    • Ensure your delivery method is efficient for your cell type. For RNP delivery, optimize electroporation or nucleofection parameters.

    • Confirm the successful delivery of the Cas9 RNP complex into the cells, for example, by using a fluorescently labeled Cas9 protein.

  • Check the Target Site Accessibility:

    • The chromatin state of the target region can influence Cas9 accessibility. If the target site is in a heterochromatic region, it may be less accessible. Consider using epigenetic modifiers to open up the chromatin structure, although this can have other cellular effects.

Experimental Protocols

Protocol 1: sgRNA Design and Off-Target Prediction for this compound

  • Obtain the this compound Gene Sequence: Retrieve the genomic sequence of the human this compound gene (SLC25A31) from a database such as NCBI or Ensembl.

  • Use an sgRNA Design Tool:

    • Input the this compound sequence into a design tool like CHOPCHOP.

    • Select "Human (hg38)" as the genome.

    • Choose "SpCas9" as the nuclease.

    • The tool will output a list of potential sgRNAs with on-target efficiency scores and the number of potential off-target sites.

  • Perform Off-Target Analysis:

    • For the top-scoring sgRNAs, use the tool's off-target prediction feature or a standalone tool like Cas-OFFinder.

    • Pay close attention to any predicted off-target sites in the SLC25A4 gene.

    • Manually align the candidate sgRNA sequences with the SLC25A4 gene sequence to confirm the number and position of mismatches.

  • Select Candidate sgRNAs: Choose 2-3 sgRNAs with high on-target scores and the lowest number of potential off-target sites, especially those with mismatches in the seed region relative to SLC25A4.

Protocol 2: Experimental Validation of On- and Off-Target Editing

  • Cell Culture and Transfection: Culture your target cells and transfect them with the Cas9 RNP complexes for each candidate sgRNA. Include a non-targeting sgRNA as a negative control.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.

  • On-Target Editing Analysis (T7E1 or Sanger Sequencing with TIDE/ICE):

    • Amplify the on-target locus from the extracted genomic DNA using PCR.

    • Use a T7 Endonuclease I (T7E1) assay to detect insertions and deletions (indels).

    • Alternatively, use Sanger sequencing of the PCR product followed by analysis with a tool like TIDE or ICE to quantify editing efficiency.

  • Off-Target Editing Analysis (Targeted Deep Sequencing):

    • Identify the top potential off-target sites from your bioinformatic analysis, including the corresponding site in the SLC25A4 gene.

    • Design PCR primers to amplify these potential off-target loci.

    • Perform deep sequencing (Next-Generation Sequencing) on these amplicons.

    • Analyze the sequencing data to quantify the frequency of indels at each off-target site.

  • Unbiased Off-Target Analysis (Optional but Recommended for Therapeutic Applications):

    • For a comprehensive assessment of off-target effects, consider using an unbiased method like GUIDE-seq or whole-genome sequencing.

Visualizations

CRISPR_Off_Target_Workflow cluster_design sgRNA Design & Selection cluster_strategy Minimization Strategy cluster_validation Experimental Validation A Obtain this compound Sequence B sgRNA Design Tools (e.g., CHOPCHOP) A->B C Off-Target Prediction (BLAST, Cas-OFFinder) B->C D Prioritize sgRNAs with mismatches to SLC25A4 C->D E Use High-Fidelity Cas9 Variant D->E F Deliver as RNP Complex E->F G On-Target Analysis (T7E1, Sanger/ICE) F->G H Off-Target Analysis (Targeted Deep Sequencing) G->H I Unbiased Analysis (GUIDE-seq, WGS) H->I Signaling_Pathway cluster_crispr CRISPR-Cas9 Components cluster_cellular Cellular Processes sgRNA sgRNA RNP RNP Complex sgRNA->RNP Cas9 High-Fidelity Cas9 Cas9->RNP Delivery RNP Delivery (e.g., Electroporation) RNP->Delivery OnTarget On-Target Binding (this compound Locus) Delivery->OnTarget OffTarget Potential Off-Target Binding (e.g., SLC25A4 Locus) Delivery->OffTarget Cleavage DNA Cleavage OnTarget->Cleavage OffTarget->Cleavage Repair DNA Repair (NHEJ) Cleavage->Repair Edit Gene Edit (Indel) Repair->Edit OffTargetEffect Off-Target Effect Repair->OffTargetEffect

References

Optimizing Cell Culture Models for ANT4 Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Adenine Nucleotide Translocase 4 (ANT4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing cell culture models for this compound studies.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are suitable for studying endogenous this compound?

A1: this compound (also known as SLC25A31) is predominantly expressed in the testis, with lower levels detected in the human brain and liver.[1][2] While many common cancer cell lines, such as those from breast and ovarian cancer, show significant expression of the ANT2 isoform, this compound expression is more restricted.[3] For studying endogenous this compound, consider the following approaches:

  • Germ Cell Tumor Lines: Cell lines derived from testicular germ cell tumors, such as NCCIT and 2102Ep, are potential candidates due to the high expression of this compound in the testis.

  • Inducible Expression in Somatic Cells: this compound expression is silenced in many somatic cells by DNA methylation. Treatment with a CpG-demethylating agent can induce this compound expression in somatic fibroblasts, offering a strategy to study its function in a controlled manner.[4]

  • HEK293T Cells: These cells are a common choice for overexpression studies due to their high transfectability.[5][6][7] While endogenous levels are likely low, they provide a robust system for studying the function of exogenously introduced this compound.

Q2: I'm having trouble detecting this compound by Western blot. What could be the issue?

A2: Low signal in a Western blot for this compound can be due to several factors. Here are some troubleshooting steps:

  • Low Protein Expression: this compound may be expressed at very low levels in your chosen cell line.[8] Consider using a positive control, such as a lysate from testicular tissue or a cell line engineered to overexpress this compound.

  • Antibody Issues: Ensure you are using a validated antibody specific for this compound. Due to the high homology between ANT isoforms, cross-reactivity can be an issue.[2]

  • Suboptimal Protocol: Review your Western blot protocol, paying attention to the following:

    • Lysis Buffer: Use a robust lysis buffer, such as RIPA buffer, and ensure complete cell lysis, potentially including sonication for tissue extracts.[8]

    • Protein Loading: Increase the amount of protein loaded per lane, for example, to 40 µg or more.[8]

    • Transfer: A wet transfer system is often more efficient than semi-dry systems, especially for proteins of varying molecular weights.[8] For low molecular weight proteins, use a 0.22 µm membrane to prevent over-transfer.[8]

    • Blocking: Block the membrane for 1 hour at room temperature. Avoid overnight blocking, which can mask epitopes.[8]

    • Antibody Incubation: For phosphospecific antibodies, incubate overnight at 4°C in the recommended buffer.[8]

    • Washing: Do not exceed the recommended washing times, as this can reduce the signal.[8]

Q3: My siRNA knockdown of this compound is inefficient. How can I improve it?

A3: Inefficient siRNA-mediated knockdown can be frustrating. Consider these optimization steps:

  • siRNA Sequence: Use siRNA sequences that have been previously validated in the literature or pre-designed siRNAs from a reputable supplier.

  • Transfection Reagent: The choice of transfection reagent is cell-line dependent. Optimize the reagent and its concentration for your specific cells.

  • Cell Density: The confluency of your cells at the time of transfection is critical. Seed cells so they are 60-80% confluent for transfection.[5]

  • siRNA Concentration: Titrate the concentration of your siRNA to find the optimal balance between knockdown efficiency and off-target effects. A range of 10-100 nM is a good starting point.

  • Time Course: Harvest cells at different time points post-transfection (e.g., 24, 48, and 72 hours) to determine the time of maximal knockdown.

Q4: I am observing toxicity or unexpected phenotypes in my this compound overexpression experiments. What could be the cause?

A4: Overexpression of proteins can sometimes lead to cellular stress and unexpected outcomes. Here are some potential reasons and solutions:

  • Protein Overload: Extremely high levels of a protein can disrupt normal cellular processes and lead to toxicity.[9]

  • Stoichiometric Imbalance: Overexpression of a protein that is part of a larger complex can disrupt the stoichiometry of that complex, leading to non-functional or aggregated proteins.[9]

  • Off-Target Effects of the Vector: The expression vector itself might have unintended effects. Use a control vector (an empty vector or one expressing a reporter protein like GFP) to distinguish between effects of the vector and the overexpressed this compound.

  • Solutions:

    • Use an inducible expression system (e.g., a tetracycline-inducible system) to control the level and timing of this compound expression.

    • Perform a dose-response experiment with varying amounts of the expression vector to find a level that is functional but not toxic.

    • Confirm that the observed phenotype is specific to this compound by performing a rescue experiment where you simultaneously knock down the endogenous protein and express an siRNA-resistant version of your this compound construct.

Experimental Protocols

This compound Knockdown using siRNA

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA Preparation:

    • Prepare two tubes. In tube A, dilute your this compound-specific siRNA (or a non-targeting control siRNA) in serum-free medium.

    • In tube B, dilute your chosen transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Add the contents of tube A to tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Gently add the siRNA-lipid complexes dropwise to your cells.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 4-6 hours, you may replace the medium with fresh, complete medium.

    • Harvest the cells 24-72 hours post-transfection to assess knockdown efficiency by qRT-PCR or Western blot.

This compound Overexpression using a Plasmid Vector

This protocol provides a general framework for transiently overexpressing this compound in a suitable cell line like HEK293T.

  • Vector Construction:

    • Obtain a full-length human this compound cDNA clone.

    • Subclone the this compound cDNA into a mammalian expression vector (e.g., pcDNA3.1) with a suitable promoter (e.g., CMV). Ensure the construct includes a Kozak sequence for efficient translation initiation.

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.[5]

  • Transfection:

    • Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

    • Prepare a DNA-lipid complex by mixing the this compound expression plasmid (and a control vector in a separate well) with the transfection reagent in serum-free medium.

    • Incubate to allow complex formation.

    • Add the complexes to the cells and incubate.

  • Post-Transfection:

    • Change the medium after 6 hours if necessary.[5]

    • Harvest the cells 24-48 hours post-transfection to verify overexpression by Western blot or for use in downstream functional assays.

Quantitative Data Summary

Table 1: Relative mRNA Expression of ANT Isoforms in Selected Human Tissues

TissueANT1ANT2ANT3This compound
TestisLowModerateHighVery High
BrainHighModerateHighLow
LiverLowHighHighLow
Skeletal MuscleVery High LowModerateNot Detected
HeartVery High LowModerateNot Detected

This table is a qualitative summary based on literature. Actual quantitative values can vary.

Signaling Pathways and Experimental Workflows

This compound's Role in Mitochondrial Apoptosis

This compound plays a crucial role in regulating apoptosis, primarily through its interaction with the mitochondrial permeability transition pore (mPTP) and Bcl-2 family proteins.[1][4]

ANT4_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Stress UV, Chemotherapeutics, Oxidative Stress Bax Bax Stress->Bax activates Bak Bak Stress->Bak activates This compound This compound Bax->this compound interacts with Bak->this compound interacts with Bcl2 Bcl-2 Bcl2->Bax inhibits Bcl2->Bak inhibits mPTP mPTP Opening This compound->mPTP modulates CytoC Cytochrome c Release mPTP->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's role in the intrinsic apoptotic pathway.

Experimental Workflow for this compound Knockdown and Functional Analysis

This workflow outlines the key steps from cell culture to the analysis of functional outcomes following this compound knockdown.

ANT4_KD_Workflow cluster_validation Knockdown Validation cluster_functional Functional Assays start Start: Select appropriate cell line culture Cell Culture and Seeding start->culture transfection siRNA Transfection (this compound-specific vs. Control) culture->transfection incubation Incubation (24-72 hours) transfection->incubation qRTPCR qRT-PCR for mRNA levels incubation->qRTPCR WB Western Blot for protein levels incubation->WB apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis metabolism Metabolic Assay (e.g., Seahorse) incubation->metabolism proliferation Cell Proliferation Assay incubation->proliferation analysis Data Analysis and Interpretation qRTPCR->analysis WB->analysis apoptosis->analysis metabolism->analysis proliferation->analysis end End analysis->end

Caption: Workflow for this compound knockdown and subsequent analysis.

Logical Relationship for Troubleshooting Western Blotting

This diagram illustrates a logical approach to troubleshooting common issues encountered during Western blotting for this compound.

WB_Troubleshooting start Problem no_signal No Signal Low protein expression? Poor transfer? Antibody issue? start->no_signal e.g. high_bg High Background Insufficient blocking? Antibody concentration too high? Insufficient washing? start->high_bg e.g. non_specific Non-specific Bands Antibody cross-reactivity? Protein degradation? Secondary antibody issue? start->non_specific e.g. sol_no_signal Solution: - Use positive control - Optimize transfer - Validate antibody no_signal->sol_no_signal sol_high_bg Solution: - Increase blocking time - Titrate antibody - Optimize washing steps high_bg->sol_high_bg sol_non_specific Solution: - Use affinity-purified Ab - Use fresh protease inhibitors - Run secondary only control non_specific->sol_non_specific

Caption: Troubleshooting logic for this compound Western blotting.

References

troubleshooting low signal in ANT4 expression analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ANT4 expression analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the study of Adenine Nucleotide Translocator 4 (this compound).

Frequently Asked Questions (FAQs)

Q1: I am not detecting any this compound signal in my samples. What is the expected tissue and subcellular localization of this compound?

A1: this compound expression is highly tissue-specific. In humans and mice, this compound is predominantly and almost exclusively expressed in the testis.[1][2] Low or residual expression has been detected in some other tissues like the liver, but the testis is the primary site of expression. If you are using other tissues or cell lines, a low or absent signal is expected.

Subcellularly, this compound is localized to the inner mitochondrial membrane, where it plays a crucial role in exchanging cytosolic ADP for ATP synthesized in the mitochondrial matrix.[3][4][5]

Q2: I am performing a Western blot for this compound and see no bands, or the bands are very weak. What are the common causes?

A2: Low or no signal in a Western blot for this compound can stem from several factors:

  • Inappropriate Sample Type: As mentioned, this compound is most abundant in the testis.[1][2] Lysates from other tissues or most cell lines will likely yield a very low or undetectable signal.

  • Protein Degradation: Testis tissue has high protease activity. It is crucial to work quickly, keep samples on ice, and use a lysis buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.[6][7]

  • Inefficient Protein Extraction: Due to the fibrous nature of testis tissue, protein extraction can be challenging. Ensure complete homogenization of the tissue. Sonication after lysis can help to shear DNA and improve protein release.[6]

  • Low Protein Concentration: If this compound expression is expected to be low in your sample, you may need to load a higher amount of total protein per lane (e.g., 40 µg or more).[8]

  • Suboptimal Antibody Performance: Ensure your primary antibody is validated for Western blotting and is specific for this compound. Check the manufacturer's recommendations for antibody dilution and incubation times. An overnight incubation at 4°C is often recommended to enhance signal.[9]

  • Inefficient Transfer: For a protein of this compound's size (~34 kDa), ensure your transfer conditions (voltage, time) are optimized. Using a 0.2 µm pore size membrane can be beneficial for smaller proteins.[7]

Q3: My qPCR for this compound shows a very high Cq value or no amplification. How can I troubleshoot this?

A3: High Cq values or no amplification in qPCR for this compound are common issues and can be addressed by considering the following:

  • Low Abundance of this compound mRNA: Similar to the protein, this compound mRNA is most abundant in the testis. If you are using RNA from other tissues, the expression level might be below the detection limit of your assay.

  • Poor RNA Quality: Testis tissue is rich in RNases, which can lead to RNA degradation. It is critical to use an RNase-free workflow and a robust RNA extraction method. Guanidinium thiocyanate-phenol-chloroform-based methods are often effective for testis tissue.[10][11][12]

  • Genomic DNA Contamination: Contamination of your RNA sample with genomic DNA can interfere with qPCR results. A DNase treatment step during or after RNA extraction is highly recommended.[13]

  • Suboptimal Primer Design: The efficiency of your qPCR primers is critical. Ensure they are specific to this compound and do not form primer-dimers. It is recommended to use validated primer sets when possible.

  • PCR Inhibition: Some components of the tissue lysate can inhibit the PCR reaction. Ensure your RNA is of high purity (A260/280 ratio of ~2.0 and A260/230 ratio of 2.0-2.2).

Troubleshooting Guides

Low Signal in Western Blotting
Potential Cause Recommended Solution
Inappropriate Sample Use testis tissue as a positive control. If working with other tissues, consider immunoprecipitation to enrich for this compound.
Protein Degradation Prepare fresh lysates. Always add a protease inhibitor cocktail to your lysis buffer. Keep samples on ice at all times.[6][7]
Inefficient Lysis Use a lysis buffer containing strong detergents (e.g., RIPA buffer). Homogenize tissue thoroughly. Sonicate the lysate to shear DNA and improve protein solubilization.[6]
Low Protein Load Quantify your protein lysate and load at least 20-30 µg of total protein per lane. For low-expression samples, increase the load to 50-100 µg.[8]
Suboptimal Antibody Dilution Perform a titration of your primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution.
Insufficient Incubation Time Incubate the primary antibody overnight at 4°C to increase the signal.[9]
Inefficient Transfer Verify transfer efficiency by staining the membrane with Ponceau S. For smaller proteins like this compound, consider using a 0.2 µm membrane and optimizing transfer time and voltage.[7]
Inactive Detection Reagents Ensure your HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly.
High Cq Values in qPCR
Potential Cause Recommended Solution
Low this compound mRNA Expression Use RNA from testis tissue as a positive control. If you must use other tissues, you may need to start with a larger amount of tissue for RNA extraction.
RNA Degradation Use an RNase inhibitor during RNA extraction. Work in an RNase-free environment. Assess RNA integrity using a Bioanalyzer or similar method; an RNA Integrity Number (RIN) > 7 is recommended.[13]
Genomic DNA Contamination Treat RNA samples with DNase I. Design primers that span an exon-exon junction.[13]
Poor Primer Efficiency Validate your primers by running a standard curve to ensure the efficiency is between 90-110%. Check for primer-dimer formation by running a melt curve analysis.
PCR Inhibitors Ensure high purity of your RNA sample. If inhibition is suspected, try diluting your cDNA template.
Inefficient Reverse Transcription Optimize your reverse transcription reaction. Ensure you are using a sufficient amount of high-quality RNA.

Experimental Protocols

Protein Extraction from Testis Tissue for Western Blotting
  • Excise testis tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

  • On ice, weigh and mince the frozen tissue.

  • Add 10 volumes of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

  • Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.

  • Sonicate the homogenate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to shear genomic DNA and further disrupt tissue.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Aliquot the lysate and store at -80°C. For immediate use, add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

RNA Extraction from Testis Tissue for qPCR
  • Excise testis tissue and either process immediately or stabilize in an RNA stabilization solution (e.g., RNAlater) or snap-freeze in liquid nitrogen.

  • Homogenize the tissue in a guanidinium thiocyanate-based lysis buffer (e.g., TRIzol) using a mechanical homogenizer.

  • Follow the manufacturer's protocol for phase separation using chloroform and subsequent RNA precipitation with isopropanol.

  • Wash the RNA pellet with 75% ethanol to remove salts.

  • Air-dry the pellet and resuspend in RNase-free water.

  • Perform an on-column DNase digestion or a DNase treatment in solution according to the manufacturer's instructions to remove any contaminating genomic DNA.[13]

  • Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0).

  • Verify RNA integrity using an Agilent Bioanalyzer or similar method. An RIN value of 7 or higher is recommended for downstream applications.[13]

Signaling Pathways and Experimental Workflows

This compound in the Intrinsic Apoptosis Pathway

This compound, as a key component of the mitochondrial inner membrane, is implicated in the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress signals leading to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. The BCL-2 family of proteins tightly regulates this process. While the precise role of this compound in apoptosis is still under investigation, its function as an ADP/ATP translocator is critical for maintaining mitochondrial integrity and cellular energy homeostasis. Dysregulation of ANT function can contribute to the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of apoptosis.[3][4][5][14][15]

ANT4_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 BCL-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade DNA Damage DNA Damage Bax Bax DNA Damage->Bax Oxidative Stress Oxidative Stress Bak Bak Oxidative Stress->Bak Growth Factor\nWithdrawal Growth Factor Withdrawal Growth Factor\nWithdrawal->Bax mPTP mPTP Opening Bax->mPTP Bak->mPTP Bcl-2 Bcl-2 Bcl-2->Bax Bcl-xL Bcl-xL Bcl-xL->Bak This compound This compound This compound->mPTP modulates Cytochrome c Cytochrome c Release mPTP->Cytochrome c Apaf1 Apaf-1 Cytochrome c->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's role in the intrinsic apoptosis pathway.

General Western Blot Workflow

The following diagram outlines the key steps in a typical Western blotting experiment for this compound detection.

Western_Blot_Workflow A Sample Preparation (Testis Tissue Lysis) B Protein Quantification (BCA/Bradford Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF/Nitrocellulose) C->D E Blocking (e.g., 5% Milk or BSA) D->E F Primary Antibody Incubation (anti-ANT4) E->F G Washing F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Washing H->I J Chemiluminescent Detection (ECL Substrate) I->J K Imaging J->K

Caption: A typical Western blot workflow for this compound detection.

Quantitative PCR (qPCR) Workflow

This diagram illustrates the main stages of a qPCR experiment for analyzing this compound gene expression.

qPCR_Workflow A RNA Extraction (from Testis Tissue) B DNase Treatment A->B C RNA Quantification & Quality Check (Spectrophotometer/Bioanalyzer) B->C D Reverse Transcription (cDNA Synthesis) C->D E qPCR Setup (Primers, SYBR Green/Probe, cDNA) D->E F qPCR Amplification & Detection E->F G Data Analysis (Cq values, Melt Curve) F->G H Relative Quantification (e.g., ΔΔCq Method) G->H

Caption: A standard qPCR workflow for this compound expression analysis.

References

Validation & Comparative

Adenine Nucleotide Translocator Isoforms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Function of ANT4 and Other ANT Isoforms

The Adenine Nucleotide Translocator (ANT) family of proteins are critical components of the inner mitochondrial membrane, essential for cellular energy homeostasis and the regulation of cell death pathways.[1] These transporters facilitate the exchange of cytosolic ADP for mitochondrial ATP, directly linking the ATP produced via oxidative phosphorylation to the energy-demanding processes within the cell.[2][3] In humans, there are four main isoforms of ANT: ANT1 (SLC25A4), ANT2 (SLC25A5), ANT3 (SLC25A6), and this compound (SLC25A31), each with distinct expression patterns and potential functional specializations.[4][5]

This guide provides a detailed comparison of the function of this compound with the other three human ANT isoforms, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Functional Overview and Tissue-Specific Expression

The expression of ANT isoforms is highly regulated and tissue-specific, reflecting the diverse metabolic demands of different cell types.[4]

  • ANT1 (SLC25A4): Predominantly expressed in terminally differentiated tissues with high energy demands, such as the heart and skeletal muscle.[1] Its primary role is to support oxidative phosphorylation in these highly aerobic tissues.

  • ANT2 (SLC25A5): Typically expressed in proliferating cells and tissues, its expression is often upregulated in cancer cells.[5] It is considered the "proliferative" isoform, supporting the energetic needs of cell growth and division.

  • ANT3 (SLC25A6): While once considered a ubiquitously expressed "housekeeping" isoform, its specific roles are less defined compared to ANT1 and ANT2.

  • This compound (SLC25A31): Unlike the other isoforms, this compound expression is tightly restricted, primarily occurring in the testis, specifically during spermatogenesis.[1][4] Its expression in somatic cells is typically silenced by DNA hypermethylation.[1] Structurally, this compound is distinct, possessing additional amino acid sequences at its N- and C-terminals, which may be related to its specialized functions.[4]

Comparative Data on ANT Isoform Function

Quantitative analysis of transporter kinetics reveals functional distinctions between the isoforms. While comprehensive kinetic data for all four isoforms under identical conditions is sparse, studies on specific tissues and disease states provide valuable insights.

ParameterANT1ANT2This compoundSource
Primary Tissue Expression Heart, Skeletal MuscleProliferating Tissues, LiverTestis (Spermatocytes)[1][4]
Km (ATP, in µM) 90.4 ± 2.9 (Control Heart)104.3 ± 2.4 (DCM Heart, altered isoform ratio)Not specified[6]
Vmax (µmol min⁻¹ g⁻¹ protein) 1112 ± 178 (Control Heart)498 ± 113 (DCM Heart, altered isoform ratio)Not specified[6]
Primary Function Energy supply in differentiated tissuesEnergy supply for cell proliferationSpermatogenesis, Apoptosis inhibition[1][4]

Note: The kinetic data from the source[6] reflects the properties of the total ANT protein pool isolated from heart tissue, where ANT1 and ANT2 are the predominant isoforms. The changes in Km and Vmax in Dilated Cardiomyopathy (DCM) hearts are associated with an altered ANT1/ANT2 expression ratio.

Role in Cellular Signaling and Apoptosis

ANTs are central players in mitochondria-mediated apoptosis. They are considered a core component of the mitochondrial permeability transition pore (mPTP), a high-conductance channel whose opening leads to mitochondrial swelling, membrane potential dissipation, and the release of pro-apoptotic factors like cytochrome c.[1][5]

The specific roles of each isoform in apoptosis are complex. This compound, in particular, has been shown to inhibit apoptosis by stabilizing the mitochondrial membrane potential and reducing the likelihood of mPTP opening.[4] This function is crucial for the survival and development of sperm cells.[4]

ANT_Signaling_Pathways cluster_0 Cellular Energetics cluster_1 Mitochondrial Apoptosis Mito Mitochondrion OXPHOS Oxidative Phosphorylation ATP_mito ATP (Matrix) OXPHOS->ATP_mito synthesizes ANTs ANT Isoforms (ANT1, ANT2, ANT3, this compound) ATP_mito->ANTs export ADP_mito ADP (Matrix) ADP_mito->OXPHOS substrate ANTs->ADP_mito import ATP_cyto ATP (Cytosol) ANTs->ATP_cyto export Energy Cellular Processes (e.g., Muscle Contraction, Cell Proliferation) ATP_cyto->Energy fuels ADP_cyto ADP (Cytosol) ADP_cyto->ANTs import Energy->ADP_cyto produces Apoptotic_Stimuli Apoptotic Stimuli (e.g., Ca²⁺ overload, ROS) Bcl2 Bcl-2 Family (Bax, Bak) Apoptotic_Stimuli->Bcl2 mPTP mPTP Opening DeltaPsi ΔΨm Collapse mPTP->DeltaPsi CytoC Cytochrome c Release mPTP->CytoC ANTs_apoptosis ANTs ANTs_apoptosis->mPTP forms pore Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl2->ANTs_apoptosis regulates

ANT Isoforms in Cellular Energetics and Apoptosis.

Experimental Protocols

Mitochondrial ADP/ATP Transport Assay (Reconstitution Method)

This protocol is adapted from methodologies used to measure the transport kinetics of ANT isoforms reconstituted into liposomes.[7]

Objective: To measure the rate of ADP uptake into proteoliposomes containing isolated ANT protein.

Materials:

  • Isolated mitochondrial protein from tissue or cell culture

  • Liposomes (e.g., from soybean phospholipids)

  • Radiolabeled [¹⁴C]-ADP

  • Sephadex G-75 column

  • Scintillation counter

  • Buffer solutions

Procedure:

  • Protein Isolation: Isolate ANT protein from the source material using appropriate chromatography techniques.

  • Reconstitution:

    • Mix the isolated ANT protein with pre-formed liposomes in the presence of a detergent (e.g., Triton X-100).

    • Remove the detergent by dialysis or with bio-beads to allow the protein to incorporate into the liposome membrane, forming proteoliposomes.

  • Transport Assay:

    • Load the proteoliposomes with a non-radioactive substrate (e.g., ATP).

    • Initiate the transport reaction by adding the proteoliposomes to a reaction buffer containing [¹⁴C]-ADP.

    • At specific time points (e.g., 0, 30, 60, 120 seconds), stop the reaction by adding an inhibitor like carboxyatractyloside.

    • Separate the proteoliposomes from the external medium containing unincorporated [¹⁴C]-ADP using stop-column chromatography (Sephadex G-75).

  • Quantification:

    • Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter.

    • Calculate the transport rate (e.g., in nmol/min/mg protein).

    • Perform the assay across a range of ADP concentrations to determine kinetic parameters (Km and Vmax).

Experimental_Workflow cluster_workflow Workflow: ANT ADP/ATP Transport Assay start Start: Tissue/Cell Sample isolate 1. Isolate Mitochondria (Differential Centrifugation) start->isolate solubilize 2. Solubilize & Purify ANT Protein isolate->solubilize reconstitute 3. Reconstitute ANT into Liposomes (Proteoliposomes) solubilize->reconstitute assay 4. Initiate Transport Assay (Add Radiolabeled [¹⁴C]-ADP) reconstitute->assay stop 5. Stop Reaction at Time Points (Add Inhibitor, e.g., CATR) assay->stop separate 6. Separate Proteoliposomes (Column Chromatography) stop->separate quantify 7. Quantify Incorporated Radioactivity (Scintillation Counting) separate->quantify analyze 8. Data Analysis (Calculate Vmax, Km) quantify->analyze end_node End: Kinetic Parameters analyze->end_node

Workflow for Measuring ANT Transport Kinetics.
Apoptosis Assessment via Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells in a population following a specific treatment or in relation to ANT isoform expression.

Materials:

  • Cultured cells

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells under desired experimental conditions (e.g., with an apoptosis-inducing agent or with specific ANT isoforms overexpressed/knocked down).

    • Harvest cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected on the FL1 channel, and PI signal is detected on the FL2 or FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Logical Relationship: ANT Isoform Choice and Cellular State

The selection of which ANT isoform to express is closely tied to the metabolic state and fate of the cell. This choice represents a critical node in balancing energy production for either maintenance/specialized function or proliferation, while also modulating the cell's sensitivity to apoptotic stimuli.

Logical_Relationship CellState Cellular State ANT_Choice ANT Isoform Expression ANT1 (SLC25A4) ANT2 (SLC25A5) This compound (SLC25A31) CellState->ANT_Choice dictates Outcome Predominant Cellular Outcome High Oxidative Metabolism (e.g., Muscle) Proliferation & Glycolysis (e.g., Tumors) Specialized Function (Spermatogenesis) + Apoptosis Resistance ANT_Choice:f1->Outcome:f1 leads to ANT_Choice:f2->Outcome:f2 leads to ANT_Choice:f3->Outcome:f3 leads to

Cellular State Dictates ANT Isoform Expression and Outcome.

References

ANT4: A Promising Target for Non-Hormonal Male Contraception

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of Adenine Nucleotide Translocase 4 (ANT4) as a target for a reversible, non-hormonal male contraceptive, with a comparative look at alternative strategies.

The quest for a safe, effective, and reversible male contraceptive has led researchers to explore a variety of non-hormonal targets. Among these, the testis-specific mitochondrial protein this compound (also known as SLC25A31) has emerged as a compelling candidate. This guide provides a comprehensive validation of this compound as a male contraceptive target, presenting key experimental data, detailed methodologies, and a comparison with other non-hormonal alternatives for an audience of researchers, scientists, and drug development professionals.

The Critical Role of this compound in Male Fertility

This compound is a member of the adenine nucleotide translocator family, responsible for exchanging ATP and ADP across the inner mitochondrial membrane. This process is fundamental for cellular energy metabolism.[1] While other ANT isoforms are widely expressed, this compound expression is uniquely and highly localized to spermatocytes, the germ cells undergoing meiosis.[1] This testis-specific expression profile makes it an attractive target for contraception, as it minimizes the risk of off-target effects in other tissues.

Mechanism of Action: Energy Depletion in Spermatogenesis

Spermatogenesis is an incredibly energy-intensive process. The expression of this compound is highest in spermatocytes, indicating a critical need for efficient energy transport during meiosis.[1] The inactivation of the X chromosome during spermatogenesis silences the ubiquitously expressed ANT2 gene, leaving this compound as the primary ADP/ATP carrier.[1] Inhibition of this compound would disrupt the energy supply to spermatocytes, leading to cell cycle arrest and apoptosis, thereby preventing the formation of mature sperm.

ANT4_Mechanism Spermatogenesis Meiosis & Spermatogenesis IMS IMS IMS->Spermatogenesis Energy for Development Inhibition This compound Inhibition (Contraceptive Action) This compound This compound Inhibition->this compound

Preclinical Validation: Evidence from Knockout Mouse Models

The indispensable role of this compound in male fertility has been robustly demonstrated in preclinical studies using knockout mouse models. Mice genetically engineered to lack the this compound gene (Slc25a31-/-) exhibit complete male infertility.[1]

Quantitative Analysis of the this compound Knockout Phenotype

While specific numerical data is sparsely tabulated in the initial publications, the qualitative descriptions from studies on this compound-deficient mice provide a clear picture of its contraceptive potential.

ParameterWild-Type (WT) MiceThis compound Knockout (Slc25a31-/-) MiceReference
Fertility FertileCompletely Infertile[1]
Testis Size NormalSignificantly Reduced[1]
Spermatogenesis Normal progression through all stagesSevere reduction of spermatocytes, increased apoptosis, and meiotic arrest.[1][2]
Sperm Count NormalAzoospermia (absence of sperm)Implied by meiotic arrest[1]
Other Phenotypes No distinguishable abnormalitiesNo other distinguishable abnormalities[1]

Experimental Protocols for Target Validation

Validating a male contraceptive target like this compound involves a series of well-defined experimental procedures to assess its impact on fertility and overall health.

Mouse Fertility Testing

A standard protocol to assess the fertility of male mice involves continuous mating trials.

  • Animal Housing: Individually house male mice (both knockout and wild-type controls) for at least 72 hours before pairing to normalize physiological and behavioral status.[1]

  • Pairing: House each male mouse with two fertile female mice.[1]

  • Mating Monitoring: Monitor for the presence of a vaginal plug daily, which indicates mating has occurred.

  • Pregnancy and Litter Assessment: Record the number of pregnancies and the litter size (number of pups) for each pairing over a defined period (e.g., 2-3 months).

  • Data Analysis: The key endpoints are the fertility rate (percentage of males that produce offspring) and the average litter size.

Histological Analysis of Testes

To understand the cellular basis of infertility, histological examination of the testes is crucial.

  • Tissue Preparation: Euthanize male mice and dissect the testes. Fix the testes in a suitable fixative (e.g., 4% paraformaldehyde or Bouin's solution).

  • Embedding and Sectioning: Dehydrate the fixed tissues, embed them in paraffin wax, and cut thin sections (e.g., 5 µm).

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular architecture of the seminiferous tubules.

  • Microscopic Examination: Analyze the stained sections under a microscope to identify the different stages of spermatogenesis and to detect any abnormalities, such as the absence of specific germ cell types or signs of apoptosis.

Assessment of Meiotic Arrest

To pinpoint the stage at which spermatogenesis is halted, specific molecular markers are used.

  • Immunofluorescence Staining: Use antibodies against proteins that are specific to different stages of meiosis (e.g., SYCP3 for synaptonemal complex, γH2AX for DNA double-strand breaks) on testis sections.

  • Fluorescence Microscopy: Visualize the stained sections using a fluorescence microscope to determine the stage of meiotic arrest. For this compound knockout mice, a significant reduction in spermatocytes is observed, indicating an early meiotic arrest.[1]

validation_workflow Target Target Identification (e.g., this compound) KO_Model Generate Knockout Mouse Model Target->KO_Model Fertility Fertility Testing (Mating Studies) KO_Model->Fertility Histology Testicular Histology (H&E Staining) KO_Model->Histology Meiosis Meiotic Arrest Analysis (Immunofluorescence) KO_Model->Meiosis Data Quantitative Data Analysis Fertility->Data Histology->Data Meiosis->Data Validation Target Validation Data->Validation

Comparative Analysis of Non-Hormonal Male Contraceptive Targets

This compound is one of several non-hormonal targets being investigated for male contraception. A comparison with other leading candidates highlights the unique advantages and potential challenges of each approach.

Target/MethodMechanism of ActionStage of DevelopmentKey AdvantagesPotential Challenges
This compound Inhibition of mitochondrial ATP/ADP transport in spermatocytes, leading to meiotic arrest.Preclinical (Target Validation)Testis-specific expression minimizes off-target effects; non-hormonal.Development of a specific and potent small molecule inhibitor is required.
YCT-529 Retinoic Acid Receptor Alpha (RAR-α) inhibitor, blocking sperm production.Phase I Clinical Trials[3][4]99% effective in preventing pregnancies in mice; reversible; non-hormonal.[5]Long-term safety in humans is still under investigation.
RISUG® (Reversible Inhibition of Sperm Under Guidance) A polymer gel is injected into the vas deferens, physically blocking sperm.Phase III Clinical Trials[6]Long-acting and reversible with a second injection; non-hormonal.Requires a medical procedure for administration and reversal.
Soluble Adenylyl Cyclase (sAC) Inhibitors Temporarily inhibits an enzyme essential for sperm motility.PreclinicalOn-demand, rapid-acting, and quickly reversible.[7]The window of efficacy is short, requiring precise timing.

Conclusion

The validation of this compound as a male contraceptive target is strongly supported by preclinical evidence demonstrating its essential and specific role in spermatogenesis. The complete infertility observed in this compound knockout mice, coupled with the absence of other discernible health effects, underscores its potential for a safe and targeted contraceptive approach.[1] While the development of a specific this compound inhibitor is still in the early stages, the foundational research provides a compelling rationale for its pursuit. As the landscape of male contraception continues to evolve, non-hormonal targets like this compound offer a promising alternative to hormonal methods, potentially providing men with a wider range of safe, effective, and reversible options for family planning.

References

Comparative Analysis of Adenine Nucleotide Translocase 4 (ANT4) Orthologs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Adenine Nucleotide Translocase 4 (ANT4) orthologs across different species. This compound, also known as Solute Carrier Family 25 Member 31 (SLC25A31), is a mitochondrial protein crucial for male fertility in specific vertebrate lineages. This document summarizes its function, expression, and evolutionary conservation, presenting available data in structured tables and diagrams to facilitate understanding and further research.

Introduction to this compound

Adenine Nucleotide Translocase 4 (this compound) is one of the four isoforms of the mitochondrial ADP/ATP carrier protein in mammals.[1][2] Its primary function is to exchange cytosolic ADP for mitochondrial ATP, a critical process for cellular energy homeostasis.[1][2] Unlike its paralogs (ANT1, ANT2, and ANT3) which have broader tissue distribution, this compound exhibits a highly specific expression pattern, primarily in the testis and sperm.[1][2] This unique expression profile points to a specialized role in spermatogenesis.

Comparative Data of this compound Orthologs

The following tables summarize the available data on the expression, function, and genetic characteristics of this compound orthologs in various species. Due to the specialized nature of this compound, quantitative data across a wide range of species is limited.

Table 1: Expression Profile of this compound Orthologs
SpeciesGene ID/NamePrimary Tissue of ExpressionExpression ConfirmationReference
Human SLC25A31Testis, SpermHigh[1]
Mouse Slc25a31Testis (Spermatocytes)High[1]
Anole Lizard This compoundTestisHigh[1]
Birds (e.g., Chicken) Not FoundN/AAbsent[1]
Fish (e.g., Zebrafish) Not FoundN/AAbsent[1]
Frogs (e.g., Xenopus) Not FoundN/AAbsent[1]
Table 2: Functional Characteristics of this compound Orthologs
SpeciesSubstrate SpecificityTransport KineticsKnown FunctionReference
Human ADP/ATPNot Quantitatively DeterminedEssential for spermatogenesis; anti-apoptotic.
Mouse ADP/ATPNot Quantitatively DeterminedEssential for meiosis in spermatogenesis; male fertility. Knockout leads to sterility.[3]
Anole Lizard Presumed ADP/ATPNot DeterminedPresumed role in spermatogenesis based on testis-specific expression.[1]
Table 3: Gene and Protein Characteristics of this compound Orthologs
SpeciesChromosomal LocationProtein Length (Amino Acids)% Identity to Human this compoundIntron-Exon StructureReference
Human 4q28.1315100%6 exons[1]
Mouse 3 B31585.9%Conserved
Anole Lizard Not DeterminedNot Determined79%Conserved[1]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key roles and experimental investigation of this compound.

ANT4_Spermatogenesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_spermatogenesis Spermatogenesis Glycolysis Glycolysis ADP_c ADP Glycolysis->ADP_c produces This compound This compound ADP_c->this compound transport ATP_c ATP Meiosis Meiosis ATP_c->Meiosis energy for Sperm_Development Sperm Development ATP_c->Sperm_Development energy for This compound->ATP_c exports ADP_m ADP This compound->ADP_m imports OXPHOS Oxidative Phosphorylation ADP_m->OXPHOS substrate ATP_m ATP ATP_m->this compound transport OXPHOS->ATP_m produces Meiosis->Sperm_Development Male_Fertility Male Fertility Sperm_Development->Male_Fertility

Caption: Role of this compound in supporting spermatogenesis.

ANT4_KO_Workflow Start Start Generate_KO_Mouse Generate this compound Knockout Mouse Model Start->Generate_KO_Mouse Expression_Analysis Expression Analysis (RT-PCR, Western Blot) Generate_KO_Mouse->Expression_Analysis Fertility_Testing Fertility Testing Generate_KO_Mouse->Fertility_Testing Histological_Analysis Testis Histology Generate_KO_Mouse->Histological_Analysis Biochemical_Assays Mitochondrial Function Assays Generate_KO_Mouse->Biochemical_Assays Phenotype_Sterile Phenotype: Male Sterility Fertility_Testing->Phenotype_Sterile if KO Phenotype_Normal Phenotype: Normal Fertility Fertility_Testing->Phenotype_Normal if WT

Caption: Experimental workflow for this compound knockout mouse analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments in this compound research.

Gene Expression Analysis (RT-qPCR)

Objective: To quantify the mRNA expression levels of this compound in different tissues.

Protocol:

  • RNA Extraction: Isolate total RNA from various tissues of the target species using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) primers.

  • qPCR: Perform quantitative PCR using a qPCR system (e.g., Applied Biosystems 7500) with a SYBR Green-based master mix.

    • Primers: Design species-specific primers for the this compound gene and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

    • Cycling Conditions:

      • Initial denaturation: 95°C for 10 min.

      • 40 cycles of: 95°C for 15 sec, 60°C for 1 min.

      • Melt curve analysis to ensure product specificity.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalized to the housekeeping gene.

Protein Expression Analysis (Western Blot)

Objective: To detect the presence and relative abundance of this compound protein in tissue lysates.

Protocol:

  • Protein Extraction: Homogenize tissue samples in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Use an antibody against a loading control protein (e.g., β-actin, GAPDH) to confirm equal protein loading.

Mitochondrial ADP/ATP Transport Assay

Objective: To measure the ADP/ATP exchange activity of this compound.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from testis tissue by differential centrifugation.

  • Reconstitution (Optional): For purified systems, reconstitute the this compound protein into liposomes.

  • Transport Assay:

    • Incubate the isolated mitochondria or proteoliposomes in a buffer containing a fluorescent magnesium indicator (e.g., Magnesium Green).

    • Initiate the transport by adding a known concentration of ADP.

    • The exchange of external ADP for internal ATP results in the export of ATP, which chelates magnesium and causes a change in fluorescence.

    • Monitor the change in fluorescence over time using a fluorometer.

  • Data Analysis: Calculate the rate of ADP/ATP exchange from the initial rate of fluorescence change. The specificity of this compound-mediated transport can be confirmed using inhibitors like carboxyatractyloside (CATR) and bongkrekic acid (BA).

Phylogenetic Analysis

This compound has a distinct evolutionary history compared to its paralogs. It is thought to have arisen from an ancient gene duplication event. While present in mammals and the anole lizard, it appears to have been lost in other vertebrate lineages such as birds, fish, and frogs.[1] This suggests a specialized function that is particularly important in the male germline of specific amniotes.

ANT4_Phylogeny Root Vertebrate_Ancestor Vertebrate Ancestor Root->Vertebrate_Ancestor Amniote_Ancestor Amniote Ancestor Vertebrate_Ancestor->Amniote_Ancestor Amphibians Amphibians (Frog) Vertebrate_Ancestor->Amphibians This compound Lost Fish Fish Vertebrate_Ancestor->Fish This compound Lost Mammals Mammals (Human, Mouse) Amniote_Ancestor->Mammals This compound Present Reptiles Reptiles (Anole Lizard) Amniote_Ancestor->Reptiles This compound Present Birds Birds Amniote_Ancestor->Birds This compound Lost

Caption: Simplified phylogenetic distribution of this compound.

Conclusion

The available evidence strongly indicates that this compound is a key player in male reproduction in mammals and at least some reptiles. Its testis-specific expression and essential role in spermatogenesis make it a unique member of the adenine nucleotide translocase family. Further research, particularly generating quantitative data on its expression and transport kinetics across a broader range of species, will be crucial for a more complete understanding of its evolution and function. The experimental protocols provided herein offer a foundation for such future investigations.

References

Unraveling the Role of ANT4 in Mitochondrial Permeability Transition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The molecular identity of the mitochondrial permeability transition pore (mPTP), a key player in cell death, has been a subject of intense debate for decades. The Adenine Nucleotide Translocator (ANT) has long been a primary candidate for the pore-forming component. However, the existence of multiple ANT isoforms and compensatory mechanisms has complicated research. This guide provides a comparative analysis of the role of ANT4 in the mitochondrial permeability transition (mPT), with a focus on experimental data that helps to clarify its function in relation to other proposed mechanisms.

Recent groundbreaking research utilizing knockout mouse models has shed new light on the indispensable role of the ANT family, including this compound, in the formation of the mPTP. These studies have demonstrated that the genetic deletion of all ANT isoforms, in some cases combined with the deletion of cyclophilin D (CypD), a known regulator of the mPTP, can completely inhibit pore opening. This strongly supports the hypothesis that ANTs are a core component of the mPTP.

Comparative Analysis of mPTP Induction

The primary alternative model for the mPTP involves the F0F1 ATP synthase. The following table summarizes key experimental findings comparing the ANT-dependent model, with a focus on this compound, to other hypotheses. The data is primarily drawn from studies on liver mitochondria isolated from various knockout mouse strains.

Experimental ModelKey FindingsCalcium Retention Capacity (CRC)Reference
Wild-Type (WT) Mitochondria exhibit typical Ca2+-induced mPT.Baseline[1][2]
Ant1/2 Double Knockout mPT still occurs, but at higher Ca2+ concentrations, suggesting a compensatory mechanism.Increased[3]
Ant1/2/4 Triple Knockout Mitochondria are highly resistant to Ca2+-induced mPT.Significantly Increased[1][2][4]
Ant1/2/4 and Ppif Quadruple Knockout Complete inhibition of Ca2+-induced mPT is observed.Maximally Increased[1][2]
F0F1 ATP Synthase Knockout (c-subunit) Mitochondria are more susceptible to mPT induction.Decreased[4]

Experimental Protocols

A detailed understanding of the methodologies used is crucial for interpreting the experimental data.

1. Isolation of Mouse Liver Mitochondria:

  • Livers are excised from mice and immediately placed in ice-cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).

  • The tissue is minced and homogenized using a Dounce homogenizer.

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

  • The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in a suitable buffer for subsequent assays.

2. Calcium Retention Capacity (CRC) Assay:

  • Isolated mitochondria are suspended in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

  • The fluorescence is monitored over time using a fluorometer.

  • Pulses of a known concentration of CaCl2 are added to the mitochondrial suspension.

  • Mitochondria take up the Ca2+, causing a decrease in extra-mitochondrial Ca2+ and a corresponding change in fluorescence.

  • The opening of the mPTP is indicated by a sudden, massive release of Ca2+ from the mitochondria, leading to a sharp increase in fluorescence.

  • The CRC is calculated as the total amount of Ca2+ taken up by the mitochondria before pore opening.

3. Western Blotting:

  • Mitochondrial protein extracts are separated by SDS-PAGE.

  • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • The membrane is incubated with primary antibodies specific for ANT1, ANT2, this compound, and loading controls (e.g., a subunit of complex V).

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescent substrate. This technique is used to confirm the absence of specific ANT isoforms in the knockout models and to observe compensatory upregulation of other isoforms.[3][5]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed model of mPTP formation involving ANTs and the workflow of a key experiment used to investigate it.

mPTP_Model Proposed Model of ANT-Mediated mPTP Formation cluster_IMM Inner Mitochondrial Membrane cluster_stimuli Inducers ANT1 ANT1 mPTP mPTP ANT1->mPTP forms ANT2 ANT2 ANT2->mPTP forms This compound This compound This compound->mPTP forms Ca2_plus High Matrix Ca2+ Ca2_plus->mPTP ROS ROS ROS->mPTP CypD CypD CypD->mPTP sensitizes

Caption: A diagram illustrating the proposed role of ANT isoforms (ANT1, ANT2, and this compound) as core components of the mitochondrial permeability transition pore (mPTP), which is activated by high matrix Ca2+ and reactive oxygen species (ROS) and sensitized by Cyclophilin D (CypD).

CRC_Workflow Experimental Workflow for Calcium Retention Capacity (CRC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_mito Isolate Mitochondria (e.g., from liver of knockout mice) suspend_mito Suspend Mitochondria in buffer with Ca2+ indicator isolate_mito->suspend_mito add_ca Add sequential pulses of CaCl2 suspend_mito->add_ca monitor_fluorescence Monitor extra-mitochondrial Ca2+ fluorescence add_ca->monitor_fluorescence detect_mptp Detect mPTP opening (sudden fluorescence increase) monitor_fluorescence->detect_mptp calculate_crc Calculate total Ca2+ uptake before opening (CRC) detect_mPTP detect_mPTP detect_mPTP->calculate_crc

Caption: A flowchart outlining the key steps in the Calcium Retention Capacity (CRC) assay used to measure the susceptibility of isolated mitochondria to permeability transition.

Discussion and Conclusion

The evidence strongly indicates that the ANT family of proteins, including this compound, are essential components of the mitochondrial permeability transition pore. The observation that liver mitochondria from mice lacking Ant1 and Ant2 still undergo mPT, albeit at higher calcium concentrations, can be explained by the compensatory upregulation of this compound.[3][5] The resistance of Ant1/2/4 triple-knockout mitochondria to Ca2+-induced mPT, and the complete inhibition in the quadruple knockout with Ppif, provides compelling evidence for the central role of ANTs in this process.[1][2]

These findings suggest a model where the mPTP may be formed by ANT isoforms and regulated by CypD.[1] The fact that mitochondria from c-subunit knockout cells are more prone to permeability transition further distinguishes the roles of ANT and F0F1 ATP synthase in mPTP formation, suggesting they may represent distinct or interacting pathways.[4]

For researchers and drug development professionals, these findings have significant implications. Targeting specific ANT isoforms could provide a novel therapeutic strategy for diseases where mPTP-mediated cell death is implicated, such as ischemic injury and neurodegenerative disorders. The development of isoform-specific ANT inhibitors could offer a more targeted approach to modulating mitochondrial permeability and cell death pathways. Further research into the precise stoichiometry and conformational changes of ANT isoforms during mPTP formation will be crucial for the design of such targeted therapies.

References

Validating the Specificity of ANT4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Adenine Nucleotide Translocase 4 (ANT4), encoded by the SLC25A31 gene, presents a compelling target for therapeutic intervention, particularly in the context of male contraception and oncology. Unlike its ubiquitously expressed paralogs (ANT1, ANT2, and ANT3), this compound exhibits a highly restricted expression pattern, primarily in meiotic germ cells. This tissue specificity offers a promising avenue for developing targeted therapies with minimal off-target effects. However, the high sequence and structural homology among ANT isoforms necessitates rigorous validation of inhibitor specificity. This guide provides a comparative overview of methodologies and experimental data to aid researchers in the validation of novel this compound inhibitors.

Comparative Analysis of ANT Inhibitors

A critical aspect of validating an this compound inhibitor is to determine its selectivity against other ANT isoforms. The following table summarizes the inhibitory activity (IC50) of known compounds against the four human ANT isoforms. This data serves as a benchmark for evaluating the performance of new chemical entities.

CompoundANT1 IC50 (µM)ANT2 IC50 (µM)ANT3 IC50 (µM)This compound IC50 (µM)Selectivity for this compoundReference
MDBNP 5.84.15.11.4~3-4 fold vs ANT1/2/3[1]
Closantel ~10-20~10-20~10-20~10-20Non-selective[2]
CD437 ~5-15~5-15~5-15~5-15Non-selective[2]
Leelamine >100>100>100>100Modulator, weak inhibitor[2]
Bongkrekic Acid (BKA) Broad-spectrumBroad-spectrumBroad-spectrumBroad-spectrumNon-selective[2]
Carboxyatractyloside (cATR) Broad-spectrumBroad-spectrumBroad-spectrumBroad-spectrumNon-selective[2]

MDBNP ([2,2′-methanediylbis(4-nitrophenol)]) currently represents the most promising lead compound with demonstrated modest selectivity for this compound.[1] The other listed compounds, while potent ANT inhibitors, lack isoform specificity and serve as useful controls in screening and validation assays.

Experimental Protocols for Specificity Validation

Validating the specificity of a putative this compound inhibitor requires a multi-faceted approach, combining in vitro biochemical assays with cell-based target engagement studies.

Heterologous Expression and Mitochondrial Isolation from Saccharomyces cerevisiae

S. cerevisiae provides a robust and genetically tractable system for expressing individual human ANT isoforms in the absence of their endogenous counterparts. This allows for the unambiguous assessment of inhibitor activity against a specific isoform.

Detailed Methodology:

  • Yeast Strain: Utilize a yeast strain with deletions of its endogenous mitochondrial ADP/ATP carriers (e.g., aac1Δ aac2Δ aac3Δ).

  • Expression Plasmids: Clone the full-length human ANT1, ANT2, ANT3, and this compound cDNAs into yeast expression vectors (e.g., pYES2).

  • Yeast Transformation: Transform the respective plasmids into the triple-deletion yeast strain.

  • Culture and Induction: Grow the yeast transformants in appropriate selection media. Induce the expression of the human ANT isoforms by switching to a galactose-containing medium.

  • Mitochondrial Isolation:

    • Harvest yeast cells by centrifugation.

    • Spheroplast the cells using zymolyase to digest the cell wall.

    • Homogenize the spheroplasts in a hypotonic buffer using a Dounce homogenizer.

    • Perform differential centrifugation to enrich for the mitochondrial fraction.

    • Purify the mitochondria further using a density gradient centrifugation (e.g., sucrose or Percoll gradient).

    • Resuspend the purified mitochondria in a suitable storage buffer.

In Vitro ADP/ATP Exchange Assay

This biochemical assay directly measures the transport activity of the ANT isoforms and its inhibition by the test compound.

Detailed Methodology (Luciferase-Based):

  • Reaction Mixture: Prepare a reaction buffer containing a luciferase/luciferin ATP detection reagent.

  • Mitochondrial Preparation: Add a standardized amount of isolated yeast mitochondria expressing a single human ANT isoform to the reaction mixture.

  • Initiation of Exchange: Initiate the ADP/ATP exchange by adding a known concentration of ADP to the mixture. The ANT will import ADP into the mitochondria and export ATP into the buffer.

  • Luminescence Detection: The exported ATP will be immediately detected by the luciferase, producing a luminescent signal that is proportional to the rate of ATP export.

  • Inhibitor Testing: Pre-incubate the mitochondria with various concentrations of the test compound before initiating the exchange reaction.

  • Data Analysis: Determine the rate of ATP export from the luminescence signal. Plot the rate of transport against the inhibitor concentration to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Detailed Methodology (Western Blot-Based):

  • Cell Culture: Use a cell line that endogenously expresses this compound (e.g., specific germ cell lines) or a cell line engineered to overexpress this compound.

  • Compound Treatment: Treat the cells with the test compound or vehicle control for a defined period.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a specific antibody against this compound.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities at each temperature. A stabilizing ligand will result in a shift of the melting curve to a higher temperature.

Visualizing the Validation Workflow and Biological Context

To provide a clearer understanding of the experimental logic and the biological significance of this compound, the following diagrams have been generated.

G cluster_0 Inhibitor Discovery & In Silico Screening cluster_1 In Vitro Validation cluster_2 Cellular Target Engagement cluster_3 Lead Optimization start Compound Library docking Molecular Docking on this compound Model start->docking expression Heterologous Expression (ANT1, ANT2, ANT3, this compound) in Yeast docking->expression isolation Mitochondrial Isolation expression->isolation assay ADP/ATP Exchange Assay isolation->assay ic50 IC50 Determination for all ANT Isoforms assay->ic50 cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa confirmation Confirmation of Target Binding cetsa->confirmation lead_op Structure-Activity Relationship (SAR) Studies confirmation->lead_op

Caption: Workflow for this compound Inhibitor Validation.

G cluster_0 Spermatocyte cluster_1 Mitochondrion This compound This compound ATP_in ATP (Matrix) This compound->ATP_in mPTP mPTP Regulation This compound->mPTP ROS ROS Homeostasis This compound->ROS Autophagy Autophagy This compound->Autophagy ATP_cyto Cytosolic ATP ATP_in->ATP_cyto Export ADP_out ADP (Cytosol) ADP_out->this compound OXPHOS Oxidative Phosphorylation OXPHOS->ATP_in Apoptosis Apoptosis mPTP->Apoptosis ROS->Apoptosis Proliferation Germ Cell Proliferation Autophagy->Proliferation Energy Energy for Spermatogenesis ATP_cyto->Energy Energy->Proliferation

Caption: Role of this compound in Spermatogenesis.

By employing a combination of these robust experimental methodologies and leveraging the comparative data presented, researchers can confidently validate the specificity of novel this compound inhibitors, paving the way for the development of targeted and effective therapeutics.

References

Demystifying ANT Antibody Cross-Reactivity with ANT4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of Adenine Nucleotide Translocase (ANT) isoforms, understanding antibody specificity is paramount. This guide provides a comparative analysis of the cross-reactivity of ANT antibodies with the lesser-studied isoform, ANT4 (also known as SLC25A31), supported by experimental protocols and pathway visualizations to aid in experimental design and data interpretation.

The four human isoforms of ANT (ANT1, ANT2, ANT3, and this compound) share significant sequence homology, presenting a considerable challenge for the development of isoform-specific antibodies. While ANT1, ANT2, and ANT3 are more ubiquitously expressed and studied, this compound exhibits a more restricted expression pattern, primarily in the testis, and plays a crucial role in spermatogenesis.[1] Distinguishing these isoforms is critical for elucidating their unique biological functions and their roles in disease. This guide focuses on the available tools and methodologies to assess the cross-reactivity of ANT antibodies with this compound.

Commercial Antibody Landscape: A Comparative Overview

Antibody/Product Name Host Species Clonality Validated Applications Immunogen Vendor
Anti-SLC25A31 antibodyRabbitPolyclonalWestern Blot (WB)Peptide from human SLC25A31 (amino acids 131-180)St John's Laboratory
Anti-SLC25A31 antibodyRabbitPolyclonalImmunohistochemistry (IHC), Immunofluorescence (IF)Recombinant Protein Epitope Signature Tag (PrEST) of human SLC25A31Sigma-Aldrich (Prestige Antibodies®)
SLC25A31 AntibodyRabbitPolyclonalWestern Blot (WB)Peptide from human SLC25A31 (amino acids 100-200)Antibodies-Online (ABIN7270427)
SLC25A31 AntibodyRabbitPolyclonalWestern Blot (WB)Not specifiedAntibodies-Online (ABIN635043)

Note: This table is not exhaustive and represents a snapshot of commercially available antibodies. Researchers are encouraged to perform their own thorough search and validation.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of an anti-ANT4 antibody and rule out cross-reactivity with other ANT isoforms, a series of validation experiments are essential. The following are detailed protocols for Western blotting and immunoprecipitation, which are cornerstone techniques for this purpose.

Western Blotting Protocol for ANT Isoform Specificity

This protocol is designed to assess the specificity of an anti-ANT4 antibody by comparing its reactivity against lysates from cells overexpressing each of the four human ANT isoforms.

1. Sample Preparation:

  • Culture HEK293T cells (or a similar easily transfectable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Separately transfect cells with expression plasmids encoding for full-length human ANT1, ANT2, ANT3, and this compound, each with a distinct epitope tag (e.g., HA, Myc, FLAG) for verification of expression. Include a mock transfection control (empty vector).

  • After 48 hours, harvest the cells and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Determine the protein concentration of each lysate using a BCA assay.

2. SDS-PAGE and Electrotransfer:

  • Load 20-30 µg of protein from each lysate into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ANT4 antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

5. Verification of Isoform Expression (Control):

  • To confirm the expression of each ANT isoform, strip the membrane and re-probe with antibodies against the respective epitope tags.

Immunoprecipitation Protocol for this compound

This protocol can be used to confirm the ability of an antibody to specifically immunoprecipitate this compound from a complex protein mixture.

1. Lysate Preparation:

  • Prepare cell lysates from cells known to express this compound (e.g., transfected HEK293T cells or testicular tissue) as described in the Western blotting protocol, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

2. Pre-clearing the Lysate:

  • Add 20 µL of Protein A/G agarose beads to 1 mg of cell lysate.

  • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

3. Immunoprecipitation:

  • Add 1-5 µg of the anti-ANT4 antibody or an isotype control IgG to the pre-cleared lysate.

  • Incubate overnight at 4°C on a rotator.

  • Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Wash the beads three times with 1 mL of ice-cold lysis buffer.

4. Elution and Analysis:

  • Resuspend the beads in 30 µL of 2x Laemmli sample buffer.

  • Boil the samples for 5 minutes at 95-100°C to elute the immunoprecipitated proteins.

  • Centrifuge to pellet the beads and collect the supernatant.

  • Analyze the eluate by Western blotting using the same anti-ANT4 antibody.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_wb Western Blot Analysis cluster_ip Immunoprecipitation HEK293T HEK293T Cells Transfection Transfection with ANT1, ANT2, ANT3, this compound Plasmids HEK293T->Transfection Lysis Cell Lysis & Protein Quantification Transfection->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Load Lysates Pre_clear Pre-clear Lysate Lysis->Pre_clear Input Lysate Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-ANT4) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection IP_Ab Incubate with anti-ANT4 Ab Pre_clear->IP_Ab Beads Capture with Protein A/G Beads IP_Ab->Beads Wash Wash Beads Beads->Wash Elute Elute & Analyze by WB Wash->Elute

Figure 1: Experimental workflow for antibody validation.

ANT proteins are integral to mitochondrial function, primarily facilitating the exchange of ADP and ATP across the inner mitochondrial membrane. They are also implicated as core components of the mitochondrial permeability transition pore (mPTP), a key regulator of apoptosis.[1] this compound, in particular, has been shown to be essential for spermatogenesis and has an anti-apoptotic role.[2]

ant4_pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade Stress Cellular Stress (e.g., Oxidative Stress, Ca2+ overload) Bcl2_family Bcl-2 Family Proteins (Bax, Bak) Stress->Bcl2_family mPTP mPTP Opening Bcl2_family->mPTP promote This compound This compound This compound->mPTP inhibit Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for "Ant4"

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of a hypothetical hazardous substance, "Ant4," tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling

Prior to handling "this compound" for disposal, it is crucial to consult the Safety Data Sheet (SDS) for specific information regarding its hazards, handling, and emergency procedures. In the absence of specific data for "this compound," the following general precautions for handling hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Gloves Double-layered chemotherapy gloves or chemically resistant gloves appropriate for the hazard class of "this compound".
Eye Protection Safety goggles and a face shield.
Lab Coat A lab coat or apron, preferably disposable.
Respiratory To be determined by the SDS, but a fume hood is recommended for handling.

Step-by-Step Disposal Protocol

The proper disposal of "this compound" should be treated as a hazardous waste process. Never dispose of "this compound" down the drain or in regular trash.

  • Segregation: Isolate "this compound" waste from other laboratory waste streams to prevent accidental mixing of incompatible chemicals.[1][2]

  • Containerization:

    • Liquid Waste: Collect liquid "this compound" waste in a dedicated, leak-proof, and chemically resistant container.[2][3] The container should be clearly labeled as "Hazardous Waste: this compound". Do not overfill the container; leave at least 10% of the volume as headspace.

    • Solid Waste: Collect solid waste contaminated with "this compound" (e.g., pipette tips, gloves, absorbent pads) in a designated, lined container.[3] This container must also be clearly labeled "Hazardous Waste: this compound".

  • Labeling: All waste containers must be accurately labeled with a hazardous waste tag. The label should include:

    • The words "Hazardous Waste"

    • The name of the chemical ("this compound") and its components

    • The approximate quantities of each component

    • The date the waste was first added to the container

    • The responsible researcher's name and contact information

  • Storage: Store "this compound" waste containers in a designated Satellite Accumulation Area (SAA). The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.[2]

  • Disposal Request: Once the waste container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2]

Experimental Protocol: Waste Neutralization (Illustrative Example)

Note: This is a general procedure for neutralizing corrosive wastes. The applicability of this protocol to "this compound" would depend on its chemical properties as detailed in its SDS. This should only be performed by trained personnel.

Objective: To neutralize a small volume of corrosive "this compound" waste to a pH between 5.5 and 9.5 for safe disposal, if permitted by institutional policy.[4]

Materials:

  • Corrosive "this compound" waste

  • Appropriate neutralizing agent (e.g., sodium bicarbonate for acids, citric acid for bases)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Beaker or flask

  • Personal Protective Equipment (PPE)

Procedure:

  • Perform the entire procedure within a certified chemical fume hood.[4]

  • Don all required PPE, including double gloves, safety goggles, and a face shield.[1][4]

  • Place a small, known volume of the "this compound" waste into a beaker.

  • Slowly add the neutralizing agent while gently stirring. Be cautious of any potential heat generation or gas evolution.[4]

  • Periodically check the pH of the solution.

  • Continue adding the neutralizing agent in small increments until the pH is within the target range of 5.5 to 9.5.[4]

  • Once neutralized, the solution may be eligible for drain disposal if it contains no other hazardous components and is permitted by your institution's EHS guidelines.[4]

  • Dispose of all contaminated materials (e.g., gloves, wipes) as hazardous solid waste.

Logical Workflow for "this compound" Disposal

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Handling 'this compound' Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe segregate Segregate 'this compound' Waste ppe->segregate liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste store Store in Satellite Accumulation Area (SAA) liquid_waste->store solid_waste->store pickup Request EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of "this compound".

Decision Pathway for "this compound" Waste Management

node_action node_action is_hazardous Is 'this compound' Waste Hazardous? treat_hazardous Treat as Hazardous Waste is_hazardous->treat_hazardous Yes regular_trash Dispose in Regular Trash is_hazardous->regular_trash No is_liquid Liquid or Solid? liquid_container Use Labeled Liquid Waste Container is_liquid->liquid_container Liquid solid_container Use Labeled Solid Waste Container is_liquid->solid_container Solid can_neutralize Can it be Neutralized? neutralize Follow Neutralization Protocol can_neutralize->neutralize Yes ehs_disposal Arrange EHS Pickup can_neutralize->ehs_disposal No treat_hazardous->is_liquid liquid_container->can_neutralize solid_container->ehs_disposal neutralize->ehs_disposal

References

Essential Safety and Handling Guide for ANT4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Adenine Nucleotide Translocase 4 (ANT4) inhibitors. This compound is a mitochondrial protein under investigation as a target for cancer therapeutics and male contraceptives. The inhibitors of this compound are potent chemical compounds that require stringent handling protocols to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound inhibitors, as potential antineoplastic agents, should be handled with the same precautions as cytotoxic drugs. While specific toxicity data for all this compound inhibitors may not be available, a conservative approach assuming high potency and toxicity is warranted. The following PPE is mandatory when handling any this compound inhibitor.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Inhibitors

PPE CategorySpecificationRationale
Gloves Double gloving with powder-free nitrile gloves is required. The outer glove should be changed immediately upon contamination or every 30-60 minutes of continuous use.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield must be worn at all times.Protects eyes from splashes of solutions or airborne particles of the compound.
Lab Coat A disposable, back-closing, solid-front lab coat with tight-fitting cuffs is required.Prevents contamination of personal clothing. The design minimizes the risk of accidental contact with the substance.
Respiratory Protection When handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher respirator is necessary.Prevents inhalation of aerosolized particles.

Note: The information is based on general guidelines for handling cytotoxic and potent compounds. Always consult the specific Safety Data Sheet (SDS) for the particular this compound inhibitor you are using, if available.

Engineering Controls

All work involving the handling of powdered this compound inhibitors or the preparation of concentrated solutions must be conducted in a certified chemical fume hood, biological safety cabinet (Class II, Type B2), or a glove box. These engineering controls are the primary line of defense to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines the essential steps for safely handling this compound inhibitors in a laboratory setting.

Experimental Workflow for Handling this compound Inhibitors

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_setup Prepare work area in a certified fume hood prep_ppe->prep_setup prep_weigh Weigh powdered compound prep_setup->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve exp_conduct Perform experimental procedures prep_dissolve->exp_conduct exp_transport Transport samples in sealed, secondary containers exp_conduct->exp_transport cleanup_decon Decontaminate work surfaces exp_transport->cleanup_decon cleanup_dispose Dispose of waste in designated hazardous waste containers cleanup_decon->cleanup_dispose cleanup_doff Doff PPE in the correct order cleanup_dispose->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound inhibitors.

Detailed Methodologies:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required PPE in the following order: inner gloves, lab coat, outer gloves, and eye protection. If required, a respirator should be fit-tested and worn.

    • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with disposable, absorbent bench paper.

    • Weighing: Use a dedicated analytical balance within the fume hood. Handle the compound with care to avoid generating dust.

    • Dissolving: Add the solvent to the powdered compound slowly to avoid splashing.

  • Experimentation:

    • Conduct Procedures: Carry out all experimental steps within the fume hood.

    • Transporting: If samples need to be moved, use sealed, shatter-proof secondary containers labeled with the compound's identity and a hazard warning.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces and equipment with a suitable decontamination solution (e.g., 70% ethanol followed by a mild detergent) after each use.

    • Waste Disposal: All contaminated materials (gloves, bench paper, pipette tips, etc.) must be disposed of in a clearly labeled hazardous waste container designated for cytotoxic/antineoplastic agents.

    • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate your skin or clothing. Dispose of all disposable PPE in the designated hazardous waste.

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from the handling of this compound inhibitors must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound Inhibitor Waste

Waste TypeDisposal Procedure
Solid Waste (gloves, lab coats, etc.)Place in a dedicated, sealed, and clearly labeled hazardous waste container for cytotoxic/antineoplastic waste.
Liquid Waste (solvents, media)Collect in a sealed, shatter-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's safety office.
Sharps (needles, scalpels)Dispose of immediately in a designated sharps container for cytotoxic/antineoplastic waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and waste pickup schedules.

Emergency Procedures

Logical Relationship for Emergency Response

cluster_spill Chemical Spill cluster_exposure Personnel Exposure start Emergency Event spill_evac Evacuate immediate area start->spill_evac expo_skin Skin Contact: Remove contaminated clothing and wash affected area with soap and water for 15 minutes. start->expo_skin expo_eye Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. start->expo_eye expo_inhale Inhalation: Move to fresh air. start->expo_inhale spill_notify Notify supervisor and EHS spill_evac->spill_notify spill_contain If trained, contain the spill with appropriate absorbent material spill_notify->spill_contain spill_clean Follow EHS instructions for cleanup spill_contain->spill_clean expo_seek Seek immediate medical attention. expo_skin->expo_seek expo_eye->expo_seek expo_inhale->expo_seek

Caption: Decision-making flow for responding to emergencies involving this compound inhibitors.

In the event of an emergency, the immediate priorities are to ensure the safety of all personnel and to contain the hazard. Follow the procedures outlined above and always report any incident to your supervisor and institutional safety office.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling potent this compound inhibitors and maintain a safe laboratory environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.